Orexin B (human)
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBREICAXZPFDD-WMQZXSDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H212N44O35S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2899.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Human Orexin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and core biological functions of human Orexin (B13118510) B (also known as Hypocretin-2). It details the seminal research that identified this critical neuropeptide, outlines the methodologies for its chemical and recombinant synthesis, and describes its primary signaling pathways.
Discovery of the Orexin System
The discovery of the orexin neuropeptides was a landmark event in neuroscience, occurring nearly simultaneously in 1998 by two independent research groups.[1][2][3] This dual discovery led to a parallel nomenclature: "orexin" (from the Greek orexis for "appetite") and "hypocretin" (for its hypothalamic origin and weak resemblance to secretin).[1][2] Officially, hypocretin (HCRT) refers to the gene and transcripts, while orexin is used for the peptides themselves.[1]
One group, led by de Lecea and Sutcliffe, utilized a technique called subtractive hybridization to identify genes specifically expressed in the hypothalamus.[3] This "gene-first" approach revealed a precursor protein, prepro-hypocretin, which was predicted to be cleaved into two distinct peptides: hypocretin-1 (Orexin A) and hypocretin-2 (Orexin B).[3][4]
Concurrently, a group led by Sakurai and Yanagisawa employed a "ligand-first" pharmacological approach.[3][4] They systematically screened rat brain extracts for endogenous ligands that could activate orphan G-protein coupled receptors (GPCRs).[4] This effort led to the isolation of two peptides that activated specific GPCRs, which they named Orexin A and Orexin B. The corresponding receptors were designated Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1][4]
Both research teams correctly identified that both peptides originated from a single precursor gene (prepro-orexin) and were primarily produced by a small population of neurons in the lateral and posterior hypothalamus.[1][2][4] Initial studies noted that central administration of the peptides stimulated food intake, suggesting a primary role in appetite regulation.[4] However, subsequent research revealed their more profound and critical role in the regulation of arousal, wakefulness, and sleep.[1][2]
Physicochemical Properties of Human Orexin B
Human Orexin B is a linear neuropeptide derived from the 130-amino acid precursor, prepro-orexin.[1] It is significantly conserved across mammalian species, although the human variant has two amino acid substitutions compared to the rodent sequence.[5][6] Its structure and chemical properties are essential for its selective interaction with its target receptors.
| Property | Value | References |
| Amino Acid Sequence | Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2 | [7][8] |
| One-Letter Sequence | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 | [7][8] |
| Length | 28 amino acids | [1][2] |
| Molecular Formula | C123H212N44O35S | [7] |
| Average Molecular Weight | ~2899.3 Da | [7] |
| Post-Translational Mod | C-terminal Amidation | [2][5][9] |
| Structure | Linear peptide, forms two alpha-helices in solution | [2][5] |
| CAS Number | 205640-91-1 | [7][9][8] |
Table 1: Key Physicochemical Properties of Human Orexin B.
While Orexin A is characterized by two internal disulfide bonds that stabilize its structure, Orexin B is a linear peptide.[1][2] This structural difference is a key determinant of their differential receptor affinities.
| Feature | Orexin A | Orexin B | References |
| Length | 33 amino acids | 28 amino acids | [1][2] |
| Structure | Two disulfide bridges | Linear | [1][2] |
| Receptor Affinity | OX1R ≈ OX2R | OX2R >> OX1R | [1][7][8] |
| Binding (Ki) | OX1R: ~20 nM, OX2R: ~38 nM | OX1R: ~420 nM, OX2R: ~36 nM | [6][9] |
Table 2: Comparison of Human Orexin A and Orexin B.
Synthesis of Human Orexin B
The production of Orexin B for research and therapeutic development relies on two primary methods: chemical synthesis and recombinant protein production.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for producing research-grade Orexin B.[10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Generalized SPPS for Orexin B
-
Resin Preparation: A Rink Amide resin is typically used. The amide linker is essential as it yields a C-terminally amidated peptide upon cleavage, mimicking the native Orexin B structure.[10]
-
First Amino Acid Coupling: The C-terminal amino acid (Methionine) is coupled to the resin. Its α-amino group is protected, commonly with an Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
Deprotection: The Fmoc protecting group is removed from the resin-bound methionine using a mild base, such as piperidine, exposing the free amino group for the next coupling step.
-
Amino Acid Activation & Coupling: The next amino acid in the sequence (Threonine), with its α-amino group protected, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the preceding residue.
-
Iterative Cycling: The deprotection and coupling steps are repeated for each of the 28 amino acids in the Orexin B sequence in a C-terminus to N-terminus direction.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This cocktail also removes the side-chain protecting groups from the amino acids.
-
Purification: The crude peptide is precipitated, lyophilized, and then purified to a high degree (≥95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Verification: The final product's identity and purity are confirmed using mass spectrometry (to verify molecular weight) and analytical HPLC.
Recombinant Production
While less common for a peptide of this size, recombinant production in host systems like Escherichia coli is a viable alternative, particularly for large-scale manufacturing. The process for recombinant Orexin A has been described and can be adapted for Orexin B.[11]
Experimental Protocol: Generalized Recombinant Production of Orexin B
-
Gene Design and Synthesis: A DNA sequence encoding the 28 amino acids of human Orexin B is designed. The codons are optimized for high-level expression in the chosen host, such as E. coli.
-
Vector Construction: The synthetic gene is cloned into an expression plasmid (e.g., a pET vector). The construct may include an N-terminal fusion tag (like His-tag) to facilitate purification and a cleavage site for its subsequent removal.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: The bacterial culture is grown to an optimal density, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Inclusion Body Isolation: Overexpressed peptides in E. coli often form insoluble aggregates called inclusion bodies. After harvesting, the cells are lysed, and the inclusion bodies are isolated and washed.[11]
-
Solubilization and Refolding: The inclusion bodies are dissolved (denatured) using a strong chaotropic agent like 8 M urea. The peptide is then refolded into its native conformation by diluting it into a refolding buffer.[11]
-
Purification: The refolded Orexin B is purified using a series of chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity.[11]
-
Verification: The final product is verified by SDS-PAGE, mass spectrometry, and functional assays.
Orexin B Signaling Pathway
Orexin B exerts its physiological effects by binding to and activating the Orexin 2 Receptor (OX2R), a G-protein coupled receptor.[7][12] It has a significantly lower affinity for the Orexin 1 Receptor (OX1R).[1][9] The activation of OX2R initiates multiple intracellular signaling cascades.
The primary and most well-characterized pathway involves the coupling of OX2R to the Gq class of G-proteins.[12][13][14]
-
Receptor Activation: Orexin B binds to OX2R, inducing a conformational change.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gαq and Gβγ subunits to dissociate.
-
PLC Activation: The activated Gαq-GTP subunit binds to and activates Phospholipase C (PLC).[14][15][16]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
-
Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][14] This increase in intracellular Ca2+ is a hallmark of orexin receptor activation.[12]
-
PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca2+, activates Protein Kinase C (PKC).[13][15]
-
Downstream Effects: PKC and elevated Ca2+ levels lead to the phosphorylation of numerous downstream targets, including the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[13][15][17] This ultimately results in neuronal depolarization and increased excitability.[14]
In addition to the canonical Gq pathway, OX2R can also couple to Gi and Gs proteins in different cellular contexts, leading to the modulation of adenylyl cyclase activity and further diversification of the cellular response.[12][13][15]
References
- 1. Orexin - Wikipedia [en.wikipedia.org]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief History of Hypocretin/Orexin and Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of hypocretin/orexin ushers in a new era of sleep research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orexin B, human - 1 mg [anaspec.com]
- 8. Orexin B, human - Echelon Biosciences [echelon-inc.com]
- 9. rndsystems.com [rndsystems.com]
- 10. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2647771C2 - Method for obtaining recombinant human orexin a , plasmid dna, strain producer - Google Patents [patents.google.com]
- 12. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Orexin B (Human): A Technical Guide to its Sequence, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin (B13118510) B, also known as Hypocretin-2, is a neuropeptide implicated in a wide array of physiological processes, most notably the regulation of the sleep-wake cycle, feeding behavior, and energy homeostasis.[1][2] Synthesized primarily in the lateral hypothalamus, Orexin B is derived from a common precursor, prepro-orexin, along with Orexin A.[3] It exerts its biological effects by interacting with two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[2][4] Notably, Orexin B displays a higher affinity for the OX2R.[5] The critical role of the orexin system is underscored by the finding that a loss of orexin-producing neurons results in the sleep disorder narcolepsy.[3] This has propelled the orexin system to the forefront of therapeutic research, particularly for sleep disorders and other neurological conditions.
This technical guide provides a comprehensive overview of human Orexin B, including its amino acid sequence, signaling pathways, and detailed protocols for key experimental analyses.
Amino Acid Sequence of Human Orexin B
Human Orexin B is a 28-amino acid linear peptide with a C-terminal amidation.[5][6]
Three-Letter Code: Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2[7][8]
One-Letter Code: RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2[6]
Quantitative Data: Receptor Binding Affinity
The interaction of human Orexin B with its cognate receptors has been quantified through various binding and functional assays. The following table summarizes key affinity and potency values.
| Parameter | Receptor | Value (nM) | Assay Type | Cell Line | Reference |
| Ki | Human OX1R | 420 | Radioligand Binding | - | [6] |
| Ki | Human OX2R | 36 | Radioligand Binding | - | [6] |
| IC50 | Human OX2R | 36 | Competitive Binding | - | |
| IC50 | Human OX1R | 420 | Competitive Binding | - | |
| EC50 | Human OX2R | 60 | [Ca2+]i Transient | - | |
| EC50 | Human OX1R | 2500 | [Ca2+]i Transient | CHO | [3] |
Orexin B Signaling Pathways
Orexin B primarily signals through the OX2R, a GPCR that can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.[2][4] This promiscuous coupling initiates diverse intracellular cascades that ultimately mediate the peptide's excitatory effects on neurons.
Gq-Mediated Pathway
The canonical signaling pathway for Orexin B involves the activation of the Gq alpha subunit. This leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] The subsequent rise in intracellular calcium is a hallmark of orexin receptor activation.[3][9]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Processing of Human Prepro-Orexin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the processing of the human Orexin (B13118510) B precursor protein, prepro-orexin. It details the enzymatic cleavage, relevant experimental methodologies, and the subsequent signaling pathway of Orexin B, offering a valuable resource for those investigating the orexin system for therapeutic development.
Introduction to the Orexin System
The orexin system, also known as the hypocretin system, is a critical regulator of numerous physiological processes, including wakefulness, appetite, and reward pathways.[1][2] The system comprises two neuropeptides, Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2), which are derived from a common precursor protein, prepro-orexin.[3][4] These peptides exert their effects by binding to two G-protein coupled receptors (GPCRs), the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R).[1][5] Orexin-A binds to both receptors with high affinity, while Orexin-B shows a preference for OX2R.[3] Dysregulation of the orexin system is implicated in several neurological disorders, most notably narcolepsy.
The Prepro-Orexin Precursor
In humans, the HCRT gene, located on chromosome 17, encodes the 131-amino acid prepro-orexin protein.[6] The processing of this precursor into the bioactive Orexin-A and Orexin-B peptides is a crucial step in the activation of the orexin signaling cascade.
Human Prepro-Orexin Amino Acid Sequence: MNLPSTKVSWAAVTLLLLLLLLPPALLSSGAAAQPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-GKR-RSGPPGLQGRLQRLLQASGNHAAGILTM-GRR-AGAEPAPRPCLGRRCSAPAASVAPGGQSGI[7]
Enzymatic Processing of Prepro-Orexin to Orexin B
The conversion of prepro-orexin into mature orexin peptides occurs through post-translational modification, specifically proteolytic cleavage by a class of enzymes known as prohormone convertases (PCs).[8] The primary enzymes implicated in this process are Proprotein Convertase Subtilisin/Kexin Type 1 (PCSK1, also known as PC1/3) and Proprotein Convertase Subtilisin/Kexin Type 2 (PCSK2, also known as PC2).[8][9][10] These enzymes recognize and cleave at specific sites characterized by pairs of basic amino acids, such as Lysine-Arginine (KR) or Arginine-Arginine (RR).[8][11]
Cleavage Sites for Orexin B
Based on the human prepro-orexin sequence and the known cleavage specificity of PCSK1 and PCSK2, the following cleavage sites are responsible for the generation of Orexin B:
-
N-terminal Cleavage of Orexin B: The cleavage that liberates the N-terminus of Orexin B occurs after the dibasic pair Arg77-Arg78 .
-
C-terminal Cleavage and Amidation of Orexin B: The sequence Gly108-Arg109-Arg110 serves as a signal for cleavage and subsequent C-terminal amidation. Cleavage occurs after Arg110, and the Glycine residue is then used as a donor for the amidation of the C-terminal Leucine of Orexin B. This amidation is crucial for the biological activity of the peptide.[4][12]
Quantitative Data on Orexin B Processing
Quantitative data on the precise stoichiometry and kinetics of prepro-orexin processing in human tissue is limited. However, studies in various models provide some insights.
| Parameter | Value | Species/System | Reference |
| Orexin-A Concentration in Human CSF (LC-MS/MS) | <35 – 131 pg/mL (in narcolepsy type 1 patients) | Human | [13] |
| Orexin-B Concentration in Human CSF (LC-MS/MS) | Undetectable | Human | [13] |
| PCSK1 Cleavage Efficiency (in vitro) | Higher for Lys-Arg sites | Recombinant | [8] |
| PCSK2 Cleavage Efficiency (in vitro) | Higher for Arg-Arg sites | Recombinant | [8] |
Experimental Protocols
In Vitro Cleavage Assay of Prepro-Orexin
This protocol allows for the assessment of prepro-orexin cleavage by specific prohormone convertases.
Materials:
-
Recombinant human prepro-orexin
-
Recombinant human PCSK1 and/or PCSK2
-
Cleavage buffer (e.g., 100 mM sodium acetate, 5 mM CaCl2, pH 5.5)
-
Tris-HCl, pH 7.5
-
SDS-PAGE gels and reagents
-
Western blot apparatus and reagents
-
Antibodies specific for Orexin B
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant prepro-orexin (substrate) and recombinant PCSK1 or PCSK2 (enzyme) in the cleavage buffer. A typical starting ratio would be 10:1 (substrate:enzyme) by mass.
-
Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding a sample buffer containing SDS and a reducing agent, and boiling for 5 minutes.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for Orexin B, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescence substrate and an imaging system. The appearance of a band corresponding to the molecular weight of Orexin B indicates successful cleavage.
Quantification of Orexin B in Human Hypothalamus by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of Orexin B in brain tissue.
Materials:
-
Human hypothalamus tissue
-
Homogenization buffer (e.g., acidified methanol)
-
Protein precipitation solution (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., nanoAcquity UPLC coupled to an Orbitrap mass spectrometer)
-
Orexin B standard and stable isotope-labeled internal standard
Procedure:
-
Tissue Homogenization: Homogenize the hypothalamus tissue in ice-cold homogenization buffer.
-
Protein Precipitation: Add acetonitrile (B52724) to the homogenate to precipitate proteins. Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the peptides.
-
Sample Reconstitution: Dry the eluate under vacuum and reconstitute in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Orexin B and its internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of the Orexin B standard. Quantify the amount of Orexin B in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.[13][14][15]
Signaling Pathways and Experimental Workflows
Prepro-Orexin Processing Pathway
Caption: Proteolytic processing of human prepro-orexin by PCSK1 and PCSK2.
Orexin B Signaling Pathway
Caption: Simplified Orexin B signaling cascade via the OX2R and Gq pathway.
Experimental Workflow for Orexin Quantification
Caption: Workflow for the quantification of Orexin B in brain tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell type- and pathway-specific synaptic regulation of orexin neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiology and pharmacology of the orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. The human prepro-orexin gene regulatory region that activates gene expression in the lateral region and represses it in the medial regions of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin/Hypocretin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetics of the First Seven Proprotein Convertase Enzymes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of PCSK1 (PC1/3), PCSK2 (PC2) and PCSK3 (furin) in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCSK1 Variants and Human Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 14. LC-MS/MS Analysis Elucidates a Daily Rhythm in Orexin A Concentration in the Rat Vitreous Body - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Intricate Dance of Wakefulness: A Technical Guide to the Mechanism of Action of Orexin B in the Human Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orexin (B13118510) B, a neuropeptide produced in the lateral hypothalamus, plays a pivotal role in regulating some of the most fundamental neurological processes, including wakefulness, arousal, and appetite. Its influence is mediated through the Orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR) that initiates a cascade of intracellular signaling events upon activation. This technical guide provides an in-depth exploration of the mechanism of action of Orexin B in the human brain, detailing its receptor binding, downstream signaling pathways, and ultimate physiological effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of the orexin system and its therapeutic potential.
Orexin B and Receptor Binding
Orexin B is a 28-amino acid linear peptide derived from a common precursor, prepro-orexin.[1] It exerts its physiological effects by binding to two subtypes of orexin receptors, OX1R and OX2R.[1][2] While Orexin A binds to both receptors with high affinity, Orexin B demonstrates a significant selectivity for OX2R.[3] This selective binding is a critical determinant of its specific physiological functions.
Receptor Affinity and Potency
Quantitative analysis of Orexin B's interaction with its receptors reveals its preferential binding to OX2R. The following table summarizes key binding and activation parameters from studies using Chinese hamster ovary (CHO) cells expressing either OX1 or OX2 receptors.
| Ligand | Receptor | Parameter | Value | Reference |
| Orexin B | OX1R | IC50 (competitive binding) | 420 nM | [4] |
| Orexin B | OX2R | IC50 (competitive binding) | 36 nM | [4] |
| Orexin B | OX1R | EC50 (calcium mobilization) | 2,500 nM | [4] |
| Orexin B | OX2R | EC50 (calcium mobilization) | 30 nM | [4] |
| Orexin B | OX2R | pEC50 (noradrenaline release) | 8.61 ± 0.38 (2.4 nM) | [5] |
Signal Transduction Pathways
Upon binding to OX2R, Orexin B initiates a complex and multifaceted signaling cascade. The receptor's ability to couple to multiple G-protein families, including Gq, Gi/o, and Gs, allows for a diverse range of downstream cellular responses.[1][2][4]
Gq-Protein Coupled Pathway
The predominant signaling pathway activated by Orexin B is mediated by the Gq protein. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][7] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[1] This pathway is central to many of the excitatory effects of Orexin B on neurons.
Gi/o and Gs-Protein Coupled Pathways
In addition to the Gq pathway, OX2R can also couple to Gi/o and Gs proteins, although the contexts and cell types where these pathways are predominantly active are still under investigation.[1][4]
-
Gi/o Pathway: Coupling to Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Gs Pathway: Conversely, Gs protein coupling stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of protein kinase A (PKA).[6]
The ability of Orexin B to engage these different G-protein pathways contributes to its diverse and sometimes opposing physiological effects in different brain regions.
Modulation of Ion Channels and Neuronal Excitability
A primary consequence of Orexin B signaling is the modulation of various ion channels, leading to neuronal depolarization and increased excitability.[4]
-
Inhibition of K+ Channels: Orexin B has been shown to inhibit certain potassium (K+) channels, reducing K+ efflux and leading to a more depolarized membrane potential.[3][8] This makes the neuron more likely to fire an action potential.
-
Activation of Non-selective Cation Channels: The activation of non-selective cation channels allows for the influx of positive ions, further contributing to depolarization.[8]
-
Activation of the Na+/Ca2+ Exchanger: Orexin B can also activate the sodium-calcium (Na+/Ca2+) exchanger, which can contribute to neuronal excitation.[3][4]
Regulation of Neurotransmitter Release
Orexin B plays a significant role in modulating the release of other neurotransmitters, thereby influencing a wide range of brain circuits.
-
Glutamate: Orexin B can enhance the release of the excitatory neurotransmitter glutamate.[9] This can occur through both presynaptic and postsynaptic mechanisms, including the potentiation of NMDA receptor-mediated currents.[9]
-
GABA: The effects on the inhibitory neurotransmitter GABA are more complex, with Orexin B shown to induce its release in some contexts.[4]
-
Noradrenaline: Orexin B stimulates the release of noradrenaline from cerebrocortical slices, an effect that is likely mediated by increased intracellular Ca2+ influx.[5] This action is crucial for its role in promoting wakefulness.
-
Dopamine, Serotonin, and Acetylcholine: Orexin neurons project to and excite dopaminergic, serotonergic, and cholinergic neurons, contributing to the regulation of arousal, motivation, and reward.[10][11][12]
Experimental Protocols
The elucidation of the Orexin B mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the activation of the Gq pathway.
Objective: To measure changes in intracellular calcium concentration in response to Orexin B application.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are stably transfected with the human OX2R gene.[6] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specified time at 37°C.[13][14] These dyes exhibit a change in fluorescence intensity upon binding to free Ca2+.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.
-
Orexin B Application: A solution of Orexin B at various concentrations is added to the cells.
-
Fluorescence Measurement: Changes in fluorescence intensity are continuously monitored over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
Data Analysis: The peak fluorescence change is used to generate dose-response curves and calculate the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and neuronal membrane potential.
Objective: To characterize the effects of Orexin B on neuronal excitability and specific ion currents.
Methodology:
-
Brain Slice Preparation: Acute brain slices containing the region of interest (e.g., hypothalamus, locus coeruleus) are prepared from rodents.
-
Neuron Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control and measurement of the membrane potential and currents.
-
Drug Application: Orexin B is applied to the brain slice via the perfusion bath.
-
Data Acquisition: Changes in membrane potential (current-clamp mode) or ionic currents (voltage-clamp mode) are recorded using a patch-clamp amplifier and digitized for computer analysis.
-
Pharmacological Blockers: Specific ion channel blockers can be used to isolate the contribution of individual currents to the observed effects of Orexin B.
Conclusion and Future Directions
The mechanism of action of Orexin B in the human brain is a complex interplay of receptor-specific binding, diverse G-protein coupling, and the modulation of multiple downstream signaling pathways and ion channels. This intricate signaling ultimately translates into profound effects on neuronal excitability and neurotransmitter release, underpinning its crucial role in the regulation of wakefulness and other vital physiological processes.
For drug development professionals, a deep understanding of these mechanisms is paramount for the rational design of novel therapeutics targeting the orexin system. The development of selective OX2R agonists holds promise for the treatment of disorders characterized by excessive daytime sleepiness, such as narcolepsy. Conversely, OX2R antagonists are being explored for the treatment of insomnia. Future research should continue to unravel the cell-type specific signaling of Orexin B and its integration with other neurotransmitter systems to fully harness its therapeutic potential.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ionic Mechanisms Underlying the Excitatory Effect of Orexin on Rat Subthalamic Nucleus Neurons [frontiersin.org]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin A and B evoke noradrenaline release from rat cerebrocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell type- and pathway-specific synaptic regulation of orexin neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 12. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Orexin B Signaling in Hypothalamic Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin-B is a neuropeptide produced in the lateral hypothalamus that plays a critical role in regulating various physiological processes, including wakefulness, feeding behavior, and energy homeostasis.[1][2] It exerts its effects by binding to two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[2] While Orexin-A binds to both receptors with high affinity, Orexin-B shows a preference for OX2R.[3][4] The signaling cascades initiated by Orexin-B in hypothalamic neurons are complex and multifaceted, involving the activation of multiple G-protein subtypes and a diverse array of downstream effectors. This guide provides a detailed technical overview of the core signaling pathways of Orexin-B in hypothalamic neurons, presents quantitative data from key experimental findings, and offers detailed protocols for relevant research methodologies.
Core Signaling Pathways of Orexin-B in Hypothalamic Neurons
Orexin-B, primarily through the activation of OX2R, can couple to three main families of heterotrimeric G-proteins: Gq, Gi/o, and Gs.[5][6] The specific G-protein activated can be context-dependent, varying by neuronal subtype and experimental conditions.
Gq-Mediated Signaling
The canonical and most well-characterized pathway for orexin (B13118510) receptor activation involves the Gq alpha subunit.[6][7]
-
Activation of Phospholipase C (PLC): Upon Orexin-B binding to OX2R, the activated Gαq subunit stimulates PLC.[5]
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] This results in a significant increase in intracellular calcium concentration ([Ca2+]i).[5][8]
-
Activation of Protein Kinase C (PKC): Both the elevated [Ca2+]i and DAG work in concert to activate Protein Kinase C (PKC).[6] PKC, in turn, phosphorylates a multitude of downstream targets, contributing to changes in neuronal excitability and gene expression.
Gi/o-Mediated Signaling
Orexin-B can also signal through the Gi/o pathway, which generally has inhibitory effects on adenylyl cyclase but can also have other downstream consequences.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP).[6]
-
Modulation of Ion Channels: The βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][9] Inhibition of these K+ channels leads to neuronal depolarization.
Gs-Mediated Signaling
Evidence also suggests that Orexin-B can couple to Gs proteins, leading to the stimulation of adenylyl cyclase.
-
Activation of Adenylyl Cyclase: The activated Gαs subunit stimulates adenylyl cyclase, resulting in an increased production of cAMP.[6]
-
Activation of Protein Kinase A (PKA): cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and ion channels.
Downstream Effector Pathways
The activation of these primary G-protein pathways converges on several key downstream signaling cascades that ultimately mediate the physiological effects of Orexin-B.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial downstream target of orexin signaling.[6] Activation of this pathway, often through PKC, leads to the phosphorylation of ERK (pERK), which can then translocate to the nucleus to regulate gene expression.
-
CREB Signaling: The cAMP response element-binding protein (CREB) is another important transcription factor activated by Orexin-B. CREB can be phosphorylated and activated by both PKA and other kinases downstream of Ca2+ signaling, leading to changes in gene expression related to neuronal plasticity and survival.
-
Ion Channel Modulation: Orexin-B modulates the activity of several types of ion channels to increase neuronal excitability. This includes the inhibition of potassium (K+) channels and the activation of non-selective cation channels, both of which contribute to membrane depolarization and an increased firing rate of hypothalamic neurons.[5][10]
-
β-Arrestin Recruitment: Following receptor activation, β-arrestins are recruited to the OX2R.[11][12] This not only leads to receptor desensitization and internalization but also initiates G-protein-independent signaling cascades, including scaffolding components of the MAPK/ERK pathway.[11][13]
Quantitative Data on Orexin-B Signaling
The following tables summarize quantitative data from various studies on the effects of Orexin-B in hypothalamic and related neurons.
| Parameter | Orexin-B Concentration | Effect | Cell Type | Reference |
| Neuronal Firing Rate | 10⁻⁷ M | ~3x greater increase than Orexin-A | Rat Paraventricular Thalamus Neurons | [5] |
| 10⁻⁷ M | Increase in firing frequency to 0.8+/-0.2 Hz (from 0.2+/-0.1 Hz) | Dissociated Locus Coeruleus Neurons | [10] | |
| Membrane Depolarization | 10⁻⁷ M | 4.0+/-0.1 mV | Dissociated Locus Coeruleus Neurons | [10] |
| 50 nM | 18.38 ± 1.40 mV | Rat Rhomboid Nuclei Neurons | [14] | |
| Intracellular Calcium | 10⁻⁷ M | Increased [Ca2+]i in ~50% of neurons | Rat Paraventricular Thalamus Neurons | [5] |
| Concentration-dependent | Increase in [Ca2+]i | Cultured Rat Hypothalamic Neurons | [8] | |
| EC₅₀ for OX2R Activation | 21 ± 3 nM | Depolarization | Mouse Arcuate Nucleus Neurons | [15] |
| β-Arrestin Recruitment | High micromolar | EC₅₀ for β-arrestin proximity | COS-7 cells expressing OX2R | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Orexin-B signaling pathways.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and assess the effects of Orexin-B on membrane potential, firing rate, and ion channel currents.
Materials:
-
Slicing solution (e.g., NMDG-based, ice-cold and oxygenated with 95% O₂/5% CO₂)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂
-
Intracellular solution (e.g., K-gluconate-based)
-
Patch pipettes (3-7 MΩ resistance)
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut coronal hypothalamic slices (e.g., 250-300 µm thick) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.[2]
-
-
Recording:
-
Transfer a slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF (1.5-2 mL/min).
-
Identify hypothalamic neurons (e.g., in the lateral hypothalamus) using DIC optics.
-
Approach a neuron with a patch pipette filled with intracellular solution, applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and firing activity.
-
Bath-apply Orexin-B at desired concentrations and record the changes in membrane potential and firing rate.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps or ramps to study specific ion currents. Apply Orexin-B to observe its effects on these currents.
-
Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration in response to Orexin-B application.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 1% BSA
-
Fluorescence microscopy setup with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Image acquisition and analysis software
Protocol:
-
Dye Preparation:
-
Prepare a 1 mg/mL stock solution of Fura-2 AM by dissolving 50 µg in 50 µL of DMSO. Vortex thoroughly.[16]
-
-
Cell/Slice Loading:
-
For cultured cells, wash twice with HBSS.
-
For acute brain slices, place them in a loading chamber with oxygenated aCSF.
-
Prepare the loading solution by diluting the Fura-2 AM stock in HBSS with 1% BSA (and often Pluronic F-127 to aid in dye solubilization) to a final concentration of 1-10 µM.[1][11]
-
Incubate the cells or slices in the loading solution for 30-60 minutes at room temperature or 37°C in the dark.[16]
-
-
Washing and De-esterification:
-
Wash the cells or slices with fresh HBSS or aCSF for at least 30 minutes to allow for the de-esterification of the dye by intracellular esterases, which traps it inside the cells.[16]
-
-
Imaging:
-
Mount the coverslip with cells or the brain slice in the imaging chamber on the microscope.
-
Perfuse with aCSF.
-
Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Establish a baseline recording.
-
Apply Orexin-B to the perfusion solution and record the changes in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
-
Immunohistochemistry for Phosphorylated ERK (pERK)
This technique is used to visualize the activation of the ERK signaling pathway in hypothalamic neurons following Orexin-B stimulation.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody against pERK (e.g., rabbit anti-pERK1/2)
-
Fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488)
-
DAPI or other nuclear counterstain
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
Administer Orexin-B (e.g., via intracerebroventricular injection) to the animal.
-
After a specified time, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sinking it in a 30% sucrose (B13894) solution in PBS.
-
Cut coronal hypothalamic sections (e.g., 30-40 µm thick) on a cryostat or vibratome.
-
-
Staining:
-
Wash the free-floating sections three times in PBS for 10 minutes each.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
Incubate the sections with the primary antibody against pERK diluted in blocking solution overnight at 4°C.
-
The next day, wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.
-
Incubate the sections with the fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.
-
Wash the sections three times in PBS for 10 minutes each in the dark.
-
Counterstain with DAPI for 10 minutes if desired.
-
Wash twice more in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Mandatory Visualizations
Orexin B Signaling Pathways
Caption: Orexin B signaling pathways in hypothalamic neurons.
Experimental Workflow for Studying Orexin B Signaling
Caption: General experimental workflow.
Logical Relationship of G-Protein Coupled Signaling
Caption: G-protein coupling logic.
References
- 1. Effects of orexin (hypocretin) on GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. Temporal Profiling of Orexin Receptor-Arrestin-Ubiquitin Complexes Reveals Differences between Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin receptor 2 (OX2R) exhibits ligand-dependent spatio-temporal pharmacology through Gαi:β-arrestin dynamics in response to Orexin-A and Orexin-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Orexin B/hypocretin 2 increases glutamatergic transmission to ventral tegmental area neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orexin (hypocretin) effects on constitutively active inward rectifier K+ channels in cultured nucleus basalis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunofluorescence staining for postmortem mouse brain tissue [protocols.io]
An In-depth Technical Guide to the Binding Affinity and Signaling of Human Orexin B at the Orexin 2 Receptor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the interaction between the human neuropeptide Orexin (B13118510) B and its cognate G-protein coupled receptor, the Orexin 2 Receptor (OX2R). The document details the binding affinity, the experimental methodologies used to determine these parameters, and the primary signaling cascades initiated upon ligand binding.
Orexin B Binding Affinity for Human Orexin 2 Receptor (OX2R)
Orexin B, a 28-amino acid neuropeptide, demonstrates a notable binding preference for the Orexin 2 Receptor over the Orexin 1 Receptor (OX1R)[1][2][3]. This selectivity is a key aspect of the orexin system's function. In contrast, Orexin A binds to both receptors with approximately equal affinity[2]. The binding affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the competing ligand (Orexin B) that will bind to half of the receptors at equilibrium in the absence of the radioligand.
Quantitative Binding Data
The following table summarizes the reported binding affinity of human Orexin B for the human OX2R.
| Ligand | Receptor | Parameter | Value (nM) | Experimental System |
| Human Orexin B | Human OX2R | Ki | 36 | Not specified |
Data sourced from Hello Bio[4].
Experimental Protocols for Determining Binding Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor[5]. A competition binding assay is specifically used to determine the affinity (Ki) of an unlabeled ligand, such as Orexin B, by measuring its ability to displace a known radiolabeled ligand from the receptor[5].
Protocol: Competition Radioligand Binding Assay for OX2R
This protocol outlines the key steps for determining the Ki of Orexin B at the human OX2R expressed in a recombinant cell line (e.g., CHO or HEK293 cells).
1. Receptor Membrane Preparation:
-
Culture cells stably expressing the human OX2R to a high density.
-
Harvest the cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors)[6].
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris[6].
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes[6].
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) or a buffer containing a cryoprotectant (like 10% sucrose) for storage at -80°C[6].
-
Determine the protein concentration of the membrane preparation using a standard method, such as the BCA assay[6].
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format[6].
-
To each well, add in sequence:
- A specific amount of the OX2R membrane preparation (e.g., 10-50 µg protein).
- Varying concentrations of the unlabeled competitor, human Orexin B (typically spanning a 4-5 log unit range).
- A fixed concentration of a suitable OX2R-selective radioligand (e.g., [³H]-EMPA)[7][8][9]. The concentration is usually at or below the radioligand's dissociation constant (Kd) to ensure assay sensitivity[10].
-
For determining non-specific binding, a parallel set of wells is included containing a high concentration of a known, non-radioactive OX2R antagonist (e.g., Suvorexant) instead of Orexin B[7][11].
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium[6].
3. Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding[6].
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand[6].
-
Dry the filters, add a scintillation cocktail, and quantify the bound radioactivity using a scintillation counter[6].
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each Orexin B concentration.
-
Plot the specific binding as a function of the log concentration of Orexin B to generate a sigmoidal competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of Orexin B that displaces 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor[6].
Visualization: Workflow for Competition Binding Assay
Orexin 2 Receptor Signaling Pathways
The Orexin 2 Receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gi families of G-proteins[12][13]. The activation of the Gq pathway is a hallmark response to orexin binding and leads to an excitatory effect in target neurons.
Primary Gq-Coupled Pathway:
-
Binding and Activation: Human Orexin B binds to the extracellular domain of the OX2R, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric G-protein, Gq.
-
PLC Activation: The Gαq subunit dissociates and activates Phospholipase C (PLC)[12].
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺)[14][15]. This sharp increase in cytosolic Ca²⁺ is a key signaling event.
-
PKC Activation: DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC) at the cell membrane[13].
-
Downstream Effects: Activated PKC and calcium-dependent kinases phosphorylate numerous downstream targets, including the ERK1/2 MAP kinase pathway, leading to modulation of ion channel activity, gene expression, and ultimately, neuronal excitation[1][13].
Visualization: OX2R Gq Signaling Cascade
References
- 1. portlandpress.com [portlandpress.com]
- 2. Orexin - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Orexin B (human) Supplier | 205640-91-1 | Hello Bio [hellobio.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 15. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]
physiological role of Orexin B in sleep-wake cycles
An In-depth Technical Guide on the Physiological Role of Orexin (B13118510) B in Sleep-Wake Cycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
While both orexin peptides are derived from a common precursor, prepro-orexin, they exhibit differential receptor affinities that underpin distinct physiological roles.[1][2] Orexin A binds to both OX1R and OX2R with high affinity, whereas Orexin B shows a significant preference for OX2R.[1][8][9] This guide provides a detailed technical examination of the physiological role of Orexin B, focusing on its signaling pathways, its function in the sleep-wake cycle as elucidated through key experimental models, and the methodologies employed in this research.
Orexin B Signaling Pathways
Orexin B exerts its physiological effects primarily through the activation of OX2R, a G-protein coupled receptor. While OX1R is coupled exclusively to the Gq subclass of G-proteins, OX2R can couple to both Gq and Gi/o, allowing for a more diverse range of intracellular responses.[1][2] The binding of Orexin B to OX2R on the postsynaptic membrane of target neurons typically leads to an excitatory response.
The canonical signaling cascade initiated by Orexin B binding to OX2R involves the Gq pathway:
-
Receptor Activation: Orexin B binds to OX2R, inducing a conformational change.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization & PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+. DAG, along with Ca2+, activates Protein Kinase C (PKC).
-
Neuronal Depolarization: These events lead to the opening of non-selective cation channels (e.g., TRPC channels), resulting in membrane depolarization and increased neuronal excitability.[9]
This excitatory signaling is fundamental to the role of Orexin B in promoting wakefulness.
Neural Circuitry of Orexin B-Mediated Arousal
Orexin neurons project to and excite key arousal centers in the brainstem and hypothalamus, many of which preferentially express OX2R.[1][10] Orexin B's primary role in wakefulness is mediated through the activation of these downstream systems.
-
Tuberomammillary Nucleus (TMN): Histaminergic neurons of the TMN, which are crucial for maintaining cortical arousal, strongly express OX2R and are robustly excited by orexins.[1][2][9]
-
Locus Coeruleus (LC): Noradrenergic neurons in the LC, which promote vigilance and attention, are activated by orexins. While the LC expresses both receptors, OX2R plays a significant role.[1][2][11]
-
Dorsal Raphe (DR) Nucleus: Serotonergic neurons in the DR, involved in regulating mood and wakefulness, are also excited by orexins, an effect largely mediated by OX2R.[1][11]
-
Laterodorsal and Pedunculopontine Tegmental Nuclei (LDT/PPT): Cholinergic neurons in these nuclei, which are active during both wakefulness and REM sleep, are modulated by orexins.[1][12]
Quantitative Evidence from Experimental Models
Pharmacological Studies: Intracerebroventricular (ICV) Administration
Direct administration of orexins into the cerebral ventricles of rodents provides causal evidence for their role in promoting wakefulness. ICV injection of Orexin B, similar to Orexin A, dose-dependently increases the time spent awake and reduces time in both NREM and REM sleep.[1][4][11]
| Study Compound | Animal Model | Dose (nmol, ICV) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| Orexin B | Rat | 3 | +101% (first hour) | - | - | Hagan et al., 1999[1][11] |
| Orexin B | Rat | 10 | +150% (first hour) | Significant Decrease | Significant Decrease | Hagan et al., 1999[1][11] |
| Orexin A | Mouse | 0.3 | + ~80 min (over 4h) | - ~60 min (over 4h) | - ~20 min (over 4h) | Mieda et al., 2011[12] |
Note: Data for Orexin A is included for comparison as it is more extensively characterized; Orexin B produces qualitatively similar, potent effects, particularly on wakefulness and NREM sleep via OX2R.
Genetic Studies: Orexin and Receptor Knockout (KO) Models
The physiological necessity of the orexin system is demonstrated by genetic knockout models. Mice lacking the prepro-orexin gene (Orexin KO) exhibit a phenotype that closely mirrors human narcolepsy, with severe fragmentation of sleep and wake bouts.[13][14] Mice with targeted deletion of the OX2R gene also show significant sleep fragmentation, underscoring the critical role of the Orexin B-preferred receptor in stabilizing wakefulness.[7]
| Genotype | Animal Model | Parameter | Value (Light Phase) | Value (Dark Phase) | Reference |
| Wild-Type (WT) | Mouse | Mean Wake Bout Duration (s) | ~100 | ~1000 | Mochizuki et al., 2004[13] |
| Orexin KO | Mouse | Mean Wake Bout Duration (s) | ~50 | ~150 | Mochizuki et al., 2004[13] |
| Wild-Type (WT) | Mouse | # of Wake Bouts / 12h | ~100 | ~50 | Mochizuki et al., 2004[13] |
| Orexin KO | Mouse | # of Wake Bouts / 12h | ~200 | ~250 | Mochizuki et al., 2004[13] |
| OX1R KO | Mouse | Sleep/Wake Pattern | Almost Normal | Almost Normal | Willie et al., 2003[7] |
| OX2R KO | Mouse | Sleep/Wake Pattern | Mild Fragmentation | Mild Fragmentation | Willie et al., 2003[7] |
| OX1R/OX2R KO | Mouse | Sleep/Wake Pattern | Severe Fragmentation (Narcoleptic) | Severe Fragmentation (Narcoleptic) | Willie et al., 2003[7] |
Neurostimulation Studies: Optogenetics and Chemogenetics
Modern techniques allowing for precise temporal control of neuronal activity have confirmed the direct role of orexin neurons in driving transitions to wakefulness.
-
Optogenetics: Expressing light-sensitive ion channels (e.g., Channelrhodopsin-2, ChR2) in orexin neurons allows for their activation with millisecond precision. Photostimulation of these neurons reliably induces sleep-to-wake transitions.[2][4][15] Conversely, inhibiting these neurons using light-activated pumps (e.g., Halorhodopsin) promotes the onset of NREM sleep.[2][16][17]
-
Chemogenetics (DREADDs): Using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) allows for longer-lasting modulation of orexin neuron activity. Activating orexin neurons via hM3Dq DREADDs significantly increases total wake time, while inhibiting them with hM4Di DREADDs increases NREM sleep.[2][18]
| Method | Manipulation | Animal Model | Effect | Reference |
| Optogenetics | Activation (ChR2) | Mouse | Increased probability of NREM/REM -> Wake transition | Adamantidis et al., 2007[4][15] |
| Optogenetics | Inhibition (Halorhodopsin) | Mouse | Induction of NREM sleep during active period | Tsunematsu et al., 2011[15]; Sasaki et al., 2011[4] |
| Chemogenetics | Activation (hM3Dq) | Mouse | Significant increase in wakefulness time | Sasaki et al., 2011[2] |
| Chemogenetics | Inhibition (hM4Di) | Mouse | Decrease in wakefulness, increase in NREM sleep time | Sasaki et al., 2011[2][18] |
Detailed Experimental Protocols
Protocol: Optogenetic Activation of Orexin Neurons
This protocol describes the workflow for expressing ChR2 in orexin neurons and performing photostimulation during sleep recording.
-
Viral Vector Construction and Delivery:
-
Vector: An adeno-associated virus (AAV) carrying a double-floxed inverted open reading frame (DIO) for ChR2 fused with a fluorescent reporter (e.g., eYFP) is used (AAV-EF1a-DIO-hChR2(H134R)-eYFP).
-
Animal Model: Orexin-Cre transgenic mice, which express Cre recombinase exclusively in orexin-producing neurons.
-
Stereotaxic Surgery: Mice are anesthetized (e.g., isoflurane) and placed in a stereotaxic frame. A craniotomy is performed over the LHA. The AAV vector is infused bilaterally into the LHA (e.g., 500 nL per side) using a microinjection pump.
-
-
Implant Assembly:
-
An optic fiber cannula (e.g., 200 µm core diameter) is implanted just above the injection site.
-
EEG/EMG electrodes are implanted for sleep scoring. Two EEG screw electrodes are placed over the frontal and parietal cortices, and two EMG wire electrodes are inserted into the nuchal muscles.
-
The entire assembly is secured to the skull with dental cement.
-
-
Post-Operative Care and Viral Expression:
-
Mice are allowed to recover for at least 3 weeks to ensure robust ChR2 expression.
-
Expression is confirmed post-mortem via immunohistochemistry for the fluorescent reporter and co-localization with orexin.
-
-
Photostimulation and Recording:
-
Mice are habituated to the recording chamber and tethered to the electrophysiology/optics setup.
-
Baseline EEG/EMG is recorded.
-
Photostimulation is delivered via a laser coupled to the optic fiber (e.g., 473 nm blue light, 20 Hz pulses, 15 ms (B15284909) pulse width, 5-10 mW power) triggered during identified NREM or REM sleep epochs.
-
-
Data Analysis:
-
Sleep-wake states (Wake, NREM, REM) are scored from the EEG/EMG recordings in 4-10 second epochs.
-
The latency to transition from sleep to wakefulness following the onset of photostimulation is calculated and compared to sham stimulation periods.
-
Protocol: In Vivo Electrophysiological Recording
This protocol outlines the technically demanding procedure of recording the activity of identified orexin neurons in a freely moving animal.
-
Animal Preparation and Electrode Array Implantation:
-
Animal Model: Orexin-eGFP transgenic mice are often used, where orexin neurons express a green fluorescent protein, though this is more for post-hoc identification.
-
Electrode Array: A custom-built microdrive array with multiple tetrodes or single wires is used to allow for precise depth adjustment post-surgery.
-
Stereotaxic Surgery: The microdrive is implanted with its electrodes aimed at the LHA. EEG/EMG electrodes are also implanted for sleep state monitoring.
-
-
Single-Unit Recording:
-
After recovery, the mouse is connected to the recording system.
-
Over several days, the electrodes are slowly advanced in small increments (e.g., 30-50 µm per day) until single-unit activity characteristic of orexin neurons is isolated. Orexin neurons are identified by their unique firing pattern: high activity during active wakefulness, decreased firing during quiet wakefulness, and near silence during NREM and REM sleep.[19]
-
-
Data Acquisition and Analysis:
-
Neuronal spike data and EEG/EMG signals are simultaneously recorded.
-
Spike sorting is performed to isolate individual neurons.
-
Sleep-wake states are scored.
-
The firing rate (in Hz) of each isolated orexin neuron is calculated and correlated with the animal's behavioral state (Active Wake, Quiet Wake, NREM, REM).
-
-
Histological Verification:
-
At the end of the experiment, a small electrolytic lesion is made through the recording electrode tip.
-
The animal is perfused, and the brain is sectioned. Immunohistochemistry for orexin (or GFP) is performed to confirm that the recording site was located within the orexin neuron population.
-
Conclusion and Therapeutic Implications
The collective evidence from pharmacological, genetic, and neuro-modulatory studies unequivocally establishes a critical physiological role for Orexin B in the promotion and stabilization of wakefulness. Acting preferentially through the OX2R, Orexin B excites key monoaminergic and cholinergic arousal systems, creating a consolidated state of arousal and preventing inappropriate transitions into sleep. The severe sleep-wake fragmentation observed in Orexin system knockout models highlights its necessity for normal sleep architecture.
This deep understanding has directly paved the way for novel therapeutics for insomnia. By blocking the wake-promoting signals of orexins, Dual Orexin Receptor Antagonists (DORAs) effectively promote sleep.[20][21][22] These agents represent a distinct mechanistic class from traditional hypnotics (e.g., GABA-A modulators) and have been shown to improve sleep continuity without fundamentally altering sleep architecture.[20] The continued elucidation of the specific roles of Orexin B and OX2R will be vital for refining these therapies and developing next-generation treatments for a range of sleep and arousal disorders.
References
- 1. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Orexin, Sleep, Sympathetic Neural Activity and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 12. Differential Roles of Orexin Receptor-1 and -2 in the Regulation of Non-REM and REM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developmental Divergence of Sleep-Wake Patterns in Orexin Knockout and Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Acute Optogenetic Silencing of Orexin/Hypocretin Neurons Induces Slow-Wave Sleep in Mice | Journal of Neuroscience [jneurosci.org]
- 18. Pharmacogenetic Modulation of Orexin Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. Rethinking the Role of Orexin in the Regulation of REM Sleep and Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Orexin Receptor Antagonism: Normalizing Sleep Architecture in Old Age and Disease | Annual Reviews [annualreviews.org]
- 22. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Orexin B and Human Appetite: A Technical Guide for Researchers
Foreword
The global obesity epidemic necessitates a deeper understanding of the complex neurobiological circuits governing appetite and energy homeostasis. The orexin (B13118510) system, comprising two neuropeptides, orexin A and orexin B, and their cognate G protein-coupled receptors, OX1R and OX2R, has emerged as a critical regulator of diverse physiological functions, including sleep, arousal, and feeding behavior. While much of the initial research focused on the potent orexigenic effects of orexin A, the distinct role of orexin B in human appetite regulation is a burgeoning area of investigation with significant therapeutic potential. This technical guide provides an in-depth analysis of orexin B's function in appetite modulation, tailored for researchers, scientists, and drug development professionals. We synthesize current knowledge from preclinical and clinical studies, present quantitative data in a structured format, detail relevant experimental methodologies, and illustrate key signaling pathways and experimental workflows.
Introduction to the Orexin System
Discovered in 1998, the orexins are produced by a specific population of neurons in the lateral hypothalamus, a brain region long associated with the regulation of feeding.[1] The precursor protein, prepro-orexin, is cleaved to produce orexin A, a 33-amino acid peptide with two intramolecular disulfide bonds, and orexin B, a 28-amino acid linear peptide.[2] These peptides exert their effects through two receptors: OX1R shows a higher affinity for orexin A, while OX2R binds both orexin A and orexin B with similar high affinity.[3] This differential receptor affinity is a cornerstone of the distinct physiological roles of the two peptides.
Orexin B and its Receptor: OX2R in Appetite Regulation
Orexin B's influence on appetite is primarily mediated through the OX2R. While intracerebroventricular (ICV) administration of orexin B in animal models has been shown to stimulate food intake, its effect is generally considered less potent than that of orexin A.[4][5] However, the widespread distribution of OX2R in brain regions implicated in energy homeostasis, including the arcuate nucleus (ARH), paraventricular nucleus (PVN), and ventromedial hypothalamus (VMH), underscores its importance in the intricate network controlling feeding.[6]
Signaling Pathways of Orexin B via OX2R
Upon binding of orexin B, the OX2R, a G protein-coupled receptor, can couple to different G proteins, leading to the activation of multiple downstream signaling cascades. The primary signaling pathway involves coupling to Gq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway. Additionally, OX2R can couple to Gs/Go, potentially influencing adenylyl cyclase activity and cyclic AMP (cAMP) levels.[7]
Quantitative Data on Orexin B's Effect on Food Intake
Direct quantitative data on the effects of orexin B on human appetite are limited. The majority of studies have been conducted in animal models, primarily rodents. These studies consistently show that orexin B is less potent than orexin A in stimulating food intake.
| Study Species | Administration Route | Orexin B Dose | Effect on Food Intake | Comparison with Orexin A | Reference |
| Rat | Intracerebroventricular (ICV) | 30 nmol | Occasional, weak stimulation | Less potent than Orexin A | [4] |
| Rat | Intracerebroventricular (ICV) | 3 nmol | Significant increase at 2 hours | Similar potency to MCH | [5] |
| Sheep | Intracerebroventricular (ICV) | 0.3 µg/kg BW | Increased food intake at 2 and 4 hours | - | [8] |
Experimental Protocols
The following are generalized methodologies based on protocols described in the cited preclinical literature for studying the effects of orexins on food intake. Direct administration of orexin B to humans for appetite research is not a standard clinical practice.
Animal Model for Intracerebroventricular (ICV) Injection
Objective: To assess the effect of centrally administered orexin B on food intake in a rodent model.
Materials:
-
Adult male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Guide cannula and injector
-
Orexin B (lyophilized)
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Metabolic cages for monitoring food intake
Procedure:
-
Surgical Cannula Implantation:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Implant a guide cannula targeted at the lateral cerebral ventricle.
-
Allow a post-operative recovery period of at least one week.
-
-
Habituation:
-
Habituate the animals to the experimental conditions, including handling and mock injections with vehicle.
-
-
Experimental Trial:
-
Fast the animals for a predetermined period (e.g., 12 hours) to standardize hunger levels.
-
Dissolve orexin B in aCSF to the desired concentration.
-
Administer orexin B or vehicle (aCSF) via the ICV cannula at a controlled rate.
-
Provide pre-weighed food and water ad libitum immediately after injection.
-
-
Data Collection:
-
Measure cumulative food intake at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.
-
The Broader Role of Orexin B in Energy Homeostasis
The function of orexin B extends beyond simple appetite stimulation. The orexin system is a key integrator of metabolic, circadian, and arousal signals. Orexin neurons are activated by hypoglycemia and hormones like ghrelin, and their activity is suppressed by leptin and glucose.[9][10] Therefore, orexin B's role in appetite is intertwined with the overall energy state of the organism.
Interestingly, while acute administration of orexins can increase food intake, chronic activation of the orexin system, particularly through OX2R, has been shown in some animal studies to promote resistance to diet-induced obesity.[6][11] This paradoxical effect is likely due to the concurrent increase in energy expenditure, wakefulness, and locomotor activity stimulated by orexins.[12]
Therapeutic Implications and Future Directions
The development of drugs targeting the orexin system has primarily focused on antagonists for the treatment of insomnia. However, the role of orexins in appetite and energy balance suggests potential for therapeutic intervention in metabolic disorders. While orexin agonists could theoretically be used to treat conditions of appetite loss, the complex and potent effects of orexins on arousal present a significant challenge.
Conversely, the development of selective OX2R antagonists is a potential avenue for obesity treatment. By blocking the orexigenic signals mediated by orexin B without significantly impacting the arousal pathways predominantly associated with orexin A and OX1R, a more targeted approach to appetite suppression might be achievable. However, the overlapping functions and affinities of the orexin peptides and receptors necessitate a nuanced approach to drug development.
Future research should focus on:
-
Elucidating the precise downstream signaling pathways of OX2R in different hypothalamic nuclei.
-
Conducting human studies with highly selective OX2R modulators to dissect the role of orexin B in appetite, energy expenditure, and substrate metabolism.
-
Investigating the interplay between the orexin system and other key appetite-regulating neuropeptides and hormones in humans.
Orexin B, acting primarily through the OX2R, is a significant, albeit less potent, player than orexin A in the neuroregulation of appetite. Its function is deeply embedded within the broader context of energy homeostasis, integrating metabolic cues with arousal and activity levels. While direct quantitative data in humans remains elusive, preclinical studies provide a solid foundation for understanding its mechanisms. The development of selective OX2R modulators holds promise for novel therapeutic strategies for metabolic disorders, but a more profound understanding of the intricacies of the orexin system in humans is paramount for successful clinical translation.
References
- 1. Orexins and orexin receptors: implication in feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the orexins on food intake: comparison with neuropeptide Y, melanin-concentrating hormone and galanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rethinking the Role of Orexin in the Regulation of REM Sleep and Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Orexin Receptor-2 Signaling Prevents Diet-Induced Obesity and Improves Leptin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin: Pathways to obesity resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical messenger orexin poised to spearhead obesity research rejuvenation [nutritioninsight.com]
- 10. Orexin-mediated feeding behavior involves both leptin-sensitive and -insensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sleep disorders, obesity, and aging: the role of orexin - PMC [pmc.ncbi.nlm.nih.gov]
Orexin B and Its Involvement in Human Metabolic Disorders: A Technical Guide
Executive Summary
The orexin (B13118510) system, comprising neuropeptides Orexin A and Orexin B, is a critical regulator of fundamental physiological processes, including sleep/wake cycles, feeding behavior, and energy homeostasis.[1][2] While much research has focused on the broader system or the more potent Orexin A, Orexin B is emerging as a significant modulator of metabolic health, acting primarily through the Orexin 2 Receptor (OX2R).[3][4] Dysregulation of the orexin system is strongly associated with metabolic disorders such as obesity and insulin (B600854) resistance.[5][6][7] This technical guide provides an in-depth analysis of Orexin B's role in human metabolic disorders, detailing its signaling pathways, summarizing key quantitative data, outlining relevant experimental protocols, and exploring its therapeutic potential.
Introduction: The Orexin System
Discovered in 1998, Orexin A (also known as hypocretin-1) and Orexin B (hypocretin-2) are neuropeptides derived from a common precursor, prepro-orexin.[3][8] They are produced exclusively by a small population of neurons in the lateral and perifornical hypothalamus, a region historically linked to the control of feeding and energy balance.[1][9][10] These orexin neurons project extensively throughout the central nervous system, positioning them to integrate metabolic signals with the regulation of arousal, autonomic function, and behavior.[10]
The biological effects of the orexins are mediated by two G protein-coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[11] A critical distinction exists in their binding affinities:
-
OX1R shows a high selectivity for Orexin A (approximately 100-fold higher than for Orexin B).[4][12]
-
OX2R binds both Orexin A and Orexin B with similar, high affinity.[3][12]
This receptor selectivity implies that the physiological actions of Orexin B are predominantly mediated through the OX2R .
Orexin B Signaling Pathways
Orexin B, upon binding to the OX2R, initiates a cascade of intracellular signaling events. The OX2R is known to couple to multiple G-protein subtypes, including Gαq, Gαi/o, and Gαs, leading to the activation of diverse downstream effector pathways.[13] This pleiotropic signaling allows Orexin B to exert varied and complex effects within a single target cell.
The primary signaling cascades activated by the Orexin B/OX2R complex include:
-
Gαq Pathway: Activation of Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca²⁺) stores and the activation of Protein Kinase C (PKC).[12][13]
-
Gαs/Gαi Pathways: Modulation of adenylyl cyclase activity, leading to an increase (via Gαs) or decrease (via Gαi) in cyclic AMP (cAMP) levels and subsequent effects on Protein Kinase A (PKA).[3][13][14]
-
MAPK Pathway: Activation of extracellular signal-regulated kinases (ERK1/2) and p38 mitogen-activated protein kinase (MAPK), which are involved in regulating gene expression and cellular metabolism.[3][15]
Role of Orexin B in Metabolic Regulation
The orexin system is a key integrator of peripheral metabolic cues and central regulatory pathways. Orexin B contributes to this network by influencing feeding, energy expenditure, and glucose homeostasis.
Feeding Behavior
Intracerebroventricular administration of Orexin B stimulates food intake in animal models.[1] However, its effect is generally considered less potent and of shorter duration (~2 hours) compared to Orexin A (~4 hours).[14] The orexigenic effect of Orexin B appears to involve pathways that are partially independent of leptin, a key anorectic hormone.[16] This suggests that Orexin B can promote feeding even in states of relative satiety.
Energy Expenditure
A defining feature of the orexin system is its dual action on both increasing food intake and elevating energy expenditure.[17] Unlike other orexigenic peptides that typically conserve energy, orexins promote a net negative energy balance under certain conditions, conferring a resistance to obesity.[15][17] Orexin B contributes to this by:
-
Increasing Spontaneous Physical Activity (SPA): The orexin system stimulates non-exercise activity thermogenesis (NEAT), which is a significant component of daily energy expenditure.[18][19]
-
Activating Brown Adipose Tissue (BAT): Orexin signaling enhances sympathetic outflow to BAT, increasing thermogenesis.[14][20] Mice lacking orexin exhibit impaired BAT thermogenesis.[20]
Glucose Homeostasis and Insulin Sensitivity
Emerging evidence highlights a crucial role for the orexin system, particularly OX2R signaling, in regulating glucose metabolism.
-
Orexin deficiency is associated with impaired insulin sensitivity.[21]
-
The orexin system appears to protect against the development of diet-induced obesity and insulin resistance, partly by improving leptin sensitivity.[7]
-
Orexin receptors have been identified in the endocrine pancreas, co-localizing with insulin in beta cells, suggesting a direct role in glucose homeostasis.[5]
Orexin B in Human Metabolic Disorders
Given its integral role in energy balance, dysregulation of the Orexin B/OX2R pathway is implicated in several human metabolic disorders.
-
Obesity: The link is complex, but the prevailing evidence suggests that functional orexin signaling protects against obesity.[22] In humans, narcolepsy (a condition caused by the loss of orexin neurons) is strongly associated with a higher body mass index (BMI), despite patients often eating less.[5][17] This highlights the critical role of orexin-driven energy expenditure in maintaining a healthy weight.[15][20]
-
Type 2 Diabetes: By modulating insulin and leptin sensitivity, the orexin system is directly linked to the pathophysiology of Type 2 Diabetes.[7] Reduced orexin signaling, which can occur with aging or a high-fat diet, may exacerbate peripheral insulin resistance.[7] Conversely, enhancing Orexin B/OX2R signaling could be a novel therapeutic avenue.
-
Metabolic Syndrome: The constellation of symptoms defining metabolic syndrome, including obesity, insulin resistance, and dyslipidemia, are all influenced by the orexin system.[5] Loss of orexin signaling increases the risk of developing metabolic syndrome.[5]
Quantitative Data Summary
Quantitative data on Orexin B levels in human metabolic disorders are sparse, with most clinical studies focusing on Orexin A as the primary diagnostic marker for narcolepsy. However, data from Orexin A can serve as a proxy for the overall status of the orexin system.
Table 1: Orexin A Concentrations in Human Cerebrospinal Fluid (CSF)
| Condition | Analyte | Method | Concentration (pg/mL) | Reference |
|---|---|---|---|---|
| Healthy Controls | Orexin A | LC-MS/MS | 98 (Median) | [23] |
| Healthy Controls (Diurnal Rhythm) | Orexin A | LC-MS/MS | 24.7 (8:00 AM) to 38.6 (12:00 AM) | [24] |
| Narcolepsy Type 1 | Orexin A | LC-MS/MS | <35 (Median) | [23] |
| Narcolepsy Type 1 | Orexin A | Radioimmunoassay | <110 (Diagnostic Cutoff) |[25] |
Note: Orexin B concentrations in human CSF are often below the limit of detection for many assays.[23]
Table 2: Effects of Central Orexin Administration in Animal Models
| Peptide | Species | Effect | Observation | Reference |
|---|---|---|---|---|
| Orexin A (10 nmol) | Rat | Food Intake | Potently augmented food intake | [16] |
| Orexin B | Rat | Food Intake | Induced feeding for ~2 hours | [14] |
| Orexin A | Mouse | Metabolic Rate | Increased metabolic rate, more robust in active phase | [17] |
| Orexin A | Rat | Energy Expenditure | Increased oxygen consumption |[17] |
Key Experimental Protocols
Studying the Orexin B system requires precise and sensitive methodologies. Below are outlines for key experimental approaches.
Quantification of Orexin B in Biological Fluids
The gold standard for quantifying orexin peptides is liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity, overcoming the cross-reactivity issues of some immunoassays.[23]
Protocol Outline: LC-MS/MS for Orexin B in CSF
-
Sample Collection: Collect 0.5-1.0 mL of cerebrospinal fluid (CSF).
-
Internal Standard Spiking: Add a stable isotope-labeled Orexin B internal standard to the sample for accurate quantification.
-
Solid-Phase Extraction (SPE): Extract the peptides from the CSF matrix to remove interfering substances.
-
Chromatographic Separation: Use a C18 HPLC column to separate Orexin B from other molecules based on hydrophobicity. A typical run time is 10-15 minutes.[24]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for Orexin B and monitoring for its characteristic fragment ions after collision-induced dissociation.
-
Quantification: Calculate the concentration of Orexin B by comparing the ratio of the native peptide's signal to the internal standard's signal against a standard curve.
Immunoassays
Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are also used for orexin quantification.[25][26] While offering higher throughput, they can suffer from a lack of specificity, potentially detecting inactive metabolites or other proteins, leading to artificially high readings compared to LC-MS/MS.[23][24]
In-vivo Functional Assays in Animal Models
To assess the physiological function of Orexin B, intracerebroventricular (ICV) or direct intraparenchymal injections are performed in rodents.[27] Following administration, metabolic parameters such as food intake, locomotor activity (as a proxy for SPA), and oxygen consumption (for energy expenditure) are measured.[17]
Therapeutic Implications and Future Directions
The critical role of the Orexin B/OX2R pathway in maintaining energy homeostasis makes it a promising therapeutic target for metabolic disorders.
-
OX2R Agonists: For conditions characterized by orexin deficiency, such as narcolepsy and its associated obesity, selective OX2R agonists are in development.[21] These agents aim to restore orexin signaling, thereby stabilizing wakefulness and potentially increasing energy expenditure to combat weight gain.
-
OX2R Antagonists: Dual orexin receptor antagonists (DORAs) are already approved for the treatment of insomnia.[27][28] While effective for promoting sleep, their long-term metabolic consequences require careful monitoring, as chronic blockade of orexin signaling could theoretically increase the risk of weight gain.[6]
Future research should focus on developing compounds with biased agonism at the OX2R, selectively activating pathways related to energy expenditure while minimizing effects on arousal or feeding, to create more targeted metabolic therapies. Further elucidation of the downstream signaling and interactions with other neuropeptide systems will be crucial for realizing the full therapeutic potential of modulating the Orexin B pathway.
References
- 1. To eat or to sleep? Orexin in the regulation of feeding and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin receptors: multi-functional therapeutic targets for sleeping disorders, eating disorders, drug addiction, cancers and other physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin: Pathways to obesity resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexins: A promising target to digestive cancers, inflammation, obesity and metabolism dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sleep disorders, obesity, and aging: the role of orexin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of orexin in the regulation of glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 9. Orexins and orexin receptors: implication in feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of orexins in regulation of feeding and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of orexin type-2 receptor variants in energy homeostasis and reward processing: GRK1957 [grk1957.uni-luebeck.de]
- 12. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 14. Physiological Implications of Orexins/Hypocretins on Energy Metabolism and Adipose Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain orexin promotes obesity resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orexin-mediated feeding behavior involves both leptin-sensitive and -insensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuropeptides controlling energy balance: orexins and neuromedins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Physiological Role of Orexinergic System for Health | MDPI [mdpi.com]
- 20. Energy Expenditure: Role of Orexin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Orexin/hypocretin receptor 2 signaling in MCH neurons regulates REM sleep and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Orexin-A measurement in narcolepsy: A stability study and a comparison of LC-MS/MS and immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. neurology.org [neurology.org]
- 25. From radioimmunoassay to mass spectrometry: a new method to quantify orexin-A (hypocretin-1) in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Orexin A ELISA Kit (EEL039) - Invitrogen [thermofisher.com]
- 27. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Orexin B: A Novel Avenue for Neuroprotection in Human Neurons
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Orexin (B13118510) B, a neuropeptide primarily synthesized in the lateral hypothalamus, is emerging as a significant modulator of neuronal health and survival. Traditionally recognized for its role in regulating sleep-wake cycles and appetite, recent research has unveiled its potent neuroprotective activities. This technical guide provides a comprehensive overview of the mechanisms underlying Orexin B-mediated neuroprotection in human neurons, with a focus on its therapeutic potential for neurodegenerative diseases. This document details the key signaling pathways, experimental methodologies for assessing its efficacy, and quantitative data from relevant in vitro studies.
Core Mechanisms of Orexin B-Mediated Neuroprotection
Orexin B exerts its neuroprotective effects primarily through the activation of the Orexin 2 Receptor (OX2R), a G-protein coupled receptor. While Orexin A can bind to both OX1R and OX2R, Orexin B shows a higher affinity for OX2R.[1] Activation of OX2R by Orexin B initiates downstream signaling cascades that are crucial for promoting cell survival and mitigating neuronal damage. The primary neuroprotective functions of Orexin B include counteracting oxidative stress, inhibiting apoptosis, and modulating key intracellular signaling pathways.
Key Signaling Pathways
The neuroprotective actions of Orexin B are predominantly mediated by the activation of two critical pro-survival signaling pathways:
-
PI3K/Akt Pathway: Activation of OX2R by Orexin B leads to the stimulation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a central role in cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating transcription factors that promote the expression of survival genes.
-
MEK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade initiated by Orexin B. Activation of this pathway is associated with the promotion of neuronal growth, differentiation, and survival. Notably, studies have shown that Orexin B can alleviate neurotoxicity in models of Parkinson's disease, a phenomenon linked to the reduction of ERK phosphorylation.[2]
Quantitative Analysis of Neuroprotective Effects
The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of orexins in the SH-SY5Y human neuroblastoma cell line, a widely used model for human dopaminergic neurons. While specific quantitative data for Orexin B is limited, the data for Orexin A, which also signals through orexin receptors, provides a strong indication of the potential efficacy of Orexin B.
Table 1: Effect of Orexin-A on SH-SY5Y Cell Viability under Oxidative Stress
| Treatment Group | Orexin-A Concentration | Cell Viability (% of Control) | Reference |
| Control (no H₂O₂) | - | 100% | [3] |
| H₂O₂ (200 µM) | - | ~50% | [3] |
| H₂O₂ + Orexin-A | 10 nM | Significantly increased vs. H₂O₂ | [3] |
| H₂O₂ + Orexin-A | 100 nM | ~95% | [3] |
| H₂O₂ + Orexin-A | 1000 nM | ~98% | [3] |
Table 2: Effect of Orexin-A on Apoptosis and Caspase-3/7 Activity in SH-SY5Y Cells
| Treatment Group | Orexin-A Concentration | Apoptotic Cells (% of Total) | Caspase-3/7 Activity (% of H₂O₂) | Reference |
| Control | - | <5% | - | [3] |
| H₂O₂ (200 µM) | - | ~25% | 100% | [3] |
| H₂O₂ + Orexin-A | 100 nM | ~10% | Significantly decreased | [3] |
Table 3: Orexin-A's Protective Effect Against 6-OHDA-Induced Neurotoxicity
| Treatment Group | Orexin-A Concentration | Cell Viability (% of Control) | Reference |
| Control | - | 100% | [4][5] |
| 6-OHDA (150 µM) | - | Decreased | [4][5] |
| 6-OHDA + Orexin-A | 500 pM | Significantly attenuated 6-OHDA toxicity | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Orexin B's neuroprotective activities. Below are protocols for key experiments typically employed in such studies.
Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a foundational tool for these investigations.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™).
-
Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Passaging: Cells are passaged at approximately 80% confluency using 0.25% Trypsin-EDTA.[6]
-
Differentiation (for a more neuron-like phenotype): To induce a more mature neuronal phenotype, SH-SY5Y cells can be differentiated by treatment with all-trans-retinoic acid (RA). A common protocol involves incubating the cells in a low-serum (1% FBS) medium containing 10 µM RA for 3-5 days. This promotes the development of neurite-like extensions and the expression of mature neuronal markers.
Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Plating: Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of Orexin B for a specified duration (e.g., 2 hours) before adding the neurotoxin (e.g., MPP+, 6-OHDA, H₂O₂).
-
Incubation: Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Evaluation of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat cells on glass coverslips or in chamber slides as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP), according to the manufacturer's protocol.
-
Detection: For fluorescent detection, incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis of Signaling Proteins
Western blotting is employed to quantify the levels of total and phosphorylated proteins in the signaling pathways of interest.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of apoptosis-related proteins to a loading control like β-actin or GAPDH.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Orexin B Neuroprotective Signaling Pathway.
Caption: Workflow for Orexin B Neuroprotection Assays.
Orexin B demonstrates significant neuroprotective potential, primarily through the activation of the OX2R and subsequent stimulation of the PI3K/Akt and MEK/ERK signaling pathways. In vitro studies using human neuroblastoma SH-SY5Y cells have provided compelling evidence for its ability to enhance neuronal viability and inhibit apoptosis in the face of neurotoxic insults. While further research is needed to fully elucidate the therapeutic window and in vivo efficacy, Orexin B and selective OX2R agonists represent a promising new frontier in the development of treatments for a range of neurodegenerative disorders. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the neuroprotective activities of Orexin B.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin-A Protects Human Neuroblastoma SH-SY5Y Cells Against 6-Hydroxydopamine-Induced Neurotoxicity: Involvement of PKC and PI3K Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SH-SY5Y culturing [protocols.io]
- 7. researchgate.net [researchgate.net]
The Relationship Between Orexin B Deficiency and Narcolepsy: A Technical Guide
Abstract
Narcolepsy Type 1 (NT1) is a chronic neurological disorder fundamentally characterized by a profound loss of orexin-producing neurons in the lateral hypothalamus. This neurodegenerative process results in a severe deficiency of the neuropeptides Orexin-A and Orexin-B. While cerebrospinal fluid (CSF) Orexin-A is the established biomarker for diagnosing NT1 due to its stability and relative abundance, the concomitant loss of Orexin-B signaling plays a critical, albeit less studied, role in the pathophysiology of the disorder. Orexin-B acts with high affinity on the Orexin (B13118510) 2 Receptor (OX2R), a key mediator of arousal and sleep-wake stability. The deficiency in Orexin-B contributes significantly to the hallmark symptoms of narcolepsy, including excessive daytime sleepiness (EDS) and cataplexy. This technical guide provides an in-depth examination of the molecular mechanisms, quantitative data, and key experimental protocols relevant to understanding the role of orexin deficiency, with a particular focus on the implications of lost Orexin-B signaling. It is intended for researchers, scientists, and professionals involved in neuroscience research and drug development.
The Orexin System: Core Components
The orexin system is a critical regulator of wakefulness, arousal, and energy homeostasis.[1] It is composed of two neuropeptides, Orexin-A (also known as hypocretin-1) and Orexin-B (hypocretin-2), and their two corresponding G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[2]
Orexin A and Orexin B Peptides
Both Orexin-A and Orexin-B are derived from a common 130-amino acid precursor polypeptide, prepro-orexin.[1][2]
-
Orexin-A is a 33-amino acid peptide with two intramolecular disulfide bridges.[3]
-
Orexin-B is a 28-amino acid linear peptide.[3]
These peptides are produced exclusively by a distinct population of neurons located in the lateral and posterior hypothalamus.[4]
Orexin Receptors: OX1R and OX2R
The biological actions of the orexins are mediated by OX1R and OX2R.[5] These receptors exhibit differential binding affinities for the two ligands and have distinct, though partially overlapping, distributions in the brain.[5][6]
-
OX1R shows a high affinity for Orexin-A (approximately one order of magnitude higher than for Orexin-B).[5] It is coupled exclusively to the Gq/11 subclass of G-proteins.[5][7]
-
OX2R binds both Orexin-A and Orexin-B with similar high affinities.[5] It couples to both Gq/11 and Gi/o G-proteins.[5][7]
The distinct signaling capabilities and anatomical distributions of these receptors allow for the differential regulation of various physiological processes.
Pathophysiology of Narcolepsy Type 1
Narcolepsy Type 1 is definitively caused by a selective and severe loss of orexin-producing neurons.[8] This neuronal death is widely believed to be the result of an autoimmune process, a hypothesis strongly supported by the tight genetic association with the human leukocyte antigen (HLA) allele DQB1*06:02, which is present in over 90% of NT1 patients.[2][9]
The Central Role of Orexin Neuron Degeneration
Postmortem studies of brains from individuals with NT1 have revealed a staggering 85-95% reduction in the number of orexin-producing neurons in the hypothalamus.[2][10] This leads to a profound deficiency of both Orexin-A and Orexin-B in the brain and cerebrospinal fluid (CSF).[8] Animal models in which orexin neurons are genetically ablated reproduce the complete narcoleptic phenotype, including cataplexy and fragmented sleep-wake architecture.[2][9]
Consequences of Orexin Deficiency: The Role of Orexin B
While Orexin-A is the primary diagnostic marker, the loss of Orexin-B is mechanistically crucial. Animal models have been pivotal in dissecting the roles of each receptor. Mice lacking the OX2R gene exhibit a severe narcolepsy-like phenotype with cataplexy, whereas mice lacking only the OX1R gene show milder sleep-wake abnormalities.[6][11] Dual OX1R/OX2R knockout mice display the most robust and severe narcolepsy phenotype.[6][11] This demonstrates that signaling through OX2R, which is potently activated by both Orexin-A and Orexin-B, is the dominant mediator of sleep-wake stability.[11] The loss of Orexin-B, therefore, represents a critical failure of OX2R activation, contributing directly to the core symptoms of narcolepsy.
Quantitative Analysis of Orexin Deficiency
The diagnosis of NT1 is often confirmed by measuring orexin levels in the cerebrospinal fluid.
Cerebrospinal Fluid (CSF) Orexin Levels
| Analyte | Narcolepsy Type 1 Patients | Healthy Controls | Narcolepsy Type 2 / Other Hypersomnias | References |
| CSF Orexin-A | < 110 pg/mL (often undetectable) | > 200 pg/mL (Typical range: 224-653 pg/mL) | Normal or intermediate levels (110-200 pg/mL) | [9][12][16] |
| CSF Orexin-B | Undetectable | Typically undetectable or very low | Undetectable | [13][14][15] |
| Table 1: Summary of CSF Orexin-A Concentrations in Clinical Populations. |
Postmortem Hypothalamic Neuron Counts
Immunohistochemical analysis of postmortem brain tissue provides the most direct evidence of orexin system destruction in NT1.
| Parameter | Narcolepsy Type 1 Patients | Healthy Controls | References |
| Orexin Neuron Count | 85-95% reduction vs. controls | Normal population | [2][10] |
| Table 2: Orexin Neuron Loss in the Hypothalamus of NT1 Patients. |
Key Signaling Pathways
Orexins exert an excitatory influence on a wide array of downstream neural systems that regulate arousal, wakefulness, and motor control.
Orexin Receptor Downstream Signaling
The binding of Orexin-B to OX2R initiates intracellular signaling cascades. As a GPCR, OX2R activation modulates the activity of various effector proteins through its coupling to both Gq/11 and Gi/o proteins, ultimately leading to neuronal depolarization and increased firing rates.
Role in Arousal Centers
Orexin neurons project densely to and activate key monoaminergic arousal centers in the brainstem, including the locus coeruleus (LC; noradrenergic neurons) and the dorsal raphe (DR; serotonergic neurons).[17] The loss of this excitatory orexinergic tone in narcolepsy destabilizes the activity of these arousal systems, leading to an inability to maintain consolidated wakefulness and intrusions of REM sleep-like states (cataplexy) into wakefulness.[8][17]
Experimental Protocols
Accurate quantification of orexin peptides and visualization of orexin neurons are fundamental to research in this field.
Protocol: Quantification of CSF Orexin via Radioimmunoassay (RIA)
RIA is a sensitive, competitive binding assay traditionally used for orexin quantification.
Principle: Unlabeled orexin in a sample competes with a fixed amount of radiolabeled orexin (e.g., ¹²⁵I-Orexin-A) for a limited number of primary antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled orexin in the sample.[18]
Methodology:
-
Standard Curve Preparation: Prepare serial dilutions of a known concentration of unlabeled orexin standard.
-
Assay Setup: In separate tubes for standards, controls, and unknown CSF samples, add the primary anti-orexin antibody and a fixed amount of ¹²⁵I-labeled orexin tracer.
-
Competitive Binding: Incubate the mixture to allow competition between labeled and unlabeled orexin for antibody binding sites.
-
Precipitation: Add a secondary antibody that binds the primary antibody, forming a precipitable immune complex.
-
Separation: Centrifuge the tubes to pellet the antibody-bound complexes.
-
Counting: Decant the supernatant containing unbound orexin. Measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Plot a standard curve of radioactivity vs. standard concentration. Determine the orexin concentration in CSF samples by interpolating their radioactivity measurements from the standard curve.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Narcolepsy and Orexins: An Example of Progress in Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin (hypocretin)and narcolepsy (Chapter 24) - The Genetic Basis of Sleep and Sleep Disorders [resolve.cambridge.org]
- 4. pnas.org [pnas.org]
- 5. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin (hypocretin)and narcolepsy (Chapter 24) - The Genetic Basis of Sleep and Sleep Disorders [cambridge.org]
- 8. The neurobiological basis of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Deficiency in Narcolepsy: Molecular Mechanisms, Clinical Phenotypes, and Emerging Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. mdpi.com [mdpi.com]
- 12. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. CSF hypocretin/orexin levels in narcolepsy and other neurological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI - Orexin neurons suppress narcolepsy via 2 distinct efferent pathways [jci.org]
- 18. revvity.com [revvity.com]
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of Orexin B Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro assays to measure the biological activity of Orexin (B13118510) B, a neuropeptide crucial in regulating sleep-wake cycles, feeding behavior, and other physiological processes. Orexin B exerts its effects primarily through the Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR). The following protocols are designed for researchers in academia and industry engaged in the study of orexin signaling and the development of novel therapeutics targeting this system.
Introduction to Orexin B and its Receptor
Orexin A and Orexin B are neuropeptides derived from a common precursor, prepro-orexin.[1] They bind to two GPCRs, the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[1][2] While Orexin A binds to both receptors with high affinity, Orexin B shows a higher affinity for OX2R.[1][3] Upon binding to OX2R, Orexin B primarily activates the Gq protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[2][4][5] Evidence also suggests coupling to Gi/o and Gs proteins, which modulate cyclic AMP (cAMP) levels.[4][6]
Calcium Mobilization Assay
This is a primary functional assay to measure the activity of Orexin B by quantifying the increase in intracellular calcium concentration following OX2R activation.[7][8]
Data Presentation: Orexin B Activity in Calcium Mobilization Assays
| Cell Line | Receptor Expressed | Ligand | Agonist/Antagonist | Assay Readout | EC50/IC50 | Reference |
| CHO-K1 | Human OX2R | Orexin B | Agonist | Fluorescence (Fluo-3) | 3.7 nM | [9] |
| CHO-K1 | Human OX2R | Orexin A | Agonist | Fluorescence (Fluo-3) | 35 ± 5 nM | [10] |
| CHO | Human OX2R | [Ala11, D-Leu15]orexin-B | Agonist | Calcium Mobilization | 0.13 nM | [11] |
| CHO | Human OX1R | Orexin B | Agonist | Calcium Mobilization | 2,500 nM | [3] |
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
CHO-K1 cells stably expressing human OX2R (or other suitable host cells)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin
-
Assay Buffer: 140 mM NaCl, 3.5 mM KCl, 1.25 mM CaCl2, 1 mM MgSO4, 1.2 mM NaH2PO4/Na2HPO4 buffer (pH 7.4), 15 mM Tris-HCl, 5 mM glucose, 0.1% BSA, 0.05% gelatin.[10]
-
Fluo-3 AM calcium-sensitive fluorescent dye
-
Orexin B (and other test compounds)
-
96-well black, clear-bottom sterile plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed CHO-K1-hOX2R cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in antibiotic-free culture medium.[8][10]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.[8][10]
-
Dye Loading: The next day, remove the culture medium and add the Fluo-3 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of Orexin B and other test compounds in the assay buffer. Add the compounds to the respective wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-3 (e.g., 485 nm excitation, 525 nm emission). Record the signal over time to capture the peak response.
-
Data Analysis: Determine the EC50 value of Orexin B by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Orexin B signaling pathway via OX2R and Gq activation.
References
- 1. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Signaling Properties of Cannabinoid and Orexin Receptors: How Orexin Receptors Influence Cannabinoid Receptor‐Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin A and B evoke noradrenaline release from rat cerebrocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Orexin Receptor Subtype Activation and Locomotor Behavior in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Orexin B in Human Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Orexin B in formalin-fixed, paraffin-embedded (FFPE) human tissue. Orexin B, also known as hypocretin-2, is a neuropeptide primarily produced in the lateral hypothalamus and plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward systems. Accurate visualization of Orexin B in human tissue is vital for research into sleep disorders, metabolic diseases, and addiction.
Experimental Principles
Immunohistochemistry is a powerful technique that utilizes the specific binding of an antibody to its corresponding antigen within a tissue section to visualize the distribution and localization of the target protein. This protocol employs an indirect method, where an unconjugated primary antibody specific to Orexin B binds to the target antigen. Subsequently, a labeled secondary antibody, which recognizes the primary antibody, is applied. The label, typically an enzyme like horseradish peroxidase (HRP), catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.
Key Experimental Parameters
Successful IHC staining for Orexin B is dependent on the optimization of several key parameters. The following tables summarize critical quantitative data for antibody selection, antigen retrieval, and incubation conditions.
Orexin B Primary Antibody Selection and Dilution
| Antibody Name/Clone | Host Species | Isotype | Recommended Dilution (IHC-P) | Manufacturer (Cat. No.) |
| Anti-Orexin B [EPR22803-18] | Rabbit | IgG | 1:1000 (0.468 µg/ml) | Abcam (ab255293) |
| Orexin Antibody | Sheep | IgG | 10 µg/ml | Novus Biologicals (NBP1-02594) |
| Human Orexin B/Hypocretin-2 | Mouse | IgG1 | Assay dependent | R&D Systems (MAB734) |
| Orexin B/Hypocretin-2 | Rabbit | IgG | Assay dependent | Novus Biologicals (NBP2-42905) |
Recommended Immunohistochemistry Protocol Parameters
| Step | Reagent/Parameter | Specification | Incubation Time | Temperature |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | 10 mM Sodium Citrate (B86180) Buffer, pH 6.0 | 15-20 minutes | 95-100°C |
| Endogenous Peroxidase Block | 3% Hydrogen Peroxide in Methanol (B129727) | - | 10-15 minutes | Room Temperature |
| Blocking | 5% Normal Serum (from secondary antibody host species) in PBS/TBS | - | 30-60 minutes | Room Temperature |
| Primary Antibody Incubation | See Table 1 for dilutions | - | 1 hour or Overnight | Room Temperature or 4°C |
| Secondary Antibody Incubation | HRP-conjugated anti-host IgG | Manufacturer's recommendation | 30-60 minutes | Room Temperature |
| Chromogen Detection | DAB (3,3'-Diaminobenzidine) | - | 1-10 minutes (monitor) | Room Temperature |
| Counterstain | Hematoxylin (B73222) | - | 1-2 minutes | Room Temperature |
Detailed Experimental Protocol
This protocol is a general guideline for the immunohistochemical staining of Orexin B in FFPE human tissue sections. Optimization may be required for specific antibodies and tissue types.
I. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
II. Antigen Retrieval
-
Preheat a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the preheated citrate buffer.
-
Incubate for 15-20 minutes at 95-100°C.
-
Remove the staining dish and allow the slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse the slides with wash buffer (PBS or TBS) two times for 5 minutes each.
III. Staining Procedure
-
Endogenous Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer two times for 5 minutes each.
-
Blocking: Apply a blocking solution (e.g., 5% normal goat serum in PBS/TBS if using a goat secondary antibody) to cover the tissue section.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Gently tap off the blocking solution (do not rinse).
-
Apply the diluted Orexin B primary antibody (see Table 1 for recommended starting dilutions) to the tissue sections.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Chromogenic Detection: Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and monitor for color development (typically 1-10 minutes). A brown precipitate will form at the site of Orexin B localization.
-
Stop the reaction by immersing the slides in distilled water.
-
Counterstaining: Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei blue.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
IV. Dehydration and Mounting
-
Immerse slides in 70% ethanol for 3 minutes.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Apply a drop of permanent mounting medium to the tissue section and coverslip.
Visualization and Interpretation
Examine the slides under a light microscope. Orexin B immunoreactivity will appear as a brown precipitate, typically localized in the cytoplasm and processes of neurons. The cell nuclei will be counterstained blue. The distribution and intensity of the staining should be evaluated in the context of the specific human brain region being examined, with the lateral hypothalamus expected to show the highest density of Orexin B-positive neurons.
Visualizing the Orexin B Signaling Pathway and Experimental Workflow
To aid in the understanding of the molecular context and the experimental procedure, the following diagrams have been generated.
Caption: Orexin B signaling cascade via the OX2R.
Caption: Step-by-step IHC workflow for Orexin B detection.
Application Notes and Protocols for Human Orexin B ELISA Kit in Plasma Samples
Introduction
Orexin (B13118510) B, also known as Hypocretin-2, is a neuropeptide critically involved in the regulation of sleep-wake cycles, appetite, and arousal.[1][2] Produced in the lateral hypothalamus, Orexin B exerts its effects by binding to the G-protein coupled receptors, OX1R and OX2R, with a higher affinity for OX2R.[1][3] Dysregulation of the orexin system is implicated in various neurological and metabolic disorders, making the quantification of Orexin B in plasma a valuable tool for researchers and drug development professionals. This document provides a detailed protocol and application notes for the use of a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative measurement of human Orexin B in plasma samples.
Orexin B Signaling Pathway
Orexin B signaling is initiated by its binding to orexin receptors, primarily OX2R, which are G-protein coupled receptors. This binding triggers a cascade of intracellular events. The receptors can couple to different G-proteins, including Gq, Gi/o, and Gs, leading to the activation of various downstream signaling pathways. A predominant pathway involves the activation of the Gq protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal excitation and the physiological effects of Orexin B.[2][3][4]
Figure 1: Simplified Orexin B signaling pathway.
Quantitative Data Summary
The performance characteristics of commercially available Human Orexin B ELISA kits can vary. The following table summarizes typical quantitative data for these kits. It is essential to consult the specific kit's manual for the most accurate information.
| Parameter | Typical Value |
| Assay Type | Competitive ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatant |
| Detection Range | 0.391 - 25 ng/mL[5] |
| Sensitivity | 0.234 ng/mL[5] |
| Specificity | High sensitivity and excellent specificity for Human Orexin B. No significant cross-reactivity or interference with Orexin B analogues is typically observed.[6] |
| Assay Time | Approximately 2-3 hours |
Experimental Protocols
Principle of the Assay
This ELISA kit employs the competitive inhibition enzyme immunoassay technique. The microplate is pre-coated with an antibody specific to Orexin B. When standards or samples are added to the wells, the Orexin B in the sample competes with a fixed amount of biotin-labeled Orexin B for binding sites on the pre-coated antibody. After a washing step to remove unbound substances, a streptavidin-HRP conjugate is added. Following another wash, a substrate solution is added, and the color develops in inverse proportion to the amount of Orexin B in the sample. The reaction is then stopped, and the optical density is measured.
Reagents and Materials
-
Microplate pre-coated with anti-Orexin B antibody
-
Human Orexin B Standard
-
Biotin-conjugated Orexin B
-
Streptavidin-HRP
-
Wash Buffer (25x concentrate)
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Preparation
-
Plasma Collection : Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[6]
-
Centrifugation : Centrifuge the collected blood at 1000 x g for 15-20 minutes at 2-8°C within 30 minutes of collection.[6][7]
-
Aliquoting : Carefully collect the supernatant (plasma) and aliquot it to avoid repeated freeze-thaw cycles.
-
Storage : Assay the fresh plasma immediately or store the aliquots at -20°C or -80°C for later use.[6]
Assay Procedure
The following is a general protocol and may need to be adjusted based on the specific kit manufacturer's instructions.
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Dilute the Wash Buffer concentrate (25x) with deionized or distilled water to prepare the 1x Wash Buffer. Prepare the standard dilutions as instructed in the kit manual.
-
Standard and Sample Addition : Add 50 µL of each standard and sample into the appropriate wells.
-
Competitive Reaction : Immediately add 50 µL of Biotin-conjugated Orexin B to each well. Cover the plate with a sealer and incubate for 45-60 minutes at 37°C.[5][6]
-
Washing : Aspirate the liquid from each well and wash three times with 200 µL of 1x Wash Buffer per well.[6]
-
Conjugate Addition : Add 100 µL of Streptavidin-HRP to each well. Cover the plate and incubate for 30-60 minutes at 37°C.[5][6]
-
Second Washing : Repeat the washing step as described in step 4.
-
Substrate Addition : Add 90 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark.[6]
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density (OD) of each well at 450 nm within 5-10 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve : Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration Calculation : The concentration of Orexin B in the samples is inversely proportional to the measured OD450 value.[5] Determine the concentration of Orexin B in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor : If the samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the actual concentration of Orexin B in the original sample.
Experimental Workflow
The following diagram illustrates the key steps in the Human Orexin B ELISA protocol.
Figure 2: Human Orexin B ELISA experimental workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the soak time. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive reagents | Ensure reagents are stored correctly and are not expired. |
| Incorrect incubation times or temperatures | Follow the protocol precisely. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| High variability between replicates | Inconsistent pipetting | Ensure consistent pipetting technique. |
| Incomplete mixing of reagents | Gently tap the plate to ensure thorough mixing. |
Cautions and Key Points
-
This kit is for research use only and is not for use in diagnostic or therapeutic procedures.
-
Do not mix or substitute reagents from different kit lots.
-
Avoid repeated freeze-thaw cycles of samples.
-
Ensure all reagents are at room temperature before use.
-
Use calibrated pipettes for accurate dispensing of reagents and samples.
-
Follow the incubation times and temperatures specified in the protocol.
-
Wear appropriate personal protective equipment (PPE) when handling reagents and samples.
-
Some kit components may contain sodium azide, which can be toxic. Handle with care and dispose of properly.[7]
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human OXB(Orexin B) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. sinogeneclon.com [sinogeneclon.com]
Application Notes and Protocols for Human Orexin B Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin (B13118510) B, also known as hypocretin-2, is a neuropeptide crucial for regulating various physiological processes, including the sleep-wake cycle, appetite, and reward pathways. Dysregulation of the orexin system has been implicated in several neurological and metabolic disorders. The radioimmunoassay (RIA) is a highly sensitive and specific method for the quantitative determination of Orexin B in biological samples. These application notes provide a comprehensive overview and detailed protocols for the detection of human Orexin B using a competitive radioimmunoassay.
Orexin B Signaling Pathway
Orexin B exerts its biological effects by binding to and activating two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R), with a higher affinity for OX2R. Upon binding, these receptors can couple to different G proteins, primarily Gq and Gi, to initiate downstream signaling cascades. The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to the modulation of ion channels and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Orexin B Signaling Pathway.
Quantitative Data Summary
The following tables summarize the performance characteristics of a commercially available radioimmunoassay kit for human Orexin B (Phoenix Pharmaceuticals, RK-003-31) and reported concentrations in biological fluids.[1] Please note that data for human Orexin B levels, especially in plasma and various tissues, are limited in published literature compared to Orexin A.
Table 1: Assay Characteristics (Phoenix Pharmaceuticals, RK-003-31) [1]
| Parameter | Value |
| Sensitivity | 49.7 pg/mL |
| Linear Range | 10 - 1280 pg/mL |
| Tracer | Iodine-125 (¹²⁵I) |
Table 2: Cross-Reactivity Profile (Phoenix Pharmaceuticals, RK-003-31) [1][2]
| Peptide | Cross-Reactivity (%) |
| Orexin B (Human) | 100 |
| Orexin B (Mouse, Rat) | 100 |
| Orexin A (Human) | 0 |
| Agouti-Related Protein (Human) | 0 |
| Neuropeptide Y (Human, Rat) | 0 |
| Leptin (Human) | 0 |
| α-MSH | 0 |
Table 3: Reported Orexin Concentrations in Biological Fluids (Note: Primarily Orexin A data is available for humans)
| Sample Type | Analyte | Concentration Range (pg/mL) | Species | Method |
| Cerebrospinal Fluid (CSF) | Orexin A | 219.9 - 403.8 (baseline) | Human | RIA |
| Cerebrospinal Fluid (CSF) | Orexin A | ~300 - 320 (mean) | Human | RIA |
| Cerebrospinal Fluid (CSF) | Orexin B | 8.1 - 34.7 | Monkey | nanoLC-HRMS |
Experimental Protocols
This section provides a detailed protocol for the determination of human Orexin B in plasma and cerebrospinal fluid (CSF) samples using a competitive radioimmunoassay. This protocol is adapted from the general procedure provided by Phoenix Pharmaceuticals for their RIA kits.[3]
Experimental Workflow
Caption: Radioimmunoassay Experimental Workflow.
Materials and Reagents
-
Human Orexin B RIA Kit (e.g., Phoenix Pharmaceuticals, Cat. No. RK-003-31), containing:
-
Orexin B Standard
-
Primary Rabbit Anti-Orexin B Antiserum
-
¹²⁵I-labeled Orexin B (Tracer)
-
Goat Anti-Rabbit IgG Serum (Secondary Antibody)
-
Normal Rabbit Serum (NRS)
-
RIA Buffer
-
Positive Controls
-
-
12 x 75 mm polypropylene (B1209903) test tubes
-
Precision micropipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Gamma counter
-
Distilled or deionized water
-
For plasma extraction (optional):
-
C18 Sep-Pak columns
-
Extraction buffers (e.g., Buffer A: 1% Trifluoroacetic Acid (TFA) in water; Buffer B: 60% acetonitrile, 1% TFA in water)
-
Centrifugal vacuum concentrator
-
Sample Preparation
1. Cerebrospinal Fluid (CSF):
-
Collect CSF samples and centrifuge at 1,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Store the supernatant at -80°C until use. Samples can typically be used without extraction.
2. Plasma:
-
Collect whole blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin).
-
Centrifuge at 1,600 x g for 15 minutes at 4°C within one hour of collection.
-
Aliquot the plasma supernatant and store at -80°C.
-
Solid Phase Extraction (Recommended):
-
Acidify plasma with an equal volume of Buffer A (1% TFA). Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate large proteins.
-
Activate a C18 Sep-Pak column by washing with 1 mL of Buffer B followed by three washes with 3 mL of Buffer A.
-
Load the acidified plasma supernatant onto the column.
-
Wash the column twice with 3 mL of Buffer A.
-
Elute Orexin B with 3 mL of Buffer B.
-
Evaporate the eluate to dryness using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in RIA buffer for the assay.
-
Assay Procedure
-
Reagent Preparation: Reconstitute all kit components (standards, primary antibody, tracer, etc.) according to the manufacturer's instructions, typically with the provided RIA buffer.
-
Assay Setup:
-
Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, positive controls, and unknown samples.
-
Pipette 200 µL of RIA buffer into the NSB tubes.
-
Pipette 100 µL of RIA buffer into the B0 tubes.
-
Pipette 100 µL of each standard in ascending order of concentration into the corresponding tubes.
-
Pipette 100 µL of positive controls and unknown samples into their respective tubes.
-
-
Add Primary Antibody: Add 100 µL of the reconstituted primary anti-Orexin B antibody to all tubes except the TC and NSB tubes.
-
First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.
-
Add Tracer: Add 100 µL of the reconstituted ¹²⁵I-Orexin B tracer to all tubes.
-
Second Incubation: Vortex all tubes and incubate for another 16-24 hours at 4°C.
-
Add Secondary Antibody: Add 100 µL of the reconstituted Goat Anti-Rabbit IgG serum and 100 µL of Normal Rabbit Serum to all tubes except the TC tubes.
-
Third Incubation: Vortex all tubes and incubate for 90 minutes at room temperature.
-
Precipitation and Separation:
-
Add 500 µL of cold RIA buffer to all tubes except the TC tubes.
-
Centrifuge all tubes (except TC) at 1,700 - 3,000 x g for 20 minutes at 4°C.
-
Carefully aspirate or decant the supernatant from all tubes except the TC tubes.
-
-
Radioactivity Counting:
-
Place all tubes (including TC) in a gamma counter.
-
Count the radioactivity (counts per minute, CPM) in each tube.
-
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound (%B/B0) for each standard, control, and sample using the following formula: %B/B0 = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100
-
Plot a standard curve of %B/B0 (Y-axis) versus the concentration of the Orexin B standards (X-axis) on a semi-logarithmic scale.
-
Determine the concentration of Orexin B in the unknown samples by interpolating their %B/B0 values from the standard curve.
-
Multiply the determined concentration by any dilution factors used during sample preparation to obtain the final concentration in the original sample.
References
Application Notes and Protocols for Western Blot Analysis of Orexin B in Brain Homogenates
Introduction
Orexin-B, also known as hypocretin-2, is a neuropeptide synthesized primarily in the lateral hypothalamus from a common precursor, prepro-orexin.[1] Alongside Orexin-A, it plays a crucial role in regulating various physiological processes, including the sleep-wake cycle, feeding behavior, and energy homeostasis.[2] Orexins exert their effects by binding to two G protein-coupled receptors (GPCRs): Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[3] Orexin-B demonstrates a similar high affinity for OX2R as Orexin-A, but a lower affinity for OX1R.[4]
The analysis of Orexin-B expression in brain tissue is vital for research into sleep disorders like narcolepsy, which is linked to a loss of orexin-producing neurons, as well as studies on addiction, and metabolism.[5] Western blotting is a widely used technique to detect and quantify Orexin-B protein levels in brain homogenates. This document provides a detailed protocol for the preparation of brain tissue lysates and subsequent Western blot analysis of Orexin-B. Due to the small size of the mature Orexin-B peptide (28 amino acids), many antibodies are designed to detect the larger prepro-orexin precursor (~16 kDa), which gives a more reliable signal on a standard Western blot.[6]
Experimental Protocols
Part 1: Brain Tissue Homogenate Preparation
This protocol details the extraction of total protein from frozen brain tissue.
1.1. Materials:
-
Buffers:
-
Equipment:
1.2. Procedure:
-
Place freshly dissected or frozen brain tissue (50-100 mg) on ice.[11]
-
Add 10 volumes of ice-cold lysis buffer (e.g., for a 50 mg tissue sample, add 500 µL of buffer) containing freshly added protease and phosphatase inhibitors.[9][10]
-
Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer until no visible tissue clumps remain.[8][9]
-
For enhanced lysis, sonicate the homogenate on ice (e.g., 3 cycles of 15 seconds each).[10]
-
Incubate the lysate on ice for 30 minutes to allow for complete protein extraction.
-
Centrifuge the homogenate at 10,000-14,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
Carefully collect the supernatant, which contains the total protein lysate, and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.[7]
-
Aliquot the protein extracts and store them at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: Western Blot Analysis
This protocol describes the detection of Orexin-B (or its precursor) by SDS-PAGE and immunoblotting.
2.1. Materials:
-
Reagents:
-
Laemmli Sample Buffer (e.g., 4x or 6x)[7]
-
Tris-Glycine SDS-PAGE Gels (e.g., 16% for prepro-orexin)[6]
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
Polyvinylidene difluoride (PVDF) or Nitrocellulose membranes[10]
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBS-T)
-
Primary Antibody: Anti-Orexin B antibody (validated for Western Blot).[12]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-goat IgG.
-
Chemiluminescent Substrate (ECL)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
Equipment:
2.2. Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[6][15]
-
SDS-PAGE: Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage (e.g., 130 V) until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10][13] Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Wash the membrane briefly with TBS-T and then block non-specific binding sites by incubating the membrane in blocking buffer for 1 hour at room temperature on an orbital shaker.[10]
-
Primary Antibody Incubation: Dilute the primary anti-Orexin B antibody in blocking buffer according to the manufacturer's recommended dilution (e.g., 1:500 - 1:3000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imaging system.[14]
-
Stripping and Re-probing (Optional): To detect a loading control, the membrane can be stripped of the bound antibodies and re-probed with an antibody against a housekeeping protein like β-actin.[13]
Data Presentation
Quantitative Experimental Parameters
The following table summarizes typical quantitative parameters for the Western blot analysis of Orexin B. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | Value/Range | Reference |
| Sample Preparation | ||
| Protein Load per Lane | 20 - 50 µg | [6][16] |
| Lysis Buffer Volume | 10x tissue weight (e.g., 1000 µL for 100 mg tissue) | [10][16] |
| Centrifugation Speed | 10,000 - 14,000 x g | [6] |
| Centrifugation Time | 20 minutes | [6] |
| SDS-PAGE & Transfer | ||
| Gel Percentage | 16% (for prepro-orexin) | [6] |
| Electrophoresis Voltage | 130 V | [6] |
| Transfer Time | 1 hour (wet transfer) | [6] |
| Antibody Incubation | ||
| Primary Antibody Dilution | 1:500 - 1:3000 | |
| Primary Incubation | Overnight at 4°C | [10] |
| Secondary Antibody Dilution | 1:20,000 | [9] |
| Secondary Incubation | 1 hour at Room Temperature | [10] |
| Expected Protein Size | ||
| Prepro-orexin | ~16 kDa | [6] |
| Orexin B (mature peptide) | ~3 kDa (often not targeted) | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of Orexin B in brain tissue.
Orexin B Signaling Pathway Diagram
Caption: Simplified Orexin B signaling pathway via the OX2R receptor.
References
- 1. Orexin (D6G9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot in homogenised mouse brain samples [protocols.io]
- 8. sysy.com [sysy.com]
- 9. Neuronal Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western blot for tissue extract [protocols.io]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Anti-Orexin B Antibodies | Invitrogen [thermofisher.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medicaljournalssweden.se [medicaljournalssweden.se]
Application Note & Protocols: High-Throughput Screening for Orexin B Agonists and Antagonists
Introduction
Orexins, also known as hypocretins, are neuropeptides that regulate arousal, wakefulness, and appetite.[1] The orexin (B13118510) system consists of two peptides, Orexin A and Orexin B, and two G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[2][3][4] Orexin B is a 28 amino acid peptide that binds primarily to the OX2R with high affinity, while showing lower affinity for OX1R.[1][5][6] The OX2R is coupled to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to diverse and complex intracellular signaling cascades.[2][3][4][7]
Activation of the Gq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[4][7] The Gi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] Due to the critical role of the orexin system in maintaining wakefulness, OX2R antagonists are a validated therapeutic target for insomnia, while agonists are being explored for the treatment of narcolepsy, a condition caused by the loss of orexin-producing neurons.[1][9][10][11][12]
This application note provides detailed protocols for robust, high-throughput screening (HTS) assays to identify and characterize novel Orexin B agonists and antagonists targeting the OX2R. We describe two primary functional assays: a Calcium Mobilization Assay to measure Gq activation and a cAMP Assay to measure Gi activation.
Orexin 2 Receptor (OX2R) Signaling Pathways
The binding of Orexin B to OX2R initiates multiple signaling cascades. The primary pathways relevant for functional screening are the Gq-mediated calcium release and the Gi-mediated inhibition of cAMP production. The diagram below illustrates these key pathways.
Caption: Orexin B signaling at the OX2R, showing Gq and Gi pathways.
General Screening Workflow
A typical screening campaign for identifying novel OX2R modulators follows a multi-stage process from initial cell line preparation to hit confirmation. The workflow ensures efficient and accurate identification of promising compounds.
Caption: General workflow for screening OX2R modulators.
Experimental Protocols
These protocols are optimized for a 384-well plate format suitable for high-throughput screening.
Protocol 1: Calcium Mobilization Assay (Gq Pathway)
This assay measures the increase in intracellular calcium following OX2R activation. It is the primary method for identifying both agonists and antagonists of the Gq-mediated pathway.[13][14][15]
A. Materials
-
Cells: HEK293 or CHO cell line stably expressing human OX2R.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reagents: Fluo-4 AM or equivalent calcium-sensitive dye, Probenecid (anion transport inhibitor).[13][16]
-
Control Agonist: Orexin B (human).
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or similar kinetic fluorescence plate reader.
B. Agonist Mode Protocol
-
Cell Plating: Seed OX2R-expressing cells into 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.[17]
-
Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Probenecid in Assay Buffer according to the manufacturer's instructions.
-
Remove culture medium from the cell plate and add 25 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[13]
-
Compound Preparation: Prepare serial dilutions of test compounds and the control agonist (Orexin B) in Assay Buffer at 4x the final desired concentration.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the 4x compound solution to the cell plate wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 90-180 seconds. The change in fluorescence is proportional to the intracellular calcium concentration.[16]
C. Antagonist Mode Protocol
-
Follow steps 1-4 of the Agonist Mode protocol.
-
Antagonist Addition: Prepare serial dilutions of antagonist test compounds at 5x the final concentration. Add 10 µL of the antagonist solution to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Challenge: Prepare the control agonist (Orexin B) at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response), formulated at 5x the final concentration.
-
Measurement: Place the plate in the reader, establish a baseline, and add 10 µL of the EC₈₀ Orexin B solution to all wells.
-
Immediately measure the fluorescence signal as described above. A reduction in the signal in the presence of a test compound indicates antagonistic activity.
Protocol 2: cAMP Assay (Gi Pathway)
This assay quantifies the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation. It is an important orthogonal assay to confirm hits from the primary calcium screen and to identify Gi-biased ligands.
A. Materials
-
Cells: HEK293 or CHO cell line stably expressing human OX2R.
-
Assay Kits: A homogenous time-resolved fluorescence (HTRF) or luminescence-based (e.g., GloSensor) cAMP assay kit.
-
Reagents: Forskolin (adenylyl cyclase activator), IBMX (phosphodiesterase inhibitor).[18]
-
Control Agonist: Orexin B (human).
-
Assay Plate: 384-well, white, low-volume microplates.
B. Agonist Mode Protocol
-
Cell Preparation: Harvest OX2R-expressing cells and resuspend them in Assay Buffer containing a phosphodiesterase inhibitor like IBMX.[18]
-
Compound Plating: Add 5 µL of serially diluted test compounds or Orexin B to the wells of the 384-well plate.
-
Cell Stimulation: Add 5 µL of the cell suspension to each well.
-
Add 5 µL of Forskolin at a final concentration that stimulates a submaximal level of cAMP (e.g., 1-10 µM).
-
Incubate the plate for 30-60 minutes at room temperature.
-
Detection: Add the cAMP detection reagents (e.g., HTRF antibody-conjugates or luciferase substrate) according to the manufacturer's protocol.[19]
-
Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible or luminescence plate reader. A decrease in signal (for HTRF) or luminescence indicates agonist activity at the Gi-coupled OX2R.[20]
C. Antagonist Mode Protocol
-
Compound Plating: Add 5 µL of serially diluted antagonist test compounds to the wells.
-
Cell Stimulation: Prepare a stimulation mix containing cells, IBMX, Forskolin, and Orexin B at its EC₅₀ concentration.
-
Add 10 µL of this stimulation mix to the wells containing the test compounds.
-
Incubate and perform detection steps as described in the agonist protocol. A reversal of the Orexin B-induced signal decrease indicates antagonistic activity.[21]
Data Presentation and Analysis
Data should be normalized to controls and plotted as a dose-response curve using a four-parameter logistic equation to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (% of control).
Table 1: Agonist Potency and Efficacy at OX2R Data are representative. Efficacy is normalized to the maximal response of Orexin B.
| Compound | Calcium Assay EC₅₀ (nM) | Calcium Assay Efficacy (%) | cAMP Assay EC₅₀ (nM) | cAMP Assay Efficacy (%) |
| Orexin B (Control) | 36 | 100 | 45 | 100 |
| Agonist Hit 1 | 52 | 95 | 68 | 91 |
| Agonist Hit 2 | 120 | 78 | 150 | 75 |
| Agonist Hit 3 | 88 | 105 (Superagonist) | 95 | 102 |
Table 2: Antagonist Potency at OX2R Data are representative. Assays performed in the presence of EC₈₀ (Calcium) or EC₅₀ (cAMP) Orexin B.
| Compound | Calcium Assay IC₅₀ (nM) | cAMP Assay IC₅₀ (nM) |
| Antagonist X (Ref) | 15 | 22 |
| Antagonist Hit 1 | 25 | 31 |
| Antagonist Hit 2 | 8 | 11 |
| Antagonist Hit 3 | 150 | 185 |
Conclusion
The protocols described provide a robust framework for the identification and characterization of novel Orexin B agonists and antagonists targeting the OX2R. The primary calcium mobilization assay is a reliable and high-throughput method for initial screening. The secondary cAMP assay serves as a critical orthogonal method to confirm hits and explore potential G-protein bias. Together, these assays facilitate the discovery of new chemical entities with therapeutic potential for sleep disorders and other neurological conditions.
References
- 1. Orexin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Orexin and Orexin receptor - Proteopedia, life in 3D [proteopedia.org]
- 7. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of physiological functions of orexin: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Orexin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the intracerebroventricular (ICV) injection of Orexin B in rodent models. This technique is essential for studying the central effects of Orexin B on various physiological processes, including sleep-wake cycles, feeding behavior, and reward pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intracerebroventricular injection of Orexin B, compiled from various studies.
Table 1: Stereotaxic Coordinates for Lateral Ventricle Cannulation
| Animal Model | Anteroposterior (AP) from Bregma (mm) | Mediolateral (ML) from Midline (mm) | Dorsoventral (DV) from Skull Surface (mm) |
| Rat (Adult) | -0.8 to -1.0 | ±1.5 | -3.5 to -4.5 |
| Mouse (Adult) | -0.3 to -0.5 | ±1.0 | -2.2 to -2.5 |
Table 2: Orexin B Intracerebroventricular Injection Parameters
| Animal Model | Orexin B Dose Range | Injection Volume (µL) | Infusion Rate (µL/min) | Vehicle |
| Rat | 3 - 30 nmol/µL[1][2] | 1 - 5 | 0.5 - 1.0[1] | Artificial Cerebrospinal Fluid (aCSF) |
| Mouse | 140 pmol/mouse (Orexin A)[3] | 1 - 3 | 0.5 - 1.0 | Artificial Cerebrospinal Fluid (aCSF) |
| Sheep | 0.03 - 3 µg/kg[4] | 20 - 50 | 10 - 20 | Artificial Cerebrospinal Fluid (aCSF) |
Note: Dosages for Orexin B in mice were not explicitly found in the search results, so a relevant Orexin A dosage is provided as a reference. Researchers should perform dose-response studies to determine the optimal concentration of Orexin B for their specific experimental paradigm.
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation for ICV Injection
This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, drill, etc.)
-
Guide cannula and dummy cannula
-
Bone screws
-
Dental cement
-
Antiseptic solution (e.g., Betadine)
-
Topical anesthetic (e.g., lidocaine)
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the fur from the scalp and place the animal in the stereotaxic apparatus.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
Administer a local anesthetic to the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Gently retract the periosteum to visualize the cranial sutures, including bregma and lambda.
-
Level the skull by ensuring that bregma and lambda are in the same horizontal plane.
-
Move the drill to the stereotaxic coordinates for the target lateral ventricle (refer to Table 1).
-
Drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
Drill additional holes for the anchor screws.
-
Insert the bone screws.
-
-
Cannula Implantation:
-
Slowly lower the guide cannula through the burr hole to the desired dorsoventral depth.
-
Apply dental cement around the cannula and screws to secure it to the skull.
-
Wait for the dental cement to fully harden.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
-
Post-operative Care:
-
Remove the animal from the stereotaxic apparatus and allow it to recover on a heating pad.
-
Administer post-operative analgesics as prescribed by your institution's animal care and use committee.
-
Monitor the animal daily for signs of pain, infection, or distress.
-
Allow the animal to recover for at least one week before commencing with the ICV injections.
-
Protocol 2: Intracerebroventricular Injection of Orexin B
This protocol describes the procedure for injecting Orexin B into the lateral ventricle of a cannulated rodent.
Materials:
-
Orexin B peptide
-
Artificial Cerebrospinal Fluid (aCSF), sterile
-
Internal injector cannula
-
Polyethylene (B3416737) tubing
-
Hamilton syringe
-
Infusion pump
Procedure:
-
Preparation of Orexin B Solution:
-
Dissolve Orexin B in sterile aCSF to the desired concentration.
-
Ensure the solution is fully dissolved and filter-sterilize if necessary.
-
Store the solution on ice until use.
-
-
Injection Procedure:
-
Gently handle and restrain the animal.
-
Remove the dummy cannula from the guide cannula.
-
Connect the internal injector cannula to the Hamilton syringe via polyethylene tubing.
-
Fill the tubing and injector with the Orexin B solution, ensuring there are no air bubbles.
-
Insert the internal injector into the guide cannula, ensuring it extends slightly beyond the tip of the guide.
-
Infuse the Orexin B solution at a slow and controlled rate using the infusion pump (refer to Table 2).
-
After the infusion is complete, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
-
Verification of Cannula Placement (optional but recommended):
-
At the end of the experiment, euthanize the animal and inject a small volume of dye (e.g., Evans blue) through the cannula.
-
Perfuse the animal and dissect the brain.
-
Visually inspect the brain for the presence of dye in the ventricular system to confirm correct cannula placement.
-
Visualizations
Experimental Workflow for Intracerebroventricular Injection
Caption: Experimental workflow for intracerebroventricular injection of Orexin B.
Orexin B Signaling Pathway
Caption: Simplified signaling pathway of Orexin B via the Orexin 2 Receptor (OX2R).
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. biosciencejournals.com [biosciencejournals.com]
- 3. I.c.v. administration of orexin-A induces an antidepressive-like effect through hippocampal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of intracerebroventricular orexin-B on food intake in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of Orexin B: A Guide to Functional Studies Using CRISPR-Cas9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin (B13118510) B, also known as hypocretin-2, is a neuropeptide that plays a crucial role in regulating wakefulness, appetite, and other physiological processes.[1] It exerts its effects primarily by binding to the Orexin 2 receptor (OX2R), a G-protein coupled receptor encoded by the HCRTR2 gene.[2][3] Dysregulation of the orexin system is implicated in several neurological disorders, most notably narcolepsy.[4][5] The advent of CRISPR-Cas9 technology has provided a powerful tool for precisely dissecting the function of Orexin B by enabling targeted knockout of the HCRTR2 gene.[6][7] These application notes provide detailed protocols for utilizing CRISPR-Cas9 to study Orexin B function in both in vitro and in vivo models, catering to researchers, scientists, and drug development professionals.
Orexin B Signaling Pathway
Orexin B binds predominantly to the OX2R, which can couple to different G-proteins, including Gq and Gi/Go, to initiate downstream signaling cascades.[5][8] Activation of the Gq pathway leads to an increase in intracellular calcium, while Gi/Go coupling can modulate adenylyl cyclase activity.[5][9] This signaling ultimately results in the excitation of target neurons, influencing various physiological responses.[8]
Application of CRISPR-Cas9 to Study Orexin B Function
CRISPR-Cas9 technology allows for the precise and efficient knockout of the HCRTR2 gene, thereby ablating the function of the OX2R and preventing Orexin B signaling. This loss-of-function approach is instrumental in elucidating the specific roles of Orexin B in various physiological and pathological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. 67.20.83.195 [67.20.83.195]
- 3. Protocol for producing an adeno-associated virus vector by controlling capsid expression timing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genemedi.net [genemedi.net]
- 5. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and metabolic features of mice with CRISPR/Cas9-mediated loss-of-function in growth hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal GHS-R Differentially Modulates Feeding Patterns under Normal and Obesogenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin/Hypocretin Type 2 Receptor (HCRTR2) Gene as a Candidate Gene in Sertraline-Associated Insomnia in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for AAV production for in vivo CRISPR screening in the mouse brain [protocols.io]
Application Note: Generation and Validation of Orexin Receptor 2 (HCRTR2) Knockout Cell Lines Using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction Orexins, also known as hypocretins, are neuropeptides crucial for regulating sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2][3] There are two forms, Orexin (B13118510) A and Orexin B, which exert their effects through two G protein-coupled receptors (GPCRs): Orexin Receptor 1 (OX1R/HCRTR1) and Orexin Receptor 2 (OX2R/HCRTR2).[1][2] While Orexin A binds to both receptors, Orexin B is selective for OX2R.[4][5] The loss of orexin signaling is linked to narcolepsy, highlighting the system's therapeutic potential.[3][4] To facilitate research into Orexin B-specific signaling and to screen for novel therapeutics targeting OX2R, the development of a stable knockout cell line is an invaluable tool. This document provides a comprehensive protocol for generating and validating an HCRTR2 knockout cell line using the CRISPR-Cas9 system.
Principle of the Method The CRISPR-Cas9 system is a powerful genome-editing tool used to create targeted double-strand breaks (DSBs) in DNA.[6][7] The system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, an early exon of the HCRTR2 gene. The cell's natural DNA repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the DSB site.[8] These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the target protein.[8] This protocol outlines the steps from sgRNA design and transfection to clonal selection and multi-level validation of the knockout.[9]
Orexin B Signaling Pathway
Orexin B selectively binds to the Orexin 2 Receptor (HCRTR2), a GPCR. HCRTR2 can couple to Gq or Gi/Go proteins.[1][4] The predominant pathway involves Gq activation, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][10] These events lead to the activation of downstream signaling cascades, including the ERK1/2 and p38-MAPK pathways, ultimately modulating neuronal excitability and other cellular functions.[2]
Caption: Orexin B binds to the OX2R receptor, activating downstream signaling cascades.
Experimental Workflow: HCRTR2 Knockout
The generation of a stable HCRTR2 knockout cell line follows a multi-step workflow. It begins with the design of specific sgRNAs targeting the HCRTR2 gene, followed by cloning into a Cas9-expressing vector. The construct is then delivered into the host cell line. After a brief selection period, single cells are isolated to establish clonal populations. These clones are screened by PCR and sequencing to identify those with the desired gene edit, and finally validated at the protein level by Western blot.
Caption: Step-by-step workflow for generating a validated HCRTR2 knockout cell line.
Data Presentation
Table 1: Summary of Hypothetical HCRTR2 Knockout Validation Data
This table summarizes typical quantitative results from the validation stages of a CRISPR-Cas9 knockout experiment in a hypothetical HEK293 cell line.
| Parameter | Method | Wild-Type (WT) Control | HCRTR2 KO Clone #1 | HCRTR2 KO Clone #2 |
| Transfection Efficiency | Flow Cytometry (GFP+) | N/A | 45% | 45% |
| Indel Percentage | Sanger Sequencing Analysis | 0% | 98% (Allele 1: +1 bp, Allele 2: -7 bp) | 99% (Allele 1: -2 bp, Allele 2: -11 bp) |
| HCRTR2 mRNA Level | qRT-PCR (Relative to GAPDH) | 1.00 ± 0.08 | 0.95 ± 0.11 | 0.91 ± 0.09 |
| HCRTR2 Protein Level | Western Blot (Relative to WT) | 100% | < 1% | < 1% |
Table 2: Functional Characterization of HCRTR2 KO Cell Line
This table shows hypothetical data from a functional assay measuring intracellular calcium influx in response to Orexin A and Orexin B, demonstrating the loss of Orexin B-specific signaling in the knockout cells.
| Cell Line | Treatment (100 nM) | Peak Calcium Response (% of Ionomycin control) |
| Wild-Type (WT) | Orexin A | 85.2 ± 5.1 |
| Orexin B | 79.5 ± 4.8 | |
| HCRTR2 KO | Orexin A | 82.1 ± 6.3 (via OX1R) |
| Orexin B | 2.3 ± 0.9 |
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
Design sgRNAs: Use a web-based tool (e.g., CHOPCHOP, Synthego) to design 2-3 sgRNAs targeting an early exon of the HCRTR2 gene. Select sgRNAs with high on-target efficiency scores and low off-target predictions.
-
Oligonucleotide Synthesis: Order complementary DNA oligonucleotides for the chosen sgRNA sequence. Add appropriate overhangs for cloning into the selected vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
-
Vector Linearization: Digest the Cas9 expression vector with the BbsI restriction enzyme.[11] Purify the linearized plasmid backbone using a gel purification kit.
-
Oligo Annealing: Phosphorylate and anneal the complementary sgRNA oligos to form a double-stranded insert.
-
Ligation: Ligate the annealed sgRNA insert into the linearized vector using T4 DNA Ligase.
-
Transformation: Transform the ligation product into competent E. coli. Plate on appropriate antibiotic selection plates and incubate overnight.
-
Verification: Pick several colonies, grow liquid cultures, and isolate plasmid DNA. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
Protocol 2: Cell Transfection and Clonal Selection
-
Cell Culture: Culture the chosen cell line (e.g., HEK293) in appropriate media and conditions until they reach 70-80% confluency for transfection.
-
Transfection: Transfect the cells with the validated HCRTR2-sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's protocol. Include a mock-transfected control.
-
Enrichment (Optional but Recommended): 48 hours post-transfection, use Fluorescence-Activated Cell Sorting (FACS) to isolate GFP-positive cells, which indicates successful uptake of the plasmid.[12]
-
Single-Cell Seeding: Serially dilute the transfected cell suspension and plate into 96-well plates to achieve a density of approximately 0.5 cells per well. This limiting dilution method helps ensure colonies arise from a single cell.[9]
-
Clonal Expansion: Monitor the plates for single-colony formation. Once colonies are visible, carefully transfer them to larger wells (e.g., 24-well, then 6-well plates) for expansion. Create duplicate plates for genomic DNA extraction and cryopreservation.
Protocol 3: Knockout Validation
-
Genomic DNA Extraction: Once a clonal population is sufficiently expanded, lyse the cells from one set of plates and extract genomic DNA using a commercial kit.
-
PCR Screening: Design PCR primers that flank the sgRNA target site in the HCRTR2 gene. Perform PCR on the genomic DNA from each clone and the wild-type control.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms using a tool like TIDE or ICE to identify and quantify the presence of indels compared to the wild-type sequence. Clones showing a frameshift mutation in all alleles are putative knockouts.
-
Western Blot Analysis: a. Prepare protein lysates from the wild-type control and the putative knockout clones. b. Determine protein concentration using a BCA assay. c. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. d. Transfer the proteins to a PVDF membrane. e. Block the membrane and probe with a validated primary antibody specific for HCRTR2. f. Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. g. Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an ECL substrate. h. Confirm the absence of the HCRTR2 protein band in the knockout clones compared to the clear presence of the band in the wild-type control.[13] This step is crucial for confirming a functional knockout at the protein level.[6]
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. youtube.com [youtube.com]
- 9. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 10. researchgate.net [researchgate.net]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Application Notes and Protocols for Orexin B in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin-B, also known as hypocretin-2, is a neuropeptide produced in the lateral hypothalamus that plays a crucial role in regulating various physiological processes, including sleep and wakefulness, feeding behavior, reward and addiction, and autonomic functions.[1][2][3] It exerts its effects by binding to two G-protein coupled receptors, Orexin (B13118510) Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), with a higher affinity for OX2R.[4][5] This document provides detailed application notes and experimental protocols for the use of Orexin B in neuroscience research, targeting researchers, scientists, and drug development professionals.
I. Orexin B Signaling Pathway
Orexin B primarily signals through the OX2R, which is coupled to Gq/11 and Gi/o proteins.[6] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] The Gi/o pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] These signaling cascades ultimately result in the modulation of neuronal excitability and neurotransmitter release.
II. Quantitative Data
Table 1: Orexin B Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Assay Type | Species | Reference |
| OX1R | Orexin B | 420 | Radioligand Binding | Human | [4] |
| OX2R | Orexin B | 36 | Radioligand Binding | Human | [4] |
Table 2: In Vitro Functional Potency of Orexin B
| Receptor | Assay | EC50 (nM) | Cell Line | Reference |
| OX1R | Calcium Mobilization | ~2500 | CHO | |
| OX2R | Calcium Mobilization | 3.7 | CHO |
Table 3: In Vivo Effects of Orexin B on Food Intake in Rats
| Administration Route | Dose (nmol) | Time Point | Food Intake (g) vs. Vehicle | Reference |
| Intracerebroventricular (ICV) | 3 | 2 hours | 2.4 ± 0.3 g vs. 1.3 ± 0.2 g | |
| Intracerebroventricular (ICV) | 30 | 2 hours | 2.6 ± 0.5 g vs. 1.5 ± 0.2 g | |
| Intra-Nucleus Accumbens | 3 | 1 hour | Increased (qualitative) | |
| Intra-Nucleus Accumbens | 30 | 1 hour | Increased (qualitative) |
III. Experimental Protocols
In Vitro Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in response to Orexin B in cultured cells expressing orexin receptors.
Materials:
-
Cultured cells expressing OX1R or OX2R (e.g., CHO or HEK293 cells)
-
Orexin B
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Protocol:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Baseline Measurement: Place the plate in the fluorescence reader or on the microscope stage and record the baseline fluorescence for a few minutes.
-
Orexin B Application: Add Orexin B at various concentrations to the wells.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes after the addition of Orexin B.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence.
-
Normalize the data by expressing it as ΔF/F₀.
-
Plot the dose-response curve to determine the EC₅₀ of Orexin B.
-
In Vivo Intracerebroventricular (ICV) Injection in Rats
This protocol provides a general procedure for the surgical implantation of a guide cannula and subsequent ICV injection of Orexin B in rats.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinfusion pump
-
Surgical drill and bits
-
Bone screws and dental cement
-
Orexin B dissolved in artificial cerebrospinal fluid (aCSF)
Protocol:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a hole for the guide cannula over the lateral ventricle. A common coordinate relative to bregma is: AP -0.8 mm, ML ±1.5 mm.
-
Drill holes for anchor screws.
-
Implant the guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface).
-
Secure the cannula and screws with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
-
ICV Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the tip of the guide cannula.
-
Connect the injection cannula to the microinfusion pump.
-
Infuse Orexin B solution (e.g., 3-30 nmol in 5 µL of aCSF) at a slow rate (e.g., 1 µL/min).
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
Proceed with behavioral testing (e.g., feeding behavior, sleep recording).
-
Optogenetic/Chemogenetic Manipulation of Orexin Neurons
This protocol outlines a general approach for the targeted manipulation of orexin neurons using optogenetic or chemogenetic techniques in transgenic mice.
Materials:
-
Orexin-Cre transgenic mice
-
AAV vector encoding a Cre-dependent opsin (e.g., ChR2 for activation, NpHR for inhibition) or DREADD (e.g., hM3Dq for activation, hM4Di for inhibition)
-
Stereotaxic apparatus
-
Fiber optic cannula (for optogenetics)
-
Laser or LED light source (for optogenetics)
-
Clozapine-N-oxide (CNO) for DREADD activation
-
Surgical and injection equipment as for ICV surgery
Protocol:
-
Stereotaxic Virus Injection:
-
Anesthetize an Orexin-Cre mouse and place it in a stereotaxic frame.
-
Inject the AAV vector into the lateral hypothalamus, the location of orexin neurons. Typical coordinates relative to bregma are: AP -1.3 mm, ML ±0.9 mm, DV -5.2 mm.
-
For optogenetics, implant a fiber optic cannula above the injection site.
-
Allow 2-3 weeks for viral expression.
-
-
Activation/Inhibition:
-
Optogenetics: Connect the implanted fiber optic cannula to a light source. Deliver light pulses of the appropriate wavelength and duration to activate or inhibit the orexin neurons.
-
Chemogenetics: Administer CNO (typically 1-5 mg/kg, i.p.) to the mouse to activate the DREADDs.[2]
-
-
Behavioral or Electrophysiological Recording: Monitor the animal's behavior (e.g., sleep/wake states, feeding) or record neuronal activity following stimulation.
Conditioned Place Preference (CPP)
This protocol describes a standard procedure for assessing the rewarding properties of Orexin B using a CPP paradigm.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers
-
Orexin B
-
Vehicle (e.g., aCSF)
-
Syringes for injection (if using central administration)
Protocol:
-
Pre-Conditioning (Habituation):
-
On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. The design can be biased (drug is paired with the non-preferred side) or unbiased (pairing is random).
-
-
Conditioning:
-
This phase typically lasts for 6-8 days with alternating injections.
-
On "drug" days, administer Orexin B and confine the animal to one of the outer chambers for 30-45 minutes.
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.
-
-
Post-Conditioning (Test):
-
On the test day, place the animal in the central chamber with free access to all chambers (in a drug-free state).
-
Record the time spent in each of the outer chambers for 15-20 minutes.
-
-
Data Analysis: A significant increase in time spent in the Orexin B-paired chamber compared to the pre-conditioning phase and/or the vehicle-paired chamber indicates a conditioned place preference, suggesting rewarding properties.
Conclusion
Orexin B is a valuable tool for investigating a wide range of neurobiological processes. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the role of this important neuropeptide in health and disease. Careful consideration of the specific research question, animal model, and experimental design is crucial for obtaining robust and reproducible results.
References
- 1. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of orexin input to dopamine neurons of the ventral tegmental area projecting to the medial prefrontal cortex and shell of nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REM sleep changes in rats induced by siRNA-mediated orexin knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenetic Modulation of Orexin Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 438. ENHANCEMENT OF IN VIVO DOPAMINE EFFLUX IN THE RAT NUCLEUS ACCUMBENS BY OREXIN OX2 RECEPTOR BLOCKADE IS REDUCED IN TWO CHRONIC PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular injection of orexin-2 receptor antagonist promotes REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability and storage of Orexin B peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of Orexin B peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Orexin B peptide?
A1: For long-term storage, lyophilized Orexin B should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2] For short-term storage of up to a few weeks, 4°C is acceptable.[2] It is crucial to prevent exposure to moisture, as peptides are often hygroscopic.
Q2: How should I handle the lyophilized Orexin B powder before use?
A2: Before opening the vial, it is essential to allow it to warm to room temperature in a desiccator. This prevents condensation of moisture onto the peptide, which can compromise its stability. Weigh out the desired amount quickly in a clean, well-ventilated area and promptly reseal the vial.
Q3: What is the stability of Orexin B once it is reconstituted in a solution?
A3: Orexin B is significantly less stable in solution compared to its lyophilized form. For short-term use (up to one week), the solution can be stored at 4°C. For longer storage (up to 3 months), it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation. A study on Orexin B stability in cerebrospinal fluid showed it was stable for up to 3 months when frozen.[3]
Q4: What are the primary degradation pathways for Orexin B?
A4: The main chemical degradation pathways for Orexin B are oxidation and deamidation. The C-terminal methionine (Met) residue is susceptible to oxidation, and the asparagine (Asn) residue in the Asn-His sequence can undergo deamidation.[4] These modifications can lead to a loss of biological activity.
Q5: Can oxidative stress affect the structure and function of Orexin B?
A5: Yes, oxidative stress can induce conformational changes in Orexin B, particularly in a membrane-mimetic environment.[4] These structural alterations can impact the peptide's ability to bind to its receptors (OX1R and OX2R) and elicit a biological response.
Q6: What solvents are recommended for reconstituting Orexin B?
A6: Orexin B is soluble in water.[5][6] For preparing stock solutions, sterile, distilled water or a buffer at a slightly acidic pH (around 5-6) is recommended to enhance stability. The choice of solvent may depend on the specific requirements of your experiment.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity of reconstituted Orexin B | Peptide degradation due to improper storage or handling. | - Ensure the lyophilized peptide was stored correctly at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots. - Reconstitute the peptide in a slightly acidic buffer (pH 5-6). - Perform a stability analysis using HPLC to check for degradation products. |
| Incorrect peptide concentration. | - Verify the calculations for reconstitution. - Use a validated method to confirm the peptide concentration. | |
| Precipitation or aggregation of the Orexin B solution | Peptide concentration is too high. | - Try dissolving the peptide at a lower concentration. - Gentle sonication may help to dissolve the peptide. |
| Improper pH of the solvent. | - Adjust the pH of the buffer. Orexin B is more soluble in slightly acidic conditions. | |
| Peptide has degraded, leading to aggregation. | - Analyze the sample for degradation products and aggregates using techniques like size-exclusion chromatography. | |
| Inconsistent experimental results | Variability in peptide stability between experiments. | - Standardize the entire workflow from peptide reconstitution to use in the assay. - Use freshly prepared solutions for each experiment whenever possible. |
| Presence of trifluoroacetic acid (TFA) from purification affecting the assay. | - While generally not an issue for most in vitro assays, for highly sensitive applications, consider using TFA-removed Orexin B.[1][7] |
Quantitative Data on Orexin B Stability
Table 1: Stability of Orexin B in Cerebrospinal Fluid (CSF) at Different Temperatures
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | 3 days | Stable | [3] |
| 4°C | 2 weeks | Stable | [3] |
| -20°C / -80°C | 3 months | Stable | [3] |
Table 2: Effect of Freeze-Thaw Cycles on Orexin B Stability in CSF
| Number of Freeze-Thaw Cycles | Stability | Reference |
| 1 | Stable | [3] |
| >1 | Degradation observed | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method can be adapted to assess the purity and identify degradation products of Orexin B.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724).
-
-
Gradient: A linear gradient from 10% to 70% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: Reconstitute lyophilized Orexin B in the mobile phase A to a concentration of 1 mg/mL. Inject 20 µL.
-
Analysis: Monitor the appearance of new peaks or a decrease in the main peak area over time under different stress conditions (e.g., elevated temperature, different pH) to assess stability.
Protocol 2: MALDI-TOF Mass Spectrometry for Degradation Product Identification
This protocol provides a general framework for identifying Orexin B and its degradation products.
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for peptides in the mass range of Orexin B.
-
Matrix Preparation: Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of acetonitrile and 0.1% TFA in water.
-
Sample Preparation:
-
Mix the Orexin B sample (e.g., from a stability study) with the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Use a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Calibrate the instrument using a standard peptide mixture.
-
Acquire the mass spectrum over a mass range that includes the molecular weight of Orexin B (~2899 Da) and its potential degradation products (e.g., +16 Da for oxidation, +1 Da for deamidation).
-
-
Data Analysis: Compare the mass spectra of stressed samples to a control sample to identify new peaks corresponding to degradation products.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Conformational Analysis
This protocol is for assessing the secondary structure of Orexin B.
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation:
-
Prepare a stock solution of Orexin B in water at a concentration of 0.5 mg/mL.[4]
-
Dilute the stock solution to a final concentration of 0.1 mg/mL in the desired buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4).[4]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the spectrum of the buffer from the sample spectrum.
-
Analyze the resulting spectrum to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) using appropriate software. Changes in the CD spectrum under different conditions can indicate conformational instability.
-
Visualizations
Orexin B Signaling Pathway
Caption: Orexin B signaling pathway via the OX2 receptor.
Troubleshooting Workflow for Reduced Orexin B Activity
Caption: Troubleshooting workflow for reduced Orexin B activity.
References
- 1. LYOPHILIZATION - Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid [drug-dev.com]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. Circular Dichroism Study of Orexin B under Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin B (human) (1456) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Orexin B (human) peptide [novoprolabs.com]
- 8. A Simple, Sensitive, and Greener HPLC-DAD Method for the Simultaneous Analysis of Two Novel Orexin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues with synthetic Orexin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of synthetic Orexin (B13118510) B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is synthetic Orexin B and what are its key characteristics?
A1: Synthetic Orexin B is a 28-amino acid neuropeptide that is chemically synthesized rather than being isolated from a biological source. It is the human form of Orexin B and acts as an agonist for orexin receptors, with a notable selectivity for the Orexin 2 Receptor (OX2R).[1][2] The C-terminus of synthetic Orexin B is amidated, a crucial modification for its biological activity.[3]
Q2: Why is the solubility of synthetic Orexin B a concern for in vitro and in vivo experiments?
A2: The solubility of synthetic Orexin B is a critical factor for obtaining reliable and reproducible experimental results. Poor solubility can lead to inaccurate concentration of the peptide in stock and working solutions, precipitation in physiological buffers or cell culture media, and consequently, underestimation of its biological effects. This can compromise the validity of experimental data in various assays, including cell-based functional assays, receptor binding assays, and animal studies.
Q3: What are the general recommendations for storing synthetic Orexin B?
A3: Lyophilized synthetic Orexin B should be stored at -20°C.[4][5] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide. It is generally not recommended to store the peptide in solution for extended periods.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with synthetic Orexin B.
Problem 1: Lyophilized synthetic Orexin B does not dissolve completely in water.
-
Possible Cause 1: The peptide has formed aggregates.
-
Solution: Gentle vortexing or sonication can help break up aggregates and facilitate dissolution.
-
-
Possible Cause 2: The concentration is too high.
-
Possible Cause 3: The pH of the water is not optimal for this specific peptide sequence.
-
Solution: Human Orexin B is a basic peptide. If it fails to dissolve in water, trying a dilute acidic solution (e.g., 0.1% acetic acid) may improve solubility.
-
Problem 2: The Orexin B solution is cloudy or shows visible precipitates after dilution in a physiological buffer (e.g., PBS).
-
Possible Cause 1: The peptide is precipitating out of the aqueous buffer.
-
Solution 1: Prepare a concentrated stock solution in an appropriate organic solvent first, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). Then, slowly add the stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Solution 2: The final concentration of the organic solvent in the working solution should be kept to a minimum, typically below 1%, to avoid solvent-induced artifacts in biological assays.
-
-
Possible Cause 2: The buffer's pH or ionic strength is causing the peptide to become insoluble.
-
Solution: Empirically test different physiological buffers with varying pH and salt concentrations to find the optimal conditions for your experiment.
-
Problem 3: Inconsistent results in cell-based assays.
-
Possible Cause: The peptide is not fully solubilized, leading to inaccurate dosing.
-
Solution: Always visually inspect your Orexin B solutions for any signs of precipitation before use. It is also recommended to centrifuge the solution and use the supernatant for experiments to remove any undissolved peptide. For critical applications, determining the actual concentration of the peptide in the final working solution using a suitable analytical method is advisable.
-
Data Presentation
Table 1: Solubility of Synthetic Human Orexin B
| Solvent | Reported Solubility | Remarks |
| Water | Up to 1 mg/ml | May require gentle agitation or sonication. For higher concentrations, solubility can be limited.[4][6] |
| Distilled Water | Up to 2 mg/ml | If solubility issues persist, acetonitrile is recommended. |
| Acetonitrile | Recommended for concentrations >2 mg/ml | Useful for preparing concentrated stock solutions. |
| DMSO | Soluble | A common solvent for hydrophobic peptides. Prepare a high-concentration stock and dilute into aqueous buffer. |
| DMF | Soluble | An alternative organic solvent to DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of Synthetic Orexin B in Water
-
Calculate the required mass: The molecular weight of human Orexin B is approximately 2899.36 g/mol .[4] To prepare 1 ml of a 1 mM stock solution, you will need approximately 2.9 mg of the peptide.
-
Equilibrate the peptide: Allow the vial of lyophilized Orexin B to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Add the calculated amount of sterile, nuclease-free water to the vial.
-
Dissolution: Gently vortex the vial for 1-2 minutes. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw an aliquot of the 1 mM Orexin B stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your desired cell culture medium to achieve the final working concentration. It is crucial to add the peptide stock solution to the medium and mix immediately to prevent precipitation.
-
Final Concentration of Organic Solvent: If using a stock solution prepared in an organic solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is below a level that could affect your cells (typically <0.5%).
Mandatory Visualizations
Caption: Orexin B Signaling Pathway.
Caption: Troubleshooting Workflow for Orexin B Solubility.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Orexin B, human - 1 mg [anaspec.com]
- 3. Circular Dichroism Study of Orexin B under Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin B (human) | Orexin Receptor Agonists: R&D Systems [rndsystems.com]
- 5. 205640-91-1・Orexin B (Human)・156-03171[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. bio-techne.com [bio-techne.com]
minimizing off-target effects of Orexin B in experiments
Welcome to the technical support center for researchers working with Orexin (B13118510) B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of off-target effects when using Orexin B?
A1: Orexin B has a significantly higher affinity for the Orexin 2 receptor (OX2R) compared to the Orexin 1 receptor (OX1R).[1][2] However, at higher concentrations, it can also activate OX1R, leading to off-target effects. The primary sources of off-target effects include:
-
Activation of OX1R: This is the most common off-target effect, especially when using concentrations of Orexin B that are not within the optimal range for selective OX2R activation.[1]
-
Activation of other GPCRs: While Orexin receptors are highly specific, extremely high concentrations of any ligand could potentially interact with other G protein-coupled receptors (GPCRs), although this is less common for Orexin B.
-
Neurotransmitter system interactions: Orexin neurons project to various brain regions and interact with multiple neurotransmitter systems, including noradrenergic, cholinergic, serotonergic, and dopaminergic systems.[3] Observed effects may be indirect consequences of these interactions rather than direct receptor activation in the target area.
Q2: How can I confirm that the observed effects in my experiment are specifically mediated by OX2R?
A2: To confirm OX2R-mediated effects, a combination of pharmacological and genetic approaches is recommended:
-
Use of a selective OX2R antagonist: Pre-treatment with a selective OX2R antagonist, such as EMPA or JNJ-42847922, should block the effects of Orexin B.[1] If the effect persists, it is likely not mediated by OX2R.
-
Use of a selective OX1R antagonist: To rule out the involvement of OX1R, you can use a selective OX1R antagonist like SB-334867.[1] If the effect is still present, it further supports the involvement of OX2R.
-
siRNA-mediated knockdown of OX2R: Specifically knocking down the expression of OX2R in your model system should abolish the response to Orexin B.
-
Use of OX2R knockout animals: If available, conducting experiments in animals lacking the OX2R gene is a powerful way to confirm specificity.[1]
Q3: What are the key differences in the signaling pathways of OX1R and OX2R that I should be aware of?
A3: Both OX1R and OX2R are G protein-coupled receptors.
-
OX1R primarily couples to the Gq/11 subclass of G proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[1]
-
OX2R can couple to both Gq/11 and Gi/o G-proteins.[1] This means that in addition to stimulating the PLC-calcium pathway, OX2R activation can also lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4] The specific G protein coupling of OX2R can be cell-type dependent.
Troubleshooting Guides
Problem 1: High variability in experimental results with Orexin B.
| Possible Cause | Troubleshooting Step |
| Ligand Degradation | Ensure proper storage of Orexin B (lyophilized at -20°C or below, reconstituted solution in aliquots at -80°C). Avoid repeated freeze-thaw cycles. |
| Inconsistent Dosing | Calibrate all pipettes and equipment used for preparing and administering Orexin B. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and serum starvation times, as these can affect receptor expression and signaling. |
| Animal-to-Animal Variability | Use age- and weight-matched animals. Consider the time of day for your experiments, as the orexin system exhibits circadian rhythmicity.[5] |
| Off-Target Effects | Use the lowest effective concentration of Orexin B to maximize OX2R selectivity. Include appropriate controls, such as selective antagonists, to confirm the target receptor. |
Problem 2: Orexin B is not producing the expected effect.
| Possible Cause | Troubleshooting Step |
| Inactive Ligand | Test the activity of your Orexin B stock in a well-established functional assay (e.g., calcium imaging in cells overexpressing OX2R). Purchase a new batch of Orexin B from a reputable supplier if necessary. |
| Low Receptor Expression | Verify the expression of OX2R in your experimental model (cells or tissue) using techniques like qPCR or Western blotting. |
| Receptor Desensitization | Avoid prolonged exposure to Orexin B. If repeated stimulation is necessary, allow for a sufficient washout period between applications. |
| Incorrect Experimental Design | Review your experimental protocol to ensure that the chosen endpoint is appropriate for detecting OX2R activation (e.g., measuring intracellular calcium or ERK phosphorylation). |
| Cellular/Tissue Health | Ensure your cells or tissue are healthy and viable. Poor health can lead to a blunted response to stimuli. |
Problem 3: Suspected off-target effects are confounding the data.
| Possible Cause | Troubleshooting Step |
| Orexin B concentration is too high | Perform a dose-response curve to determine the lowest concentration of Orexin B that elicits a robust on-target effect. |
| Activation of OX1R | Co-administer a selective OX1R antagonist (e.g., SB-334867) to block any potential contribution from OX1R activation.[1] |
| Non-specific binding | Include a control group treated with a structurally unrelated compound that is not expected to interact with orexin receptors. |
| Indirect network effects (in vivo) | Use localized microinjections of Orexin B into the specific brain region of interest to minimize effects on other areas. |
| Lack of appropriate controls | Always include vehicle controls, and where possible, use selective antagonists and/or genetic knockdown/knockout models to confirm specificity. |
Quantitative Data Summary
Table 1: Binding Affinities (IC50/Ki/Kd in nM) of Orexin Peptides for Human Orexin Receptors
| Ligand | OX1R | OX2R | Selectivity | Reference |
| Orexin A | 20 | 38 | ~2-fold for OX1R | [1] |
| Orexin B | 420 | 36 | ~12-fold for OX2R | [1] |
Table 2: Binding Affinities (IC50/Ki in nM) of Selected Orexin Receptor Antagonists
| Antagonist | Type | OX1R | OX2R | Selectivity | Reference |
| SB-334867 | Selective OX1R | 7.4 (pKb) | - | >50-fold for OX1R | [1] |
| SB-674042 | Selective OX1R | 3.76 | 531 | >100-fold for OX1R | [1] |
| EMPA | Selective OX2R | >10,000 | 1.1-1.4 (Kd) | >900-fold for OX2R | [1] |
| Almorexant | Dual | 13 | 8 | Dual | [1] |
| Suvorexant | Dual | - | - | Dual | [6] |
| MK-4305 | Dual | 50 | 56 | Dual | [1] |
Key Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of OX2R in Cultured Cells
This protocol provides a general guideline for knocking down OX2R expression in vitro. Optimization will be required for specific cell lines.
Materials:
-
OX2R-specific siRNA and scrambled (non-targeting) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Seeding: 24 hours before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA stocks on ice.
-
In an RNase-free microcentrifuge tube, dilute the OX2R siRNA or scrambled control siRNA in Opti-MEM™ to the desired final concentration (typically 10-50 nM). Gently mix.
-
-
Transfection Reagent Preparation:
-
In a separate RNase-free tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in each well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency by measuring OX2R mRNA levels (qRT-PCR) or protein levels (Western blot).
Protocol 2: In Vitro Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to Orexin B using a fluorescent calcium indicator.
Materials:
-
Cells expressing OX2R
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Orexin B and selective antagonists
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes or 96-well imaging plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium, wash the cells once with HBSS, and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the AM ester within the cells for approximately 30 minutes at room temperature.
-
Baseline Measurement:
-
Mount the dish/plate on the imaging system.
-
Acquire a stable baseline fluorescence reading for 1-2 minutes.
-
-
Stimulation and Recording:
-
Add Orexin B at the desired concentration and immediately begin recording the change in fluorescence intensity over time. For antagonist experiments, pre-incubate the cells with the antagonist for 10-20 minutes before adding Orexin B.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline. The response is typically measured as the peak fluorescence change or the area under the curve.
-
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the phosphorylation of ERK1/2, a downstream target of Orexin receptor activation, using Western blotting.[7][8]
Materials:
-
Cells expressing OX2R
-
Serum-free cell culture medium
-
Orexin B
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.
-
-
Stimulation:
-
Treat the cells with Orexin B at various concentrations for different time points (e.g., 2, 5, 10, 30 minutes) at 37°C. A time-course experiment is crucial to capture the peak phosphorylation. Include an untreated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
Visualizations
Caption: Orexin B Signaling Pathways.
Caption: Workflow for Minimizing Off-Target Effects.
Caption: Troubleshooting Decision Tree.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexins and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
selecting appropriate experimental controls for Orexin B studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and implementing appropriate experimental controls for studies involving Orexin (B13118510) B. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an in vitro Orexin B experiment, such as a calcium imaging assay?
A1: Appropriate controls are critical for validating the specificity of Orexin B-induced effects.
-
Positive Controls:
-
Orexin B: The primary positive control to confirm that the experimental system responds to the ligand.
-
Orexin A: Can also be used as a positive control as it activates both OX1 and OX2 receptors, though with different affinities than Orexin B.[1]
-
Ionophores (e.g., Ionomycin): Used in calcium flux assays to induce a maximal calcium response, confirming the viability of the cells and the functionality of the calcium indicator dye.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve Orexin B (e.g., sterile water, DMSO) should be applied to a set of cells to ensure it does not elicit a response on its own.[2]
-
Untreated/Baseline: Cells that do not receive any treatment are essential for establishing a baseline level of activity.
-
Orexin Receptor Antagonists: Pre-treatment with a selective OX2 receptor antagonist (e.g., TCS-OX2-29, EMPA) or a dual orexin receptor antagonist (DORA) like suvorexant should block the effect of Orexin B, demonstrating that the observed response is mediated by the orexin receptors.[1][3]
-
Cells Lacking Orexin Receptors: Using a cell line that does not endogenously express orexin receptors, or a cell line where the receptors have been knocked out, can serve as an excellent negative control to demonstrate receptor specificity.
-
Q2: What are the appropriate controls for in vivo studies investigating the effects of Orexin B?
A2: In vivo experiments require careful controls to account for systemic effects and behavioral variability.
-
Genetic Controls:
-
Orexin Knockout (KO) Mice: These animals lack the prepro-orexin gene and therefore do not produce either Orexin A or B. They serve as a powerful negative control to study the physiological roles of the orexin system.[4][5] Orexin receptor knockout mice (OX1R KO, OX2R KO, or double KO) are also invaluable tools.[1]
-
Wild-Type (WT) Littermates: It is crucial to use wild-type littermates from the same breeding colony as the knockout animals to control for genetic background effects.[4]
-
-
Pharmacological Controls:
-
Vehicle Administration: A control group of animals should receive an injection of the vehicle solution used to deliver Orexin B to control for the effects of the injection procedure and the vehicle itself.
-
Receptor Antagonists: Systemic or local administration of an OX2R-selective antagonist or a DORA prior to Orexin B administration can confirm that the observed behavioral or physiological effects are mediated through orexin receptors.
-
-
Behavioral Controls:
-
Sham Surgery: For studies involving intracranial injections, a sham surgery group that undergoes the surgical procedure without receiving the injection is necessary to control for the effects of the surgery.
-
Habituation: Animals should be habituated to the experimental setup and procedures to minimize stress-induced responses that could confound the results.
-
Baseline Measurements: Recording baseline behavior or physiological parameters before any intervention is essential for comparison.
-
Q3: How do I control for off-target effects of pharmacological agents used in Orexin B studies?
A3: Ensuring the specificity of pharmacological tools is paramount.
-
Use Multiple Antagonists: Employing at least two structurally different antagonists for the same receptor can help confirm that the observed blockade is not due to an off-target effect of a single compound.
-
Dose-Response Curves: Establishing a clear dose-response relationship for both agonists and antagonists helps to demonstrate a specific pharmacological effect.
-
Counter-Screening: Test the pharmacological agents against a panel of other related receptors to identify potential off-target activities.
-
Validate with Genetic Models: The most rigorous approach is to confirm pharmacological findings in orexin or orexin receptor knockout animals. The absence of an effect of an orexin agonist or the lack of a phenotype with an antagonist in these animals provides strong evidence for target specificity.
Troubleshooting Guide: In Vitro Calcium Flux Assays
| Problem | Possible Cause(s) | Solution(s) |
| No response to Orexin B | 1. Low or no orexin receptor expression in cells. 2. Orexin B peptide has degraded. 3. Incorrect assay buffer composition (e.g., low calcium). 4. Problem with the calcium indicator dye loading or function. | 1. Verify receptor expression using qPCR, Western blot, or immunocytochemistry. 2. Use a fresh aliquot of Orexin B. 3. Ensure the assay buffer contains an appropriate concentration of calcium. 4. Check dye loading efficiency with a fluorescence microscope and test with a positive control like ionomycin. |
| High background signal | 1. Cell death or membrane damage leading to calcium leakage. 2. Autofluorescence from the compound or media. 3. Sub-optimal dye concentration. | 1. Check cell viability. Optimize cell plating density and handling. 2. Run a control with the compound in cell-free media. 3. Titrate the concentration of the calcium indicator dye. |
| Inconsistent results between wells/experiments | 1. Uneven cell plating. 2. Variation in dye loading. 3. Temperature fluctuations during the assay. 4. Pipetting errors. | 1. Ensure a single-cell suspension before plating and use proper plating techniques. 2. Optimize and standardize the dye loading protocol. 3. Maintain a stable temperature throughout the experiment. 4. Use calibrated pipettes and consistent pipetting techniques. |
| Response to vehicle control | 1. Vehicle (e.g., DMSO) is at a toxic concentration. 2. Vehicle is contaminated. | 1. Lower the final concentration of the vehicle (typically ≤0.1% for DMSO). 2. Use fresh, high-quality vehicle. |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader
This protocol outlines a typical calcium flux assay to measure the response of cultured cells expressing orexin receptors to Orexin B.
Materials:
-
Cells expressing orexin receptors (e.g., CHO-K1 or HEK293 cells stably transfected with OX2R)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Orexin B peptide
-
Orexin receptor antagonist (e.g., TCS-OX2-29)
-
Ionomycin (positive control)
-
Vehicle (e.g., sterile water or DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye working solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes, then at room temperature for 30 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of Orexin B in the assay buffer.
-
For antagonist experiments, prepare the antagonist solution at a concentration that is a multiple of the final desired concentration.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
For antagonist studies: Add the antagonist solution to the appropriate wells and incubate for the desired time (e.g., 15-30 minutes) before adding the agonist.
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Program the instrument to inject the Orexin B (agonist) solution and continue recording the fluorescence signal for a specified duration (e.g., 2-3 minutes).
-
In control wells, inject vehicle or a positive control like ionomycin.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.
-
Plot the peak response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50.
-
For antagonist studies, the IC50 can be determined by measuring the inhibition of the agonist response at different antagonist concentrations.
-
Visualizations
Caption: Orexin B signaling pathway via the OX2 receptor.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological actions of orexins on rat suprachiasmatic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Orexin B Concentration for Cell Culture Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orexin (B13118510) B in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Orexin B in cell culture assays?
A1: The optimal concentration of Orexin B is highly dependent on the cell type, the specific orexin receptor subtype being studied (OX1R or OX2R), and the functional readout of the assay. Orexin B generally exhibits a higher affinity for the OX2 receptor.[1] Based on published data, a good starting point for dose-response experiments is a range from 0.1 nM to 1 µM.[2][3]
Q2: How should I prepare and store Orexin B for cell culture experiments?
A2: Orexin B is a peptide and should be handled with care to avoid degradation. It is recommended to reconstitute lyophilized Orexin B in sterile, nuclease-free water to a stock concentration of 1 mg/ml.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing working solutions, dilute the stock in your serum-free cell culture medium immediately before use.
Q3: I am not observing a response after treating my cells with Orexin B. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Low or absent receptor expression: Confirm that your cell line endogenously expresses Orexin receptors (primarily OX2R for Orexin B) or has been successfully transfected to express them.
-
Peptide degradation: Ensure that the Orexin B peptide has been stored correctly and that working solutions are freshly prepared. Repeated freeze-thaw cycles can degrade the peptide.
-
Incorrect concentration: The concentration of Orexin B may be too low to elicit a response. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Assay sensitivity: The assay you are using may not be sensitive enough to detect the cellular response. Consider using a more sensitive detection method or a different functional assay.
-
Cell health: Poor cell viability or suboptimal culture conditions can impact the cellular response to stimuli. Ensure your cells are healthy and in the logarithmic growth phase.
Q4: I am observing high background or non-specific effects in my assay. How can I troubleshoot this?
A4: High background or non-specific effects can be caused by:
-
High Orexin B concentration: At high concentrations, Orexin B may exhibit off-target effects. Try reducing the concentration and performing a careful dose-response analysis.
-
Contaminants in the peptide: Ensure you are using a high-purity Orexin B preparation.
-
Assay artifacts: Some assay reagents may interfere with your measurements. Include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive peptide, to identify assay-specific artifacts.
-
Cell stress: Over-confluent or stressed cells may respond non-specifically. Maintain a healthy cell culture and ensure proper plating densities.
Troubleshooting Guides
Problem: Inconsistent results between experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Orexin B solution | Prepare fresh dilutions of Orexin B from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent cell passage number | Use cells within a consistent and narrow range of passage numbers for all experiments, as receptor expression and cell signaling can change with prolonged culture. |
| Variations in cell density | Seed cells at the same density for each experiment and allow them to reach a consistent level of confluency before treatment. |
| Inconsistent incubation times | Strictly adhere to the same incubation times for Orexin B treatment and subsequent assay steps. |
Problem: Unexpected cytotoxic effects observed
| Possible Cause | Troubleshooting Steps |
| High Orexin B concentration | High concentrations of peptides can sometimes be cytotoxic. Perform a cell viability assay (e.g., MTT or CCK-8) with a range of Orexin B concentrations to determine the cytotoxic threshold for your cell line. |
| Contamination of Orexin B stock | Ensure the sterility of your Orexin B stock solution. Filter-sterilize if necessary. |
| Solvent toxicity | If Orexin B is dissolved in a solvent other than water or buffer (e.g., DMSO), ensure the final concentration of the solvent in the cell culture medium is non-toxic. Run a vehicle control with the solvent alone. |
Quantitative Data Summary
The following tables summarize key quantitative data for Orexin B from various in vitro studies.
Table 1: Orexin B Binding Affinities and Potencies
| Receptor | Cell Line | Assay Type | Value Type | Value | Reference |
| OX1R | CHO | Binding Assay | Ki | 420 nM | [1] |
| OX2R | CHO | Binding Assay | Ki | 36 nM | [1] |
| OX1R | CHO-S | IP3 Assay | EC50 | - | [5][6] |
| OX2R | CHO | Calcium Mobilization | pEC50 | 8.43 (3.7 nM) | [7] |
| OX2R | AequoScreen cells | Calcium Response | EC50 | 0.13 nM | [8] |
| OX1R | HEK293T | mini-Gq Recruitment | EC50 | ~14-fold lower potency than for OX2R | [9] |
| OX2R | HEK293T | mini-Gq Recruitment | EC50 | - | [9] |
| - | Rat Cortical Neurons | Akt Phosphorylation | EC50 | 1.8 nM | [3] |
Table 2: Effective Concentrations of Orexin B in Functional Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| Porcine Pituitary Cells | LH Secretion | 1 - 100 nM | Increased LH secretion | [2] |
| Rat Cortical Neurons | Cell Viability (MTT) | 0.0001 - 1 µM | Neuroprotection against hypoxic stress | [3] |
| HEK293T (OX1R expressing) | Calcium Mobilization | 10 nM | Elicited signaling | [9] |
| HEK293T (OX2R expressing) | Calcium Mobilization | 1 nM | Triggered calcium activity | [9] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for your specific cell line.
Materials:
-
Cells expressing orexin receptors
-
Orexin B
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope capable of kinetic readings
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: a. Prepare a stock solution of the calcium-sensitive dye in anhydrous DMSO. b. Dilute the dye stock solution in HBSS to the final working concentration (typically 1-5 µM, but should be optimized). c. Remove the culture medium from the cells and wash once with HBSS. d. Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Cell Washing: a. Remove the dye-loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye. b. Add HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Orexin B Stimulation and Measurement: a. Prepare a 2X working solution of Orexin B in HBSS at various concentrations. b. Place the plate in the fluorescence reader and set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes). c. Establish a stable baseline fluorescence reading for approximately 30-60 seconds. d. Add the 2X Orexin B solution to the wells (the final concentration will be 1X). e. Continue recording the fluorescence to measure the change in intracellular calcium concentration.
-
Data Analysis: a. The change in fluorescence intensity is proportional to the change in intracellular calcium. b. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two emission wavelengths. c. Plot the change in fluorescence (or ratio) against time to visualize the calcium transient. d. Determine the peak response for each Orexin B concentration and plot a dose-response curve to calculate the EC50.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to assess the effect of Orexin B on cell viability.
Materials:
-
Cells of interest
-
Orexin B
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 M HCl in isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (to be determined empirically for your cell line) and allow them to attach overnight.
-
Orexin B Treatment: a. Prepare serial dilutions of Orexin B in serum-free or low-serum medium. b. Remove the culture medium from the cells and replace it with the medium containing different concentrations of Orexin B. Include a vehicle-only control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 2-4 hours, or until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.[3][10][11]
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Express the cell viability as a percentage of the vehicle-treated control cells. c. Plot cell viability against Orexin B concentration.
Visualizations
Caption: Orexin B signaling pathway via the OX2 receptor.
Caption: General experimental workflow for Orexin B cell culture assays.
Caption: Troubleshooting decision tree for Orexin B assays.
References
- 1. Orexin B (human) | Non-selective Orexin | Tocris Bioscience [tocris.com]
- 2. Orexin-B modulates luteinizing hormone and growth hormone secretion from porcine pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexins Protect Neuronal Cell Cultures Against Hypoxic Stress: an Involvement of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Orexin A and B evoke noradrenaline release from rat cerebrocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing degradation of Orexin B in biological samples
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Orexin B in biological samples and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Orexin B degradation in biological samples?
A1: Orexin B, a neuropeptide, is susceptible to degradation by two primary mechanisms:
-
Proteolytic Degradation: Endogenous proteases present in biological samples can cleave Orexin B, rendering it inactive and undetectable.[1][2] These enzymes are released upon cell lysis during sample collection and processing.
-
Oxidative Stress: Orexin B can be degraded under conditions of oxidative stress.[3] Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can modify the peptide structure, leading to a loss of function.
Q2: What are the best practices for collecting biological samples to minimize Orexin B degradation?
A2: Proper sample collection is the first critical step in preserving Orexin B integrity. Key recommendations include:
-
Rapid Processing: Process samples as quickly as possible after collection to minimize the activity of endogenous proteases and other degrading factors.[3]
-
Low Temperatures: Keep samples on ice throughout the collection and processing steps.[3][4]
-
Use of Anticoagulants and Inhibitors: For blood samples, collect plasma using EDTA or heparin as an anticoagulant.[1][3] Immediately add a broad-spectrum protease inhibitor cocktail to the collection tubes.
-
Avoid Hemolysis: Hemolyzed samples can contain higher concentrations of proteases and should not be used for Orexin B analysis.[1]
Q3: How should I store my samples to ensure long-term stability of Orexin B?
A3: Appropriate storage is crucial for preventing Orexin B degradation over time.
-
Short-term Storage: For use within 5 days, samples may be stored at 4°C.[1]
-
Long-term Storage: For longer periods, aliquot samples to avoid repeated freeze-thaw cycles and store them at -20°C (for up to 1 month) or -80°C (for up to 2 months or longer).[1][3] Repeated freeze-thaw cycles should be strictly avoided as they can lead to peptide degradation.[1][3]
Q4: What type of protease inhibitor cocktail should I use?
A4: A broad-spectrum protease inhibitor cocktail is recommended to inhibit a wide range of proteases, including serine, cysteine, and metalloproteases.[1][2][3] Many commercial cocktails are available, and some are specifically formulated for use with different sample types (e.g., mammalian tissues, plasma).[1][3] It is advisable to use an EDTA-free cocktail if downstream applications are sensitive to metal chelation.[1]
Troubleshooting Guides
Issue 1: Low or No Orexin B Signal in Immunoassay (ELISA/RIA)
| Possible Cause | Recommended Solution |
| Orexin B Degradation | Ensure proper sample collection and storage procedures were followed (see FAQs). Add a broad-spectrum protease inhibitor cocktail at the time of sample collection.[1][3] |
| Improper Sample Preparation | Verify that the sample extraction protocol was appropriate for the sample type. For tissue samples, ensure complete homogenization.[3][4] |
| Suboptimal Antibody Concentration | Optimize the concentrations of the primary and/or secondary antibodies. Perform a titration to find the optimal dilution.[5][6] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol.[5][7] Consider increasing the incubation time (e.g., overnight at 4°C) to enhance signal.[6][7] |
| Inactive Reagents | Ensure that all reagents, including standards, antibodies, and enzyme conjugates, are within their expiration dates and have been stored correctly.[5] Prepare fresh buffers for each assay. |
| Poor Standard Curve | Reconstitute the standard immediately before use and follow the dilution series precisely. Improperly prepared or degraded standards are a common cause of inaccurate results.[8] |
| Matrix Effects | The sample matrix (e.g., high lipid content in plasma) may interfere with antibody binding. Dilute the sample in the assay buffer and re-test. |
Issue 2: High Background in ELISA
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes to remove all unbound reagents.[5][6] |
| Inadequate Blocking | Use a high-quality blocking buffer and ensure the blocking step is performed for the recommended time and temperature to prevent non-specific binding of antibodies to the plate.[6][8] |
| High Antibody Concentration | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Reduce the antibody concentration. |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody. Run appropriate controls to test for cross-reactivity. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents to avoid contamination that can lead to high background. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Biological Samples
| Sample Type | Short-Term Storage (≤ 5 days) | Long-Term Storage (≤ 1 month) | Long-Term Storage (≥ 2 months) |
| Serum/Plasma | 4°C | -20°C | -80°C |
| Cerebrospinal Fluid (CSF) | 4°C | -20°C | -80°C |
| Tissue Homogenate | 4°C | -20°C | -80°C |
| Cell Culture Supernatant | 4°C | -20°C | -80°C |
| Saliva | 4°C | -20°C | -80°C |
| Data compiled from multiple sources.[1][3] Avoid repeated freeze-thaw cycles for all sample types. |
Table 2: Composition of a General Broad-Spectrum Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class |
| AEBSF or PMSF | Serine Proteases |
| Aprotinin | Serine Proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| EDTA | Metalloproteases (optional) |
| This table represents a typical composition. Commercial cocktails may have proprietary formulations.[3] |
Experimental Protocols
Protocol 1: Orexin B Extraction from Rodent Hypothalamus
-
Dissection: Rapidly dissect the hypothalamus from the rodent brain on an ice-cold surface.
-
Homogenization: Immediately place the tissue in a pre-chilled tube containing ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a broad-spectrum protease inhibitor cocktail (1X final concentration).[1][3] Homogenize the tissue using a sonicator or a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice during homogenization.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble Orexin B.
-
Storage: Use the supernatant immediately for analysis or aliquot and store at -80°C for long-term preservation.[3]
Protocol 2: General Competitive ELISA for Orexin B Quantification
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for Orexin B and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block the remaining non-specific binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add your prepared samples and a series of Orexin B standards to the wells. Then, add a fixed amount of biotinylated Orexin B to all wells. The unlabeled Orexin B in the samples and standards will compete with the biotinylated Orexin B for binding to the capture antibody. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound sample, standard, and biotinylated Orexin B.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature. The streptavidin will bind to the biotin (B1667282) on the captured Orexin B.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Orexin B in your samples by interpolating their absorbance values on the standard curve. The concentration of Orexin B is inversely proportional to the signal.
Visualizations
Figure 1. Orexin B signaling pathway through the Orexin 2 Receptor (OX2R).
References
- 1. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 2. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Changes in the Orexin System in Rats Exhibiting Learned Helplessness Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Orexin-A and Orexin-B During the Postnatal Development of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: Quantifying Endogenous Human Orexin B
Welcome to the technical support center for the quantification of endogenous human Orexin (B13118510) B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying endogenous human Orexin B so challenging?
Quantifying endogenous human Orexin B is difficult due to a combination of factors:
-
Low Physiological Concentrations: Orexin B circulates at very low levels (picogram range) in biological fluids like cerebrospinal fluid (CSF) and plasma, often falling below the limit of quantification (LOQ) of many assays.[1]
-
Peptide Instability: Orexin B is less stable than Orexin A, particularly during sample handling and storage. It is susceptible to degradation and can be lost during freeze-thaw cycles.[1][2]
-
Adhesion Properties: Orexin peptides are "sticky" and can adhere to plasticware and other surfaces, leading to significant sample loss during collection and processing.[3]
-
Assay Specificity: Immunoassays like ELISA may lack the specificity to distinguish between Orexin B and other structurally similar peptides, potentially leading to inaccurate measurements.[1]
Q2: What is the expected concentration range for human Orexin B in CSF and plasma?
Direct quantification of endogenous human Orexin B is challenging, and its concentration is often reported as undetectable or below the LOQ of the assay used.[1] One study on cynomolgus monkeys reported CSF Orexin B concentrations ranging from 14.9 to 26.6 pg/mL.[4] In human studies, Orexin B concentrations in CSF were below the LOQ of a sensitive LC-MS/MS assay (58 pg/mL).[1] Plasma levels are expected to be even lower and are difficult to measure accurately.
Q3: Which is the better method for Orexin B quantification: ELISA or LC-MS/MS?
Both methods have their pros and cons:
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a high-throughput and relatively inexpensive method. However, commercially available ELISA kits may suffer from a lack of specificity, and the reported concentrations can be higher than those obtained with more specific methods.[2]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is considered the gold standard for peptide quantification due to its high specificity and accuracy.[1][5] It can distinguish Orexin B from other molecules, but it requires specialized equipment and expertise.
For reliable and accurate quantification of Orexin B, LC-MS/MS is the recommended method.[1]
Q4: How should I collect and store samples to ensure Orexin B stability?
Proper sample handling is critical to prevent the degradation and loss of Orexin B:
-
Use Additives: To prevent non-specific binding, it is recommended to use additives like citric acid and Tween 80 in your collection tubes.[3]
-
Storage Temperature: Samples should be stored at -80°C for long-term stability.[4]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as Orexin B is unstable under these conditions.[1][4] One study showed that Orexin B is stable for only one freeze-thaw cycle.[1]
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Low concentration of Orexin B in the sample. | Concentrate the sample if possible. Ensure you are using a highly sensitive ELISA kit. |
| Degraded Orexin B in the sample. | Follow strict sample collection and storage protocols. Avoid repeated freeze-thaw cycles.[1] | |
| Inefficient antibody binding. | Increase incubation times for antibodies (e.g., overnight at 4°C).[6] Ensure reagents are at room temperature before use.[7] | |
| Damaged coated plate. | Avoid scratching the wells with pipette tips.[7] | |
| High Background | Non-specific antibody binding. | Use a more effective blocking buffer.[8][9] Increase the number of wash steps.[10] |
| Contaminated reagents. | Use fresh, sterile reagents.[9] | |
| Substrate solution exposed to light. | Store and handle the TMB substrate in the dark.[6] | |
| Poor Precision | Inaccurate pipetting. | Calibrate pipettes regularly. Use fresh tips for each sample and reagent.[7][9] |
| Inconsistent washing. | Ensure all wells are washed thoroughly and consistently. Consider using an automated plate washer.[10] | |
| Temperature variation across the plate. | Ensure the plate is incubated at a uniform temperature.[9] |
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | Orexin B concentration is below the LOQ. | Optimize the instrument for maximum sensitivity. Consider using a nanoLC system for increased sensitivity.[3] |
| Sample loss during preparation. | Use additives like citric acid and Tween 80 to prevent peptide adhesion.[3] Optimize the solid-phase extraction (SPE) protocol. | |
| Ion suppression/enhancement from matrix. | Evaluate matrix effects by comparing post-extraction spiked samples to neat solutions.[11] Modify the chromatographic method to separate Orexin B from interfering substances. | |
| Poor Peak Shape | Inappropriate chromatography conditions. | Optimize the mobile phase composition and gradient. Ensure the column is in good condition. |
| Contamination in the LC system. | Flush the system with appropriate cleaning solutions. | |
| Inconsistent Retention Time | Fluctuations in the LC system. | Ensure the pump is delivering a stable flow rate and the column temperature is constant.[11] |
| Sample matrix effects. | Use a robust sample clean-up procedure. |
Quantitative Data Summary
The following tables summarize reported concentrations of Orexin A in human CSF, which can serve as a reference. Data for endogenous human Orexin B is scarce as it is often below the limit of quantification.
Table 1: Cerebrospinal Fluid (CSF) Orexin A Concentrations in Healthy Controls
| Study | N | Median Concentration (pg/mL) | Range (pg/mL) | Assay Method |
| Lindström et al. (2021)[1] | 44 | 98 | <35–424 | LC-MS/MS |
| Salomon et al. | Healthy Subjects | 264.99 ± 11.00 (mean ± SEM) | Not Reported | Not Specified |
| Grady et al. | 8 | 302.8 (awake), 314.9 (sleep) | Not Reported | Not Specified |
| Patient Study (Controls) | Not Specified | 483.5 | 433.5–512.3 | Not Specified |
Table 2: Cerebrospinal Fluid (CSF) Orexin A Concentrations in Various Conditions
| Condition | Study | N | Median Concentration (pg/mL) | Range (pg/mL) | Assay Method |
| Narcolepsy Type 1 | Lindström et al. (2021)[1] | 22 | <35 | <35–131 | LC-MS/MS |
| Narcolepsy | Neurology (2001)[12] | Not Specified | Extremely Low | Not Reported | Not Specified |
| Major Depressive Disorder (Suicidal) | Brundin et al. (2007)[13] | 66 | Significantly lower than controls | Not Reported | Radioimmunoassay |
| Parkinson's Disease | Patient Study | Not Specified | 365.5 | 328.0–448.3 | Not Specified |
| Post-operative ICU Patients | Orexin Concentrations Study | 3 | Mean: 306.3 - 372.4 | Not Reported | Not Specified |
Experimental Protocols
Detailed Methodology: Orexin B Quantification by LC-MS/MS
This protocol is a synthesized example based on published methods.[1][2][3][5]
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To prevent non-specific binding, add an anti-adsorptive solution (e.g., 20 mM citric acid and 0.1% w/v Tween 80) to the CSF sample.[3]
-
Add a stable isotope-labeled Orexin B internal standard to each sample for accurate quantification.[2]
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
-
Liquid Chromatography:
-
Use a nanoflow liquid chromatography system for enhanced sensitivity.[3]
-
Employ a reverse-phase C18 column for separation.
-
Use a gradient elution with a mobile phase consisting of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for selective and sensitive detection of Orexin B and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Orexin B.
-
Calculate the concentration of Orexin B in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Detailed Methodology: Orexin B Quantification by Sandwich ELISA
This protocol is a general guide for a sandwich ELISA.[10]
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for human Orexin B and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate. Add standards of known Orexin B concentrations and the prepared samples to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate. Add a biotinylated detection antibody specific for Orexin B and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Addition and Development:
-
Wash the plate. Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
-
Stopping the Reaction and Reading:
-
Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of Orexin B in the samples from the standard curve.
-
Visualizations
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. Orexin-A measurement in narcolepsy: A stability study and a comparison of LC-MS/MS and immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diurnal Fluctuations of Orexin-A and -B in Cynomolgus Monkey Cerebrospinal Fluid Determined by a Novel Analytical Method Using Antiadsorptive Additive Treatment Followed by Nanoflow Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis Elucidates a Daily Rhythm in Orexin A Concentration in the Rat Vitreous Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. biocompare.com [biocompare.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. sinogeneclon.com [sinogeneclon.com]
- 11. mdpi.com [mdpi.com]
- 12. Normal plasma levels of orexin A (hypocretin-1) in narcoleptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduced orexin levels in the cerebrospinal fluid of suicidal patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the specificity of Orexin B antibodies
Welcome to the technical support center for Orexin B antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the specificity and performance of Orexin B antibodies in various applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Orexin B antibody detects a band at a higher molecular weight than expected in my Western Blot. What could be the cause?
A1: Orexin A and Orexin B are derived from a 130 amino acid precursor protein called prepro-orexin.[1] Some Orexin B antibodies may cross-react with this unprocessed precursor, leading to the detection of a higher molecular weight band. To confirm this, you can use a positive control with the expressed prepro-orexin protein if available.
Q2: I am observing non-specific staining in my immunohistochemistry (IHC) experiment. How can I improve the specificity of my Orexin B antibody?
A2: Non-specific staining in IHC can arise from several factors. Here are a few key troubleshooting steps:
-
Blocking: Ensure you are using an adequate blocking step. Normal serum from the same species as the secondary antibody is often effective.
-
Antibody Concentration: Titrate your primary antibody to find the optimal concentration that provides a strong signal without high background.
-
Antigen Retrieval: Optimize your antigen retrieval method (heat-induced or enzymatic) as this can significantly impact antibody binding and specificity.
-
Blocking Peptide Control: To definitively confirm the specificity of the staining, perform a peptide blocking experiment by pre-incubating the antibody with the immunizing peptide.[2][3][4]
Q3: Does my Orexin B antibody cross-react with Orexin A?
A3: Most commercially available Orexin B antibodies are designed to be specific for Orexin B and should not cross-react with Orexin A, as their epitopes are distinct.[1] However, it is always best to confirm this by running parallel experiments with Orexin A peptide as a negative control, for instance, in a Dot Blot or ELISA.[5]
Q4: What is the best validation method to ensure my Orexin B antibody is specific to its target?
A4: The gold standard for antibody validation is using knockout (KO) models. Testing the antibody on tissue or cell lysates from an Orexin B knockout animal or cell line should result in no signal, confirming the antibody's specificity. Another robust method is the use of a blocking peptide, where the immunizing peptide is used to block the antibody's binding site, which should abolish the signal in your application.[3][4]
Q5: What are the typical starting dilutions for an Orexin B antibody in different applications?
A5: Starting dilutions can vary significantly between different antibodies and manufacturers. It is crucial to consult the antibody's datasheet. However, for a general reference, please see the summary table below.
Quantitative Data Summary: Recommended Starting Dilutions for Orexin B Antibodies
| Application | Recommended Starting Dilution/Concentration | Source |
| Western Blot (WB) | 1:500 - 1:3000 | |
| 1-10 µg/mL | [1] | |
| ELISA | 1:10,000 - 1:100,000 | [1] |
| 1:2000 - 1:5000 (Coating Antibody) | [6] | |
| Immunohistochemistry (IHC) - Paraffin | 1:500 - 1:1000 | [7] |
| Immunohistochemistry (IHC) - Frozen | 1:500 (0.94 µg/ml) | [5] |
| Dot Blot | 1:1000 | [5] |
Note: These are starting recommendations. Optimal dilutions must be determined experimentally by the end-user.
Troubleshooting Guides
This section provides structured guidance for resolving common issues with Orexin B antibody experiments.
Guide 1: Western Blotting Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Signal | Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. |
| Primary antibody concentration too low. | Increase primary antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Insufficient antigen in the sample. | Use a positive control (e.g., hypothalamic lysate) to confirm the presence of Orexin B. | |
| High Background | Primary antibody concentration too high. | Decrease the primary antibody concentration and/or incubation time. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-Specific Bands | Antibody is detecting prepro-orexin. | This may be expected. Confirm with a prepro-orexin control if possible.[1] |
| Non-specific binding of the primary or secondary antibody. | Perform a peptide blocking experiment to confirm the specificity of the primary antibody. Run a secondary antibody-only control. |
Guide 2: Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (HIER with different buffers and pH, or enzymatic digestion). |
| Primary antibody cannot access the epitope. | For intracellular targets, ensure adequate permeabilization (e.g., with Triton X-100 or saponin). | |
| Low abundance of Orexin B in the tissue. | Consider using a signal amplification system. | |
| High Background | Endogenous peroxidase activity (for HRP-based detection). | Quench endogenous peroxidases with a 3% H2O2 solution before primary antibody incubation. |
| Non-specific binding to tissue components. | Use a more robust blocking solution, such as normal serum from the species of the secondary antibody. | |
| Primary antibody concentration is too high. | Titrate the primary antibody to a lower concentration. | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody. | Use a cross-adsorbed secondary antibody. |
| Antibody is not specific to Orexin B. | Perform a peptide blocking experiment. The specific signal should be absent in the blocked sample.[3][4] |
Experimental Protocols
Protocol 1: Western Blotting for Orexin B
-
Sample Preparation: Homogenize tissue samples (e.g., hypothalamus) in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 16% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the Orexin B primary antibody diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
Protocol 2: Immunohistochemistry (IHC-P) for Orexin B in Brain Tissue
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a sodium citrate (B86180) buffer (10mM, pH 6.0) at 95-100°C for 20 minutes.
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating the sections with 10% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the Orexin B primary antibody (e.g., diluted 1:500 in blocking buffer) overnight at 4°C in a humidified chamber.[7]
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Use an avidin-biotin-HRP complex and a DAB substrate for signal detection.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Protocol 3: Peptide Blocking for Specificity Validation
-
Antibody and Peptide Preparation: Reconstitute the blocking peptide according to the manufacturer's instructions.
-
Pre-incubation: Prepare two tubes with the primary antibody at its optimal working dilution. To one tube, add the blocking peptide at a 5-10 fold excess by weight compared to the antibody.[4] Leave the other tube with the antibody only.
-
Incubation: Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Application: Proceed with your standard experimental protocol (e.g., Western Blot or IHC), using the pre-incubated antibody-peptide mixture for the "blocked" sample and the antibody-only solution for the "unblocked" control sample.
-
Analysis: A specific signal should be present in the unblocked control but absent or significantly reduced in the blocked sample.
Visualizations
Orexin B Signaling Pathway
Caption: Orexin B binding to its receptor (OX2R) activates G-proteins, leading to downstream signaling cascades.
Experimental Workflow: Antibody Specificity Validation
Caption: A logical workflow for validating the specificity of an Orexin B antibody.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. shigematsu-bio.com [shigematsu-bio.com]
- 4. Blocking with immunizing peptide protocol [abcam.com]
- 5. Anti-Orexin B antibody [EPR22803-18] (ab255293) | Abcam [abcam.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. novusbio.com [novusbio.com]
- 8. researchgate.net [researchgate.net]
Orexin B Experimental Variability: Technical Support Center
Welcome to the technical support center for researchers utilizing Orexin (B13118510) B. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you address and manage variability in your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with Orexin B.
Question 1: Why am I observing a weak or no response to my Orexin B peptide?
Answer: This is a common issue that can often be traced back to the peptide itself or its preparation.
-
Peptide Integrity and Storage: Orexin B is typically supplied as a lyophilized solid to ensure stability.[1] For maximum longevity, it should be stored at -20°C or colder.[2] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Solubility and Vehicle: While Orexin B is soluble in water (up to 1 mg/ml), ensure it is fully dissolved before use.[2] The vehicle used to dissolve and dilute the peptide can impact its stability and delivery. Always test the vehicle alone as a control in your experiments.
-
Purity and Counterions: Commercially available peptides have varying purity levels (typically ≥95%).[1][2] Be aware of the presence of trifluoroacetic acid (TFA) salt, a common remnant from the HPLC purification process.[3][4] TFA can affect the net weight and solubility of the peptide, so it's crucial to account for this in your concentration calculations.[3][4]
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. To minimize loss, consider using low-retention tubes and pipette tips.
Question 2: My in vitro cellular responses (e.g., calcium signaling) to Orexin B are highly variable between experiments. What are the potential causes?
Answer: Variability in cell-based assays is frequent due to the complex nature of Orexin signaling.
-
Receptor Selectivity: Orexin B has a significantly higher affinity for the Orexin 2 receptor (OX2R) compared to the Orexin 1 receptor (OX1R).[2][5] The relative expression levels of OX1R and OX2R in your cell model will critically determine the nature and magnitude of the response.
-
Cell Line Health and Passage Number: The physiological state of your cells is paramount. Use cells from a consistent and low passage number, as receptor expression and signaling efficiency can change as cells are cultured for extended periods.
-
Diverse G-Protein Coupling: Orexin receptors are known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, depending on the cellular context.[6][7] This inherent flexibility in signaling can lead to different downstream effects and is a known source of experimental variability.[6][8] The primary, well-established pathway involves Gq coupling, leading to phospholipase C (PLC) activation and a subsequent increase in intracellular calcium.[9][10]
-
Experimental Conditions: Minor variations in temperature, pH, or buffer composition can alter receptor binding and enzymatic activities in the signaling cascade. Ensure these parameters are tightly controlled.
Question 3: The electrophysiological effects of Orexin B on neurons are inconsistent. Why?
Answer: Neuronal responses can be complex due to the diversity of receptor expression and network effects.
-
Direct vs. Indirect Effects: Orexin B can directly depolarize neurons expressing OX2R.[11][12] However, it can also act on presynaptic terminals to modulate the release of other neurotransmitters like glutamate (B1630785) or GABA, leading to indirect effects on the neuron you are recording from.[13]
-
Retrograde Signaling: In some systems, Orexin B can trigger the release of retrograde messengers, such as endocannabinoids, which then act on presynaptic terminals to inhibit neurotransmitter release.[14] This can result in a net inhibitory effect, even if the primary postsynaptic action is excitatory.
-
Brain Region and Neuron Type: Orexin receptor expression is not uniform throughout the brain.[13] The specific neuronal population you are studying will dictate the response. For example, effects observed in hypothalamic neurons may differ from those in the nucleus accumbens or dorsal raphe.[6][11]
Question 4: I'm seeing significant variability in the behavioral responses to Orexin B in my animal studies. How can I reduce this?
Answer: Behavioral studies are susceptible to numerous variables that must be carefully controlled.
-
Animal-Specific Factors: The genetic background, sex, and age of the animals can all influence their response to Orexin B.[15] It is crucial to use a consistent animal model and report these details.
-
Circadian Timing: The orexin system is a key regulator of the sleep-wake cycle, with endogenous orexin levels fluctuating throughout the day.[16] Administering Orexin B at a consistent time relative to the light-dark cycle is critical for reproducible results.[15]
-
Stress and Habituation: Stress can significantly impact the orexin system and behavioral outcomes.[16][17] Ensure animals are properly habituated to the experimental procedures and environment to minimize stress-induced variability.
-
Route of Administration: The method of delivery (e.g., intracerebroventricular, intraperitoneal) affects the peptide's bioavailability and central nervous system penetration, which will influence the observed behavioral effects.
Quantitative Data Presentation
The following tables summarize key quantitative data for human Orexin B to aid in experimental design.
Table 1: Orexin B Receptor Binding and Functional Potency
| Parameter | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) | Citation(s) |
| Binding Affinity (Ki) | ~420 nM | ~36 nM | [2] |
| Inhibitory Conc. (IC₅₀) | 240 - 420 nM | ~36 nM | [3][13] |
| Functional Potency (EC₅₀) | ~2500 nM (Ca²⁺ transient) | Not specified | [13] |
Note: Affinity and potency values can vary depending on the assay conditions and cell system used.
Table 2: Recommended Starting Concentrations for Orexin B
| Experimental System | Recommended Concentration Range | Notes |
| In Vitro Cell-Based Assays | 10 nM - 1 µM | Start with a dose-response curve to determine the optimal concentration for your specific cell line and endpoint (e.g., calcium imaging, MAPK activation).[10][18] |
| Brain Slice Electrophysiology | 100 nM - 1 µM | Concentrations in this range have been shown to reliably induce depolarization in sensitive neurons.[12] |
| In Vivo Administration (ICV) | 1 - 10 nmol | The effective dose can vary significantly based on the animal model and the specific behavioral paradigm being investigated.[19] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Orexin B.
Protocol 1: In Vitro Calcium Imaging Assay
This protocol describes how to measure Orexin B-induced intracellular calcium changes in a recombinant cell line (e.g., HEK293 or CHO cells) expressing OX2R.
-
Cell Culture: Plate OX2R-expressing cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
-
Baseline Measurement: Place the plate into a fluorescence plate reader. Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~525 nm) for 1-2 minutes to ensure a stable signal.
-
Orexin B Stimulation:
-
Prepare a 2X concentrated solution of Orexin B in the assay buffer.
-
Add 100 µL of the Orexin B solution to the wells to achieve the final desired concentration.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 3-5 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence signal for each well to its baseline value (ΔF/F₀).
-
The peak response following agonist addition is used to determine the magnitude of the calcium transient.
-
Plot the peak response against the Orexin B concentration to generate a dose-response curve.
-
Protocol 2: Ex Vivo Brain Slice Electrophysiology
This protocol outlines whole-cell patch-clamp recording from a neuron in an acute brain slice to measure the effects of Orexin B.
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional guidelines.[14]
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut 250-300 µm thick coronal or sagittal slices containing the brain region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF (~2 ml/min).
-
Identify neurons of interest using differential interference contrast (DIC) optics.
-
-
Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with an appropriate internal solution (e.g., a K-gluconate based solution).
-
Approach a target neuron and establish a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline activity in current-clamp (to measure membrane potential) or voltage-clamp (to measure synaptic currents) mode for 5-10 minutes.
-
-
Orexin B Application:
-
Bath-apply Orexin B (e.g., 300 nM - 1 µM) by dissolving it in the aCSF and switching the perfusion line.[12]
-
Record the cellular response for 10-15 minutes or until a stable effect is observed.
-
Perform a washout by switching the perfusion back to the control aCSF.
-
-
Data Analysis:
-
In current-clamp, measure the change in resting membrane potential and firing frequency.
-
In voltage-clamp, measure the change in holding current or the frequency and amplitude of synaptic events.
-
Compare the post-drug application period to the baseline period using appropriate statistical tests.
-
Mandatory Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting Orexin B experiments.
Caption: Orexin B primarily signals via OX2R, activating diverse G-protein pathways.
Caption: A systematic workflow for troubleshooting experimental variability.
Caption: A decision tree to diagnose the source of inconsistent Orexin B results.
References
- 1. uk-peptides.com [uk-peptides.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Orexin B (human) peptide [novoprolabs.com]
- 4. Orexin B peptide [novoprolabs.com]
- 5. Orexin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Wake-Promoting Peptide Orexin-B Inhibits Glutamatergic Transmission to Dorsal Raphe Nucleus Serotonin Neurons through Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Orexins and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.chop.edu [research.chop.edu]
- 18. karger.com [karger.com]
- 19. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and preparation of Orexin B
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the successful handling, preparation, and application of Orexin (B13118510) B in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
1. What is Orexin B and what are its primary functions?
Orexin B, also known as hypocretin-2, is a neuropeptide primarily produced in the lateral hypothalamus.[1] It plays a crucial role in regulating several physiological processes, most notably the sleep-wake cycle, feeding behavior, and energy homeostasis.[2] Orexin B exerts its effects by activating two G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), with a higher affinity for OX2R.[3]
2. What are the physical and chemical properties of human Orexin B?
Human Orexin B is a 28-amino acid peptide with the sequence RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2.[4][5] Key quantitative data for human Orexin B are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 2899.36 g/mol | |
| Molecular Formula | C₁₂₃H₂₁₂N₄₄O₃₅S | |
| Purity | ≥95% (typically assessed by HPLC) | |
| CAS Number | 205640-91-1 |
3. How should I reconstitute lyophilized Orexin B?
For optimal results, it is recommended to reconstitute lyophilized Orexin B in sterile, distilled water. A common stock solution concentration is 1 mg/ml. To prepare the stock solution, slowly add the water to the vial containing the lyophilized peptide, allowing it to run down the side of the vial. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can cause peptide aggregation.[6]
4. What are the recommended storage conditions for Orexin B?
Proper storage is critical to maintain the stability and activity of Orexin B.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Long-term |
| Reconstituted Stock Solution | -20°C in aliquots | Several weeks to months |
| Diluted Working Solutions | 4°C | Short-term (use within a day) |
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted stock solution into single-use volumes before freezing.[6]
5. What is the primary signaling pathway activated by Orexin B?
Orexin B primarily signals through the Orexin 2 Receptor (OX2R), which is a Gq-protein coupled receptor.[3][7] Activation of OX2R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8][9] This increase in intracellular calcium is a key downstream event that mediates the physiological effects of Orexin B.
Troubleshooting Guides
Issue 1: Orexin B powder is difficult to dissolve or the solution appears cloudy.
-
Question: I am having trouble dissolving the lyophilized Orexin B powder, and my final solution is not clear. What could be the cause and how can I fix it?
-
Answer:
-
Cause 1: Incorrect Solvent. While Orexin B is soluble in water, using buffers with a specific pH may sometimes affect solubility.
-
Solution 1: Ensure you are using sterile, high-purity water for reconstitution. If you must use a buffer, check its compatibility.
-
Cause 2: Peptide Aggregation. Vigorous shaking or vortexing can lead to the formation of insoluble aggregates.[6] Aggregation can also be influenced by factors such as pH and ionic strength of the solvent.[6]
-
Solution 2: Gently swirl the vial to dissolve the peptide. If aggregation is suspected, you can try gentle warming (to no more than 40°C) or sonication for a short period. However, be aware that these methods may affect peptide stability. To prevent future aggregation, ensure proper storage of the lyophilized powder and reconstituted aliquots.
-
Cause 3: Low Purity. Impurities in the peptide preparation can sometimes affect solubility.
-
Solution 3: Always source your Orexin B from a reputable supplier that provides a certificate of analysis with purity data (typically ≥95% by HPLC).
-
Issue 2: Inconsistent or no response in my in vitro cell-based assay.
-
Question: I am not observing a consistent dose-dependent response, or any response at all, when applying Orexin B to my cells. What are the possible reasons for this?
-
Answer:
-
Cause 1: Peptide Degradation. Improper storage of the stock solution or working dilutions can lead to a loss of peptide activity.
-
Solution 1: Ensure that your Orexin B stock solutions are stored at -20°C in single-use aliquots. Prepare fresh working dilutions for each experiment from a new aliquot.
-
Cause 2: Low Receptor Expression. The cell line you are using may not express sufficient levels of the Orexin 2 Receptor (OX2R).
-
Solution 2: Verify the expression of OX2R in your cell line using techniques such as qPCR or Western blotting. Consider using a cell line known to express functional OX2R, such as CHO cells stably transfected with the receptor.[8]
-
Cause 3: Assay Sensitivity. Your assay may not be sensitive enough to detect the cellular response.
-
Solution 3: For calcium mobilization assays, ensure you are using an appropriate calcium-sensitive dye (e.g., Fluo-3 AM or Fluo-4 AM) and that your detection instrument (like a FLIPR) is properly calibrated.[8][9][10] Optimize cell seeding density and dye loading conditions.
-
Cause 4: Presence of TFA. Trifluoroacetic acid (TFA) is often present as a counterion from the peptide purification process and can sometimes interfere with sensitive biological assays.[4]
-
Solution 4: For highly sensitive experiments, consider purchasing TFA-free Orexin B or using a salt exchange procedure. However, for most standard in vitro assays, the residual TFA levels are unlikely to cause significant interference.[4]
-
Issue 3: Variability in in vivo experimental results.
-
Question: My in vivo experiments with Orexin B are showing high variability between animals. What factors should I consider?
-
Answer:
-
Cause 1: Peptide Stability in Circulation. Orexin B can be degraded by peptidases in the blood.[11]
-
Solution 1: Be aware of the potential for rapid degradation. For central administration (e.g., intracerebroventricular injection), this is less of a concern. For peripheral administration, the route and formulation may need to be optimized. Note that Orexin A is more stable in blood than Orexin B.[11]
-
Cause 2: Animal Strain and Circadian Rhythm. The response to Orexin B can be influenced by the genetic background of the animal model and the time of day of administration, as orexin levels naturally fluctuate.
-
Solution 2: Use a consistent animal strain and ensure that all experiments are conducted at the same time of day to minimize variability due to circadian rhythms.
-
Cause 3: Injection Technique and Dosage. Inconsistent injection technique or inaccurate dosing can lead to variable results.
-
Solution 3: Ensure that the person administering the Orexin B is well-trained in the specific injection technique (e.g., ICV cannulation). Prepare fresh dilutions of Orexin B for each experiment and carefully calculate the dose based on the animal's body weight.
-
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes a method to measure the activation of Orexin 2 Receptors (OX2R) in a recombinant cell line (e.g., CHO-OX2R) using a fluorescent calcium indicator.
Methodology:
-
Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin 2 Receptor (CHO-OX2R) in appropriate growth medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Remove the growth medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.
-
-
Assay Procedure:
-
Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Prepare serial dilutions of Orexin B in the assay buffer.
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading for each well.
-
Add the Orexin B dilutions to the respective wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of Orexin B.
-
Plot the peak response against the logarithm of the Orexin B concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve, which represents the concentration of Orexin B that elicits a half-maximal response.
-
Protocol 2: In Vivo Administration via Intracerebroventricular (ICV) Injection in Rodents
This protocol provides a general guideline for the central administration of Orexin B into the lateral ventricle of a rodent brain. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal using an approved anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a guide cannula aimed at the lateral ventricle. The coordinates will vary depending on the species and strain of the animal.
-
Allow the animal to recover from surgery for a specified period (typically one week).
-
-
Orexin B Preparation and Injection:
-
On the day of the experiment, prepare a fresh solution of Orexin B in sterile saline or artificial cerebrospinal fluid (aCSF) at the desired concentration.
-
Gently handle the animal and connect an injection cannula, attached to a microsyringe, to the implanted guide cannula.
-
Infuse a small volume (e.g., 1-5 µL) of the Orexin B solution into the lateral ventricle over a period of several minutes to minimize tissue damage.
-
Leave the injection cannula in place for a short duration after the infusion to allow for diffusion and prevent backflow.
-
Carefully remove the injection cannula.
-
-
Behavioral or Physiological Monitoring:
-
Following the injection, place the animal in an appropriate testing arena or monitoring cage.
-
Observe and record the desired behavioral or physiological parameters, such as locomotor activity, sleep-wake patterns (via EEG/EMG), or food intake.
-
-
Verification of Cannula Placement:
-
At the end of the study, euthanize the animal and perfuse the brain.
-
Histologically verify the placement of the cannula track to ensure accurate injection into the lateral ventricle.
-
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular Dichroism Study of Orexin B under Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin B (human) peptide [novoprolabs.com]
- 5. NMR conformational studies of micelle-bound orexin-B: a neuropeptide involved in the sleep/awake cycle and feeding regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin A but not orexin B rapidly enters brain from blood by simple diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the functions of human Orexin A and Orexin B
A Comprehensive Comparison of Human Orexin (B13118510) A and Orexin B
Introduction
Orexin A (also known as hypocretin-1) and Orexin B (hypocretin-2) are neuropeptides produced in the lateral hypothalamus from the cleavage of a common precursor, prepro-orexin.[1][2][3] These peptides are central to regulating several vital physiological functions, most notably wakefulness, arousal, and appetite.[1][2][4][5] Their actions are mediated through two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[1][2][4] While originating from the same precursor, Orexin A and Orexin B exhibit significant differences in their structure, receptor binding affinities, and functional profiles. This guide provides an objective comparison of their properties, supported by experimental data, for researchers, scientists, and drug development professionals.
Structural Differences
Orexin A and Orexin B are derived from a 130-amino acid precursor protein called prepro-orexin.[6] Despite sharing approximately 50% sequence identity, their final structures are distinct.[2]
-
Orexin A (OXA): A 33-amino acid peptide characterized by two intrachain disulfide bridges, which create a stable, folded structure.[1][2][3] Its structure is highly conserved across mammalian species, suggesting a critical physiological role.[6][7]
-
Orexin B (OXB): A 28-amino acid linear peptide that is believed to form two alpha helices.[1][2] Its amino acid sequence shows more variability among different species compared to Orexin A.[7]
Receptor Binding Affinity and Selectivity
The primary functional divergence between Orexin A and Orexin B stems from their differential affinities for the two orexin receptors, OX1R and OX2R. These receptors share 64% amino acid homology.[1][8]
-
Orexin A is a non-selective agonist, binding with high and roughly equal affinity to both OX1R and OX2R.[2][9][10]
-
Orexin B demonstrates a clear preference for OX2R, binding with high affinity.[9] Its affinity for OX1R is significantly lower, reported to be 5 to 100 times less than that of Orexin A.[2][6][8][10]
Quantitative Binding Data
The following table summarizes the binding affinities of human Orexin A and Orexin B for their receptors, as determined by competitive binding assays in Chinese Hamster Ovary (CHO) cells expressing the human receptors.
| Ligand | Receptor | IC50 (nM) | Reference |
| Orexin A | OX1R | 20 | [1] |
| Orexin B | OX1R | 420 | [1] |
| Orexin A | OX2R | 38 | [1] |
| Orexin B | OX2R | 36 | [1] |
Signaling Pathways
Both OX1R and OX2R are G protein-coupled receptors that primarily couple to the Gq/11 subclass of G proteins.[4][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i), depolarizing target neurons and increasing their excitability.[1][11] While this is the principal mechanism, some studies suggest that OX2R can also couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP production.[4][8]
Functional Comparison
The differential receptor selectivity of Orexin A and B, combined with the distinct distribution patterns of OX1R and OX2R throughout the central nervous system, leads to their partly overlapping but distinct physiological roles.[4][5]
| Function | Orexin A | Orexin B | Primary Receptor(s) | Key Observations |
| Wakefulness & Arousal | Potent promoter | Potent promoter | OX1R & OX2R | Orexin administration strongly increases wakefulness and suppresses both REM and NREM sleep.[4][12] Loss of orexin neurons causes narcolepsy.[1] Antagonism of OX2R or both receptors promotes sleep.[13] |
| Feeding Behavior | Modest stimulatory effect | Modest stimulatory effect | OX1R | The "orexin" name derives from "orexis" (appetite), but their role in feeding is considered modest compared to their role in arousal.[1] |
| Reward & Motivation | Enhances activity | Enhances activity | OX1R | Orexin signaling enhances activity in mesolimbic reward pathways.[1] OX1R is particularly implicated in reward-seeking behaviors. |
| Emotion & Stress | Modulates response | Modulates response | OX1R & OX2R | Orexins are involved in coordinating behavioral responses to emotional and stressful stimuli. |
| Energy Homeostasis | Regulates | Regulates | OX1R & OX2R | Orexins integrate metabolic signals to regulate energy expenditure and arousal states.[4] |
| Autonomic & Neuroendocrine Control | Regulates | Regulates | OX1R & OX2R | Orexins influence cardiovascular function and hormone secretion.[6] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50 values) of unlabeled ligands (e.g., Orexin A, Orexin B) by measuring their ability to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human OX1R or OX2R are cultured to confluence.[14]
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains:
-
A fixed concentration of cell membranes (expressing OX1R or OX2R).
-
A fixed concentration of a radioligand with known high affinity for the receptor (e.g., ³H-SB674042 for OX1R or ³H-EMPA for OX2R).[14]
-
Varying concentrations of the unlabeled competitor ligand (Orexin A or Orexin B).
-
-
Incubation: The plates are incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[14]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. Non-linear regression analysis is used to calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[14]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the Gq-coupled orexin receptors, leading to an increase in intracellular calcium.
Methodology:
-
Cell Preparation: CHO cells expressing OX1R or OX2R are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Ligand Addition: The plate is placed in a fluorescence plate reader. Different concentrations of the agonist (Orexin A or Orexin B) are automatically injected into the wells.
-
Signal Detection: The fluorescence intensity is measured over time, immediately before and after ligand addition. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. The data are plotted as fluorescence change versus log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response). This provides a measure of the ligand's potency.
Conclusion
Orexin A and Orexin B, while originating from the same precursor, are functionally distinct neuropeptides. Orexin A acts as a non-selective agonist at both OX1R and OX2R, whereas Orexin B is a selective agonist for OX2R. This differential receptor activation is the primary determinant of their unique and overlapping roles in regulating complex physiological processes, including the sleep-wake cycle, reward, and energy balance. Understanding these differences is critical for the development of targeted therapeutics, such as dual orexin receptor antagonists (DORAs) for insomnia, which block the actions of both peptides to promote sleep.[15]
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin - Wikipedia [en.wikipedia.org]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The physiology and pharmacology of the orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of physiological functions of orexin: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 9. proteopedia.org [proteopedia.org]
- 10. Orexin receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pa2online.org [pa2online.org]
- 15. researchgate.net [researchgate.net]
Orexin B versus suvorexant mechanism of action
An Objective Comparison of Orexin (B13118510) B and Suvorexant: Mechanism of Action
This guide provides a detailed, data-driven comparison of the mechanisms of action for the endogenous neuropeptide Orexin B and the synthetic drug suvorexant. It is intended for researchers, scientists, and professionals in drug development who are interested in the orexin system and its modulation for therapeutic purposes.
Introduction to the Orexin System
The orexin system is a critical regulator of wakefulness, arousal, and other physiological processes.[1][2] It consists of two neuropeptides, orexin A and orexin B (also known as hypocretin-1 and -2), which are produced by a specific group of neurons in the lateral hypothalamus.[3][4] These peptides exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][5] Orexin B is an endogenous agonist that activates these receptors to promote wakefulness, while suvorexant is a dual orexin receptor antagonist (DORA) designed to inhibit this system and treat insomnia.[6][7]
Mechanism of Action: Orexin B (Endogenous Agonist)
Orexin B is a 28-amino acid linear peptide that acts as a natural ligand for both orexin receptors.[1] Experimental data indicates that it binds with a higher affinity to OX2R compared to OX1R.[8][9]
Signaling Pathway: Upon binding to its receptors, Orexin B initiates a cascade of intracellular signaling events. The orexin receptors are known to couple to several types of G proteins, primarily Gq.[5][8][9]
-
Gq Protein Activation: The binding of Orexin B to OX1R or OX2R induces a conformational change in the receptor, leading to the activation of the associated Gq protein.[10]
-
Phospholipase C (PLC) Activation: The activated α-subunit of the Gq protein stimulates phospholipase C (PLC).[1]
-
Second Messenger Production: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to neuronal depolarization and increased excitability.[1][12] This signaling cascade ultimately contributes to the promotion and maintenance of a wakeful state.
While Gq coupling is the primary pathway, studies have also suggested that orexin receptors can couple to other G proteins, such as Gi/o, leading to a diverse range of cellular responses.[2][8]
Mechanism of Action: Suvorexant (Dual Antagonist)
Suvorexant (brand name Belsomra®) is a small molecule antagonist designed to treat insomnia characterized by difficulties with sleep onset and maintenance.[13][14] Its mechanism is fundamentally different from that of traditional hypnotics, which typically enhance GABAergic neurotransmission.[3][4] Suvorexant acts as a competitive antagonist, physically blocking the binding sites on both OX1R and OX2R.[6][7]
Inhibition of Wakefulness: By occupying the orexin receptors, suvorexant prevents the endogenous ligands, orexin A and orexin B, from binding and initiating their wake-promoting signal transduction cascade.[4][15] This inhibition of orexinergic signaling reduces the "wake drive" within the central nervous system.[15] Rather than directly sedating the individual, suvorexant facilitates the transition to and maintenance of sleep by turning down the volume on the arousal system.[13] This targeted action allows for a more naturalistic sleep architecture compared to some other hypnotics.[3]
Data Presentation: Binding Affinities
The interaction of a ligand with its receptor is quantified by its binding affinity. Lower values for constants like Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) indicate a higher binding affinity.
| Compound | Receptor | Binding Affinity | Citation(s) |
| Suvorexant | Human OX1R | Ki = 0.55 nM | [3][15] |
| Human OX2R | Ki = 0.35 nM | [3][15] | |
| Orexin A | Human OX1R | IC50 = 20 nM | [8] |
| Orexin B | Human OX1R | IC50 = 420 nM | [8] |
Note: Data for Orexin B at OX2R is often described qualitatively as having higher affinity than at OX1R, but specific comparable values are less consistently reported in literature summaries.
Experimental Protocols
The quantitative data presented above is typically derived from standardized in vitro assays.
Radioligand Binding Assay (for Affinity)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from the receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human OX1R or OX2R are cultured and harvested.[16]
-
Membrane Preparation: Cell membranes containing the receptors are prepared through homogenization and centrifugation.
-
Assay Incubation: A fixed concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-almorexant or [3H]-EMPA) is incubated with the cell membranes.[16][17]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., suvorexant) are added to compete with the radioligand for binding to the receptors.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand used.[16]
Calcium Mobilization Assay (for Functional Activity)
This functional assay measures a downstream effect of orexin receptor activation—the increase in intracellular calcium—to determine if a compound is an agonist or antagonist.
Methodology:
-
Cell Culture: CHO cells expressing OX1R or OX2R are seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3).[18] The fluorescence of this dye increases significantly upon binding to Ca2+.
-
Antagonist Pre-incubation: For antagonist testing, cells are pre-incubated with various concentrations of the test compound (suvorexant).
-
Agonist Stimulation: An orexin agonist (Orexin A or Orexin B) is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured in real-time using a plate reader.[18]
-
Data Analysis: For an agonist, a dose-response curve is generated to determine its EC50 (half-maximal effective concentration). For an antagonist, its ability to inhibit the agonist-induced calcium signal is measured to determine its IC50.
Conclusion
Orexin B and suvorexant represent two opposing modulators of the orexin system.
-
Orexin B is an endogenous agonist that preferentially activates OX2R to initiate a Gq-protein-mediated signaling cascade, leading to neuronal excitation and promoting a state of wakefulness.
-
Suvorexant is a synthetic antagonist that competitively blocks both OX1R and OX2R with high affinity. By preventing the binding of endogenous orexins, it suppresses the wakefulness-promoting signals, thereby facilitating sleep.
The distinct mechanisms—one activating and one inhibiting the same critical arousal pathway—underscore the therapeutic potential of targeting the orexin system for sleep-wake disorders.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suvorexant - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. ovid.com [ovid.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. m.youtube.com [m.youtube.com]
- 15. droracle.ai [droracle.ai]
- 16. pa2online.org [pa2online.org]
- 17. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
Orexin B's Diverse Impact on Neuronal Cell Lines: A Comparative Analysis
An in-depth examination of Orexin (B13118510) B's effects reveals a complex and cell-type-specific modulation of neuronal function, ranging from neuroprotection to regulation of neurotransmitter synthesis. This guide provides a comparative analysis of Orexin B's influence on various neuronal cell lines, supported by experimental data and detailed methodologies, offering valuable insights for researchers in neuroscience and drug development.
Orexin B, a neuropeptide primarily produced in the lateral hypothalamus, plays a crucial role in regulating sleep-wake cycles, feeding behavior, and reward systems.[1][2] Its interaction with two G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), triggers a cascade of intracellular signaling events that are highly dependent on the specific neuronal environment.[3][4][5] This guide compares the documented effects of Orexin B across three distinct neuronal cell lines: PC12, SH-SY5Y, and primary rat cortical neurons, providing a framework for understanding its multifaceted actions.
Comparative Effects of Orexin B on Neuronal Cell Lines
The response to Orexin B varies significantly across different neuronal cell models. In PC12 cells, a rat pheochromocytoma cell line often used to model dopaminergic neurons, Orexin B has been shown to suppress catecholamine synthesis and secretion.[6] Conversely, in the human neuroblastoma cell line SH-SY5Y, Orexin B exhibits neuroprotective properties.[7] Studies on primary rat cortical neurons have also highlighted a pro-survival role for Orexin B, particularly under conditions of hypoxic stress.[8][9]
Table 1: Quantitative Effects of Orexin B on Neuronal Cell Lines
| Cell Line | Concentration of Orexin B | Observed Effect | Magnitude of Effect | Reference |
| PC12 | 100 nM | Inhibition of PACAP-induced tyrosine hydroxylase (TH) mRNA levels | Significant reduction | [6] |
| 100 nM | Inhibition of PACAP-induced dopamine (B1211576) secretion | Significant suppression | [6] | |
| 100 nM | Inhibition of PACAP-induced increase in cAMP level | Significant inhibition | [6] | |
| Primary Rat Cortical Neurons | 0.01 µM | Increased cell viability under chemical hypoxia | ~80% of control values | [8] |
| 0.0001–1 µM | Protection against oxidative stress | Concentration-dependent | [8] | |
| SH-SY5Y | Not specified | Neuroprotective role against MPP+ induced neurotoxicity | Alleviated neurotoxicity | [7] |
| Not specified | Decreased levels of p-ERK in MPP+-treated cells | Significant decrease | [7] |
Signaling Pathways Modulated by Orexin B
The differential effects of Orexin B are rooted in the specific signaling cascades it activates in various neuronal contexts. While Orexin receptors can couple to multiple G-proteins (Gq/11, Gi/o, and Gs), the downstream consequences are cell-type specific.[1]
In PC12 cells , Orexin B's inhibitory effects on catecholamine synthesis are mediated, at least in part, by the suppression of the cAMP/protein kinase A (PKA) pathway.[6] This occurs despite the absence of detectable OX1R or OX2R, suggesting the involvement of a yet-unidentified receptor.[6]
In contrast, the neuroprotective effects of Orexin B in primary rat cortical neurons are linked to the activation of the Akt signaling pathway.[8] Orexin B was found to stimulate the phosphorylation of Akt, a key kinase in cell survival pathways. This pro-survival effect is predominantly mediated through the OX2R.[9]
In SH-SY5Y cells , Orexin B's neuroprotection against parkinsonian models of neurotoxicity involves the modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically by reducing the phosphorylation of ERK.[7]
Experimental Protocols
The following are summaries of methodologies employed in the cited studies.
Cell Culture and Treatment
-
PC12 Cells: Cultured in an appropriate medium and treated with Orexin B at a concentration of 100 nM. To induce catecholamine synthesis and secretion, cells were stimulated with pituitary adenylate cyclase-activating polypeptide (PACAP).[6]
-
Primary Rat Cortical Neurons: Neurons were isolated from the cerebral cortex of rats and cultured. To induce hypoxic stress, cells were treated with cobalt chloride. Orexin B was added to the culture medium at concentrations ranging from 0.0001 to 1 µM.[8]
-
SH-SY5Y Cells: Human neuroblastoma cells were cultured and treated with the neurotoxin MPP+ to induce a model of Parkinson's disease. The neuroprotective effects of Orexin B were then assessed.[7]
Measurement of Cellular Responses
-
mRNA Quantification: Tyrosine hydroxylase (TH) mRNA levels in PC12 cells were measured to assess the rate-limiting step in catecholamine biosynthesis.[6]
-
cAMP Assay: Intracellular cAMP levels in PC12 cells were quantified to investigate the involvement of the adenylyl cyclase pathway.[6]
-
Neurotransmitter Release: Dopamine secretion from PC12 cells was measured to determine the functional output of Orexin B treatment.[6]
-
Cell Viability Assays: The viability of primary rat cortical neurons was determined to quantify the neuroprotective effects of Orexin B against hypoxic stress.[8]
-
Western Blotting: The phosphorylation status of proteins such as Akt in cortical neurons and ERK in SH-SY5Y cells was analyzed by Western blotting to elucidate the signaling pathways involved.[7][8]
Conclusion
Orexin B demonstrates a remarkable functional plasticity, with its effects being highly contingent on the neuronal cell type and the specific receptors and signaling pathways present. In PC12 cells, it acts as an inhibitor of catecholamine synthesis, while in SH-SY5Y and primary cortical neurons, it functions as a neuroprotective agent. This comparative guide underscores the importance of considering the specific cellular context when investigating the therapeutic potential of Orexin B and its analogs. Future research should aim to further dissect the molecular determinants of these cell-specific responses to fully harness the therapeutic potential of targeting the orexin system.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell type- and pathway-specific synaptic regulation of orexin neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexins suppress catecholamine synthesis and secretion in cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orexins Protect Neuronal Cell Cultures Against Hypoxic Stress: an Involvement of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexins promote survival of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Orexin B Immunoassays: A Comparative Guide to Cross-Reactivity with Other Neuropeptides
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. This guide provides a comparative analysis of the cross-reactivity of Orexin B assays with other neuropeptides, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
The accurate measurement of Orexin B, a neuropeptide crucial in regulating sleep, wakefulness, and appetite, relies on highly specific immunoassays. Cross-reactivity with other structurally similar neuropeptides can lead to inaccurate quantification and misinterpretation of results. This guide summarizes the cross-reactivity data from commercially available Orexin B immunoassays and outlines the experimental procedures used to determine this specificity.
Quantitative Cross-Reactivity Data
The following tables present the cross-reactivity data for two commercially available Orexin B immunoassays. These tables provide a quantitative comparison of the assays' specificity against a panel of other neuropeptides.
Table 1: Cross-Reactivity of Peninsula Laboratories Orexin B (mouse, rat) EIA Kit (Cat. No. S-1148)
| Peptide Tested | % Cross-Reactivity |
| Orexin-B (mouse, rat) | 100 |
| Orexin-B (human) | 100 |
| Orexin-A (human, bovine, mouse, rat) | 0 |
| Neuropeptide Y (NPY) (human, rat) | 0 |
| α-Melanocyte-Stimulating Hormone (α-MSH) | 0 |
| Leptin (human) | 0 |
| Substance P | 0 |
| Corticotropin-Releasing Factor (CRF) (human, rat) | 0 |
Data sourced from the Peninsula Laboratories, LLC (a member of the Bachem Group) datasheet for the Orexin B (mouse, rat) EIA kit.[1]
Table 2: Cross-Reactivity of Phoenix Pharmaceuticals Orexin B (Human) RIA Kit (RK-003-31)
| Peptide Tested | % Cross-Reactivity |
| Orexin B (Human) | 100 |
| Orexin B (1-28) (Mouse, Rat) | 100 |
| Orexin B (3-28) (Mouse, Rat) | 100 |
| Orexin A (Human, Mouse, Rat) | 0 |
| Agouti-Related Protein (83-132)-NH2 (Human) | 0 |
| Leptin (Human) | 0 |
Data sourced from the Phoenix Pharmaceuticals, Inc. product information for the Orexin B / Hypocretin-2 (Human) - RIA Kit.[2][3]
Experimental Protocols
The determination of cross-reactivity in a competitive immunoassay is a critical step in assay validation. The following is a detailed methodology for assessing the cross-reactivity of an Orexin B immunoassay.
Principle of Competitive Immunoassay for Cross-Reactivity Testing
In a competitive immunoassay, a known amount of labeled Orexin B (tracer) and an unknown amount of unlabeled Orexin B from the sample or standard compete for a limited number of binding sites on a specific anti-Orexin B antibody. The amount of labeled Orexin B bound to the antibody is inversely proportional to the concentration of unlabeled Orexin B in the sample.
To assess cross-reactivity, various concentrations of other neuropeptides are introduced into the assay system to determine their ability to displace the labeled Orexin B from the antibody.
Detailed Experimental Workflow
Below is a diagram illustrating the typical workflow for determining the cross-reactivity of an Orexin B immunoassay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a series of standard dilutions of Orexin B.
-
Prepare serial dilutions of each neuropeptide to be tested for cross-reactivity. The concentration range should be wide enough to potentially inhibit the binding of the labeled Orexin B.
-
Prepare all other assay reagents, including the anti-Orexin B antibody, labeled Orexin B (tracer), and required buffers, according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To the appropriate wells of a microtiter plate, add the anti-Orexin B antibody.
-
Add the labeled Orexin B to all wells.
-
Add either the Orexin B standards or the dilutions of the test neuropeptides to their respective wells.
-
Incubate the plate to allow for competitive binding to occur.
-
Wash the plate to remove any unbound reagents.
-
If using an enzyme-linked assay, add the appropriate substrate to generate a signal.
-
Measure the signal using a suitable plate reader.
-
-
Data Analysis and Calculation of Percent Cross-Reactivity:
-
Plot the signal intensity against the concentration of the Orexin B standards to generate a standard curve.
-
From the standard curve, determine the concentration of Orexin B that causes 50% inhibition of the maximum signal (IC50).
-
For each test neuropeptide, plot the signal intensity against its concentration and determine the IC50 value.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Orexin B / IC50 of Test Neuropeptide) x 100
-
Orexin Signaling Pathway
The specificity of Orexin B assays is critical for accurately studying its role in various physiological processes. Orexin B primarily signals through the Orexin 2 receptor (OX2R), while Orexin A can activate both the Orexin 1 receptor (OX1R) and OX2R. Understanding this signaling pathway highlights the importance of distinguishing between these two closely related peptides in experimental settings.
Conclusion
The data presented in this guide demonstrates that highly specific Orexin B immunoassays with minimal to no cross-reactivity to Orexin A and other tested neuropeptides are commercially available. Researchers should carefully review the cross-reactivity data provided by the manufacturer to ensure the chosen assay is suitable for their specific research application. The provided experimental protocol offers a framework for laboratories to independently validate the specificity of their chosen Orexin B immunoassay. The use of highly specific and well-characterized assays is essential for advancing our understanding of the physiological and pathological roles of Orexin B.
References
Orexin B Signaling: A Comparative Analysis in Health and Disease
An In-depth Guide for Researchers and Drug Development Professionals
The orexin (B13118510) system, comprising two neuropeptides, Orexin A and Orexin B, and their G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), plays a critical role in regulating a multitude of physiological processes, including wakefulness, appetite, and reward. Orexin B exhibits a preferential affinity for OX2R, and dysregulation of its signaling pathway is increasingly implicated in a range of pathologies. This guide provides a comparative analysis of Orexin B signaling in healthy versus diseased states, supported by quantitative data and detailed experimental methodologies.
Orexin B Signaling Pathway: A Healthy State
In a healthy state, Orexin B, synthesized in the lateral hypothalamus, binds primarily to OX2R, a G-protein coupled receptor. This interaction initiates a cascade of intracellular events. OX2R can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs. The predominant pathway upon Orexin B binding involves the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses, including neuronal depolarization and the activation of transcription factors like CREB. Orexin B can also modulate cyclic AMP (cAMP) levels through Gs and Gi protein coupling.
Quantitative Comparison of Orexin B Signaling: Healthy vs. Diseased States
The following tables summarize key quantitative parameters of Orexin B signaling, comparing the healthy state with various disease models. It is important to note that data from diseased states are often derived from animal models or in vitro studies and may not fully recapitulate the complexity of human disease.
| Parameter | Healthy State | Narcolepsy | Depression | Addiction | Alzheimer's Disease | Cancer |
| Orexin B Levels | Normal physiological range | Markedly decreased or undetectable in CSF[1][2] | Altered (increased or decreased depending on the animal model and brain region)[3][4] | Persistently upregulated in animal models[5] | Inconsistent findings (decreased, increased, or unchanged in CSF)[6][7] | Generally not the primary alteration; some tumors may express orexins[8] |
| OX2R Expression | Basal expression in various brain regions | Largely unchanged, but the ligand is absent[9] | Altered (increased or decreased depending on brain region and animal model)[10] | Upregulated in brain reward pathways[5] | Regional changes in expression may occur | Often upregulated in various cancer types[11][12] |
| Parameter | Assay Type | Orexin B Potency (Healthy/Control) | Orexin B Potency (Diseased State) | Reference |
| Ca2+ Mobilization | FLIPR Assay (CHO cells) | pEC50 = 8.43 ± 0.09 | Data not available | [13] |
| ERK Phosphorylation | Western Blot (CHO-OX2R cells) | Time-dependent increase | Altered kinetics may occur in diseased models | [14][15] |
| Neuronal Firing Rate | Electrophysiology (VTA dopamine (B1211576) neurons) | Increased firing frequency (EC50 ~78 nM for orexins) | Potentiated response in cocaine-sensitized rats | [16][17][18] |
| Cancer Cell Viability | Cell Viability Assay (Pancreatic cancer cells) | Not applicable | Dose-dependent reduction in viability | [19][20] |
Orexin B Signaling in Disease States: A Detailed Look
Narcolepsy
Narcolepsy with cataplexy (Type 1) is fundamentally a disease of orexin deficiency. The loss of orexin-producing neurons in the hypothalamus leads to a profound reduction or complete absence of Orexin A and B in the cerebrospinal fluid (CSF)[1][2]. This lack of Orexin B signaling through OX2R results in the characteristic symptoms of excessive daytime sleepiness and cataplexy.
Depression
The role of Orexin B in depression is complex and not fully understood. Studies in animal models have yielded conflicting results, with some showing increased orexin levels and others reporting a decrease in specific brain regions.[1][3][4] This suggests a dysregulation of the orexin system rather than a simple deficit or excess. This dysregulation may contribute to the sleep disturbances and anhedonia often seen in depressive disorders.
Addiction
The orexin system, including Orexin B signaling, is increasingly recognized as a key player in the neurobiology of addiction. In animal models of substance abuse, there is evidence of a persistent upregulation of the orexin system.[5] Orexin B, through its action on OX2R in brain regions like the ventral tegmental area (VTA), can enhance the rewarding effects of drugs and promote drug-seeking behavior.[16][17][18] This hyperactivity of the orexin system is thought to contribute to the motivational and relapse aspects of addiction.
Alzheimer's Disease
The involvement of the orexin system in Alzheimer's disease is an area of active research, with current findings being somewhat inconsistent. Some studies have reported reduced CSF orexin levels in patients with advanced Alzheimer's, while others have found elevated or unchanged levels.[6][7] It is hypothesized that dysregulation of orexin signaling may contribute to the sleep-wake cycle disturbances that are a common feature of the disease.
Cancer
Recent research has uncovered a surprising role for the orexin system in cancer. Orexin receptors, including OX2R, are expressed in various types of cancer cells, and their expression is often upregulated compared to healthy tissues.[11][12] The effect of Orexin B signaling in cancer appears to be context-dependent. In some cancers, such as certain colon and pancreatic cancers, activation of orexin receptors can induce apoptosis and inhibit tumor growth.[11][12][19][20] However, in other cancer types, orexin signaling has been linked to cell proliferation.
Key Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Kd) of Orexin B to OX2R.
Methodology:
-
Membrane Preparation: Cell membranes expressing OX2R are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled Orexin B analog (e.g., [125I]-Orexin B) and varying concentrations of unlabeled Orexin B.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki (and approximated as Kd) value using the Cheng-Prusoff equation.
Fura-2 AM Calcium Imaging for Functional Activity
This technique measures changes in intracellular calcium concentration in response to Orexin B, providing a functional readout of OX2R activation.
Methodology:
-
Cell Culture and Loading: Cells expressing OX2R are cultured on coverslips and loaded with the calcium-sensitive fluorescent dye Fura-2 AM.
-
Imaging Setup: The coverslip is placed on a fluorescence microscope equipped with a light source that can alternate between 340 nm and 380 nm excitation wavelengths, and a detector to measure emission at ~510 nm.
-
Baseline Measurement: A baseline fluorescence ratio (340/380 nm) is recorded before the addition of Orexin B.
-
Stimulation: Orexin B is added to the cells, and the change in the 340/380 nm fluorescence ratio is recorded over time. An increase in this ratio indicates an increase in intracellular calcium.
-
Data Analysis: The magnitude and kinetics of the calcium response are quantified to determine the potency (EC50) and efficacy of Orexin B.
CRE-Luciferase Reporter Assay for Downstream Signaling
This assay measures the activation of the transcription factor CREB, a downstream target of the Orexin B signaling pathway.
Methodology:
-
Cell Transfection: Cells are co-transfected with a plasmid encoding OX2R and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with cAMP response elements (CRE).
-
Cell Stimulation: Transfected cells are treated with varying concentrations of Orexin B.
-
Luciferase Assay: After an incubation period, a luciferase substrate is added to the cells. The resulting luminescence, which is proportional to the level of CREB activation, is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 of Orexin B for CREB activation.
Conclusion
Orexin B signaling is a complex and multifaceted process that is essential for maintaining physiological homeostasis. Dysregulation of this pathway is clearly implicated in a variety of diseases, ranging from the profound orexin deficiency in narcolepsy to the hyperactivity observed in addiction models. While significant progress has been made in understanding the role of Orexin B in these conditions, further research is needed to fully elucidate the specific quantitative changes in signaling parameters that occur in each disease state. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess Orexin B signaling, which will be crucial for the development of novel therapeutics targeting this important system.
References
- 1. Contribution of changes in the orexin system and energy sensors in the brain in depressive disorder - a study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin Deficiency in Narcolepsy: Molecular Mechanisms, Clinical Phenotypes, and Emerging Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in brain orexin levels in a rat model of depression induced by neonatal administration of clomipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in the Orexin System in Rats Exhibiting Learned Helplessness Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin and Alzheimer’s Disease: A New Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF pro-orexin and amyloid-β38 expression in Alzheimer's disease and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin (hypocretin) and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential actions of orexin receptors in brainstem cholinergic and monoaminergic neurons revealed by receptor knockouts: implications for orexinergic signaling in arousal and narcolepsy [frontiersin.org]
- 10. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexins/Hypocretins and Cancer: A Neuropeptide as Emerging Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Excitation of Ventral Tegmental Area Dopaminergic and Nondopaminergic Neurons by Orexins/Hypocretins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interactions between VTA orexin and glutamate in cue-induced reinstatement of cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orexin A in the VTA is critical for the induction of synaptic plasticity and behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The Orexin-A/OX1R System Induces Cell Death in Pancreatic Cancer Cells Resistant to Gemcitabine and Nab-Paclitaxel Treatment [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Orexin B as a Narcolepsy Biomarker: A Comparative Guide
An objective analysis of Orexin (B13118510) B's potential and limitations as a diagnostic marker for narcolepsy, with a focus on quantitative data and experimental validation in comparison to the established biomarker, Orexin A.
Narcolepsy is a chronic neurological disorder characterized by overwhelming daytime sleepiness and cataplexy, caused by a significant loss of orexin-producing neurons in the hypothalamus.[1][2][3] Cerebrospinal fluid (CSF) orexin-A (also known as hypocretin-1) is the gold-standard biomarker for diagnosing narcolepsy type 1, with diagnostically low levels found in affected individuals.[1][3][4][5] Its counterpart, Orexin B (hypocretin-2), derived from the same precursor peptide, prepro-orexin, has also been investigated for its diagnostic potential.[1][6] This guide provides a comprehensive comparison of Orexin B and Orexin A as narcolepsy biomarkers, supported by experimental data and detailed methodologies.
Performance Comparison: Orexin B vs. Orexin A
Quantitative analysis of orexin levels in CSF is crucial for the diagnosis of narcolepsy. While Orexin A has proven to be a reliable biomarker, the utility of Orexin B is hampered by its significantly lower concentration and stability in human CSF.
| Biomarker | Orexin A | Orexin B |
| Diagnostic Utility for Narcolepsy Type 1 | Established; low CSF levels (<110 pg/mL) are a key diagnostic criterion.[5][7] | Not established; concentrations are often undetectable even in healthy controls.[1][8] |
| Median CSF Concentration in Healthy Controls (LC-MS/MS) | 98 pg/mL (range <35–424 pg/mL)[1][8] | Undetectable or below the lower limit of quantification (LLOQ) in most studies.[1][8] |
| Median CSF Concentration in Narcolepsy Type 1 Patients (LC-MS/MS) | <35 pg/mL (range <35–131 pg/mL)[1][8] | Undetectable.[1][8] |
| Stability in Frozen CSF | Stable for at least 12 months.[1][8] | Stable for only 3 months.[1][8] |
| Stability through Freeze-Thaw Cycles | Stable for at least three cycles.[1] | Stable for only one cycle.[1] |
| Primary Analytical Methods | Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8] | Primarily high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][9] |
Experimental Protocols
Accurate quantification of orexins in CSF requires robust and highly sensitive analytical methods. Below are detailed methodologies for the primary techniques used in orexin research.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Orexin A and B Quantification
This method offers high specificity and sensitivity for the simultaneous measurement of Orexin A and B.
1. Sample Preparation:
-
CSF samples are collected via lumbar puncture, centrifuged to remove cellular debris, and stored at -80°C.[10]
-
Prior to analysis, samples are thawed at room temperature.[9]
-
Stable isotope-labeled Orexin A and Orexin B are added to the samples as internal standards.[1][8][11]
-
Solid-phase extraction (SPE) is performed to concentrate the orexins and remove interfering substances from the CSF matrix.[1][8][9]
2. Chromatographic Separation:
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) system.
-
Chromatographic separation is achieved using a C18 HPLC column (e.g., Polaris C18-A) over a gradient elution.[9]
3. Mass Spectrometric Detection:
-
The separated orexins are introduced into a triple quadrupole mass spectrometer.
-
Detection and quantification are performed using multiple reaction monitoring (MRM) to ensure high specificity for the intact, biologically active forms of Orexin A and B.[9]
-
The lower limit of quantification (LLOQ) for highly sensitive methods can reach as low as 2 pg/mL from 0.5 mL of CSF.[9]
Radioimmunoassay (RIA) for Orexin A Quantification
RIA is a widely used method for measuring CSF Orexin A levels in clinical practice.
1. Sample and Reagent Preparation:
-
CSF samples are collected and stored as described for LC-MS/MS.
-
A standard curve is prepared using known concentrations of Orexin A.
-
A specific antibody against Orexin A and a radiolabeled Orexin A tracer are used.
2. Assay Procedure:
-
A competitive binding reaction is set up where the unlabeled Orexin A in the sample or standard competes with the radiolabeled Orexin A for binding to a limited amount of the specific antibody.
-
After an incubation period, the antibody-bound orexin is separated from the unbound orexin.
3. Detection and Quantification:
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
The concentration of Orexin A in the CSF sample is determined by comparing its binding to the standard curve.
It is important to note that RIA methods may lack the specificity of LC-MS/MS and can be affected by cross-reactivity with orexin metabolites or other non-specific proteins, potentially leading to an overestimation of orexin concentrations.[9]
Visualizing the Orexin System and its Analysis
To better understand the biological context and experimental procedures, the following diagrams illustrate the Orexin signaling pathway and a typical workflow for biomarker validation.
Caption: Orexin A and B signaling pathway.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Narcolepsy and Orexins: An Example of Progress in Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurobiological basis of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commentary: A Quest for a Novel Peripheral Biomarker for Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Deficiency in Narcolepsy: Molecular Mechanisms, Clinical Phenotypes, and Emerging Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin-A measurement in narcolepsy: A stability study and a comparison of LC-MS/MS and immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2025 American Academy of Neurology Abstract Website [index.mirasmart.com]
- 10. Decreased cerebrospinal fluid orexin levels not associated with clinical sleep disturbance in Parkinson’s disease: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Orexin B in Cerebrospinal Fluid vs. Plasma: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of Orexin (B13118510) B levels in cerebrospinal fluid (CSF) and plasma. This guide provides a summary of available quantitative data, detailed experimental protocols, and visualizations of the Orexin signaling pathway and experimental workflows.
The study of Orexin B, a neuropeptide critically involved in the regulation of sleep, wakefulness, and appetite, is a burgeoning field in neuroscience and drug development. While its counterpart, Orexin A, has been extensively studied as a biomarker, particularly in narcolepsy, Orexin B research has been comparatively limited. This guide provides a comparative analysis of Orexin B levels in two key biological fluids: cerebrospinal fluid (CSF), which directly reflects the central nervous system environment, and plasma, a more accessible medium for diagnostics.
Data Presentation: Orexin B Levels in CSF and Plasma
Direct comparative studies measuring Orexin B in both CSF and plasma from the same individuals are scarce in the current scientific literature. The available data, presented below, is collated from separate studies and different populations, highlighting a significant gap in our understanding of the correlation between central and peripheral Orexin B levels.
It is crucial to note that Orexin B is considered to be rapidly metabolized in the bloodstream and has low lipophilicity, making its detection in plasma challenging and often resulting in undetectable levels in some assays[1]. This contrasts with Orexin A, which is more stable and readily crosses the blood-brain barrier[1].
| Biological Fluid | Population | Mean Concentration (± SD/SEM) | Method | Reference |
| CSF | Normal Controls (Adults) | ~18 pg/mL | ELISA | (Li et al., 2022) |
| CSF | Alzheimer's Disease (non-depressed) | ~25 pg/mL | ELISA | (Li et al., 2022) |
| CSF | Alzheimer's Disease (depressed) | ~35 pg/mL | ELISA | (Li et al., 2022) |
| Plasma | Newborns | 0.67 ± 0.18 ng/mL | EIA | (Kukwa et al., 2004)[2] |
| Plasma | Pubertal Children (10-15 years) | 0.65 ± 0.09 ng/mL | EIA | (Kukwa et al., 2004)[2] |
| Plasma | Hemodialysis Patients | Undetectable | Not specified | (Nishino et al., 2002)[3] |
Note: The data presented for CSF and plasma are from different studies and populations, and therefore, a direct comparison should be made with caution.
Experimental Protocols
Accurate measurement of Orexin B is paramount for reliable research. The two primary methods employed are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Orexin B Radioimmunoassay (RIA) Protocol (General)
Radioimmunoassay is a highly sensitive technique for quantifying Orexin B. The following is a generalized protocol based on commercially available kits.
1. Sample Preparation:
-
CSF: Centrifuge to remove any cellular debris.
-
Plasma: Collect blood in EDTA tubes and centrifuge to separate plasma.
-
Extraction: Acid-acetone extraction is often employed to concentrate the peptide and remove interfering substances.
2. Assay Procedure:
-
A standard curve is prepared using known concentrations of Orexin B.
-
Samples, standards, and a primary antibody specific to Orexin B are incubated together.
-
A radiolabeled Orexin B (e.g., ¹²⁵I-Orexin B) is added, which competes with the unlabeled Orexin B in the sample for binding to the primary antibody.
-
A secondary antibody is added to precipitate the primary antibody-antigen complexes.
-
The radioactivity of the precipitate is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of Orexin B in the sample.
Orexin B Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)
ELISA is another common method that offers a non-radioactive alternative for Orexin B quantification. The following is a generalized protocol for a competitive ELISA.
1. Plate Preparation:
-
A microplate is pre-coated with an antibody specific to Orexin B.
2. Assay Procedure:
-
Standards and samples are added to the wells.
-
A fixed amount of biotin-labeled Orexin B is added to each well. This competes with the Orexin B in the sample for binding to the pre-coated antibody.
-
The plate is washed to remove unbound substances.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated Orexin B.
-
After another wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which reacts with HRP to produce a color change.
-
The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of Orexin B in the sample.
Mandatory Visualization
Orexin Signaling Pathway
The biological effects of Orexin B are mediated through its interaction with two G-protein coupled receptors: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). Orexin B has a higher affinity for OX2R. The activation of these receptors triggers a cascade of intracellular signaling events.
Caption: Orexin B signaling primarily through the OX2R.
Experimental Workflow for Orexin B Measurement
The following diagram illustrates a typical workflow for the quantification of Orexin B in CSF and plasma samples using either RIA or ELISA.
Caption: Workflow for Orexin B measurement in CSF and plasma.
References
Assessing the Translational Relevance of Orexin B Animal Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translational relevance of animal studies is paramount. This guide provides a comprehensive comparison of key experimental data from animal models used in Orexin (B13118510) B research and emerging data from human clinical trials, offering insights into the predictive value of these preclinical studies.
Orexin B, a neuropeptide primarily acting on the orexin-2 receptor (OX2R), plays a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. Animal models have been instrumental in elucidating these functions, but the critical question remains: how well do these findings translate to human physiology and pathology? This guide aims to bridge this gap by presenting quantitative data from rodent studies alongside results from human clinical trials involving orexin receptor modulation.
Orexin B Signaling Pathway
Orexin B exerts its effects by binding to the G-protein coupled receptor, OX2R. This interaction initiates a signaling cascade that primarily leads to neuronal excitation.
Comparative Efficacy: Sleep and Wakefulness
A primary function of the orexin system is the stabilization of wakefulness. Animal models, particularly orexin knockout mice, have been pivotal in demonstrating this, as they exhibit symptoms strikingly similar to human narcolepsy.[1] The following tables compare quantitative data on sleep architecture from rodent studies and human clinical trials of orexin receptor modulators.
Table 1: Effects of Orexin System Disruption on Sleep Architecture (Animal Models)
| Parameter | Animal Model | Genotype/Treatment | Change from Control | Reference |
| Wakefulness | Mouse | Orexin Knockout | Less time in active, theta-rich wake.[1] | [1] |
| Rat | Orexin-B-saporin lesion | 82% more REM sleep during the active phase.[2] | [2] | |
| NREM Sleep | Mouse | Orexin Knockout | Less time in deep, delta-rich NREM sleep.[1] | [1] |
| REM Sleep | Mouse | Orexin Knockout | Increased REM sleep during the dark phase.[3] | [3] |
| Rat | Orexin-B-saporin lesion | 50% less REM sleep during the rest phase.[2] | [2] | |
| Sleep Fragmentation | Mouse | Orexin Knockout | Increased number of sleep-wake transitions.[1] | [1] |
Table 2: Effects of Orexin Receptor Antagonists on Sleep Architecture (Human Clinical Trials)
| Drug (Target) | Population | Dose | Change in NREM Sleep (% of TST) | Change in REM Sleep (% of TST) | Reference |
| Suvorexant (Dual Orexin Antagonist) | Insomnia Patients | 20/15 mg | -2.2% | +3.9% | [4] |
| Insomnia Patients | 40/30 mg | -0.8% | +3.9% | [4] | |
| Lemborexant (Dual Orexin Antagonist) | Older Adults with Insomnia | 5 mg | Increased | Increased | [5] |
| Older Adults with Insomnia | 10 mg | Increased | Increased | [5] | |
| Daridorexant (Dual Orexin Antagonist) | Insomnia Patients | 50 mg | No significant change in EEG spectra.[6] | No significant change in EEG spectra.[6] | [6] |
Translational Insight: The data reveals a strong correlation between the effects of orexin system disruption in animal models and the effects of orexin antagonists in humans. In both cases, there is a general promotion of sleep. Notably, orexin antagonists in humans tend to increase REM sleep, which aligns with the observation of increased REM sleep in orexin-deficient animal models.[3][4] This suggests that animal models are highly relevant for predicting the effects of orexin-targeted therapies on sleep architecture.
Comparative Efficacy: Appetite and Food Intake
The orexin system was initially named for its role in appetite stimulation. Intracerebroventricular (ICV) administration of orexins in rodents has been shown to increase food intake.
Table 3: Effects of Orexin B on Food and Water Intake in Rats
| Treatment | Dose | Change in Food Intake (grams) | Change in Water Intake (mL) | Time Point | Reference |
| Orexin B (ICV) | 3 nmol/µl | Slight, not significant increase | Significant increase at 1 hour | 24 hours | [7] |
| Orexin B (ICV) | 30 nmol/µl | Significant increase | Significant increase | 24 hours | [7] |
| Orexin B Antagonist (TCS-OX2-29) | 10 µg/µl | Significant decrease | Significant decrease | 24 hours | [7] |
Translational Insight: While the role of orexins in appetite is well-established in rodents, the direct translational relevance to human feeding behavior is more complex. Human obesity is often associated with hyperleptinemia and leptin resistance, and orexin-deficient mice also exhibit obesity despite reduced food intake, suggesting a more complex role in energy balance.[8] Therefore, while animal models are useful for studying the acute orexigenic effects of Orexin B, their predictive power for long-term weight management in humans may be limited without considering other metabolic factors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in Orexin B animal research.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is used to directly administer substances like Orexin B into the cerebral ventricles of the brain.
Detailed Steps:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent.
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus to ensure precise targeting of the brain region.
-
Cannula Implantation: A guide cannula is surgically implanted into the lateral ventricle using predetermined coordinates.
-
Recovery: The animal is allowed to recover from surgery for at least one week.
-
Microinjection: A microinjection pump is used to deliver a precise volume of Orexin B or a control solution through an internal cannula that fits into the guide cannula.
-
Behavioral Observation: Following the injection, behavioral parameters such as food and water intake are meticulously measured.[7]
Protocol 2: Sleep Recording and Analysis in Mice
This protocol is essential for quantifying the effects of genetic modifications or pharmacological interventions on sleep architecture.
Detailed Steps:
-
Electrode Implantation: Mice are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.[1]
-
Recovery and Acclimation: Animals are allowed to recover from surgery and acclimate to the recording setup, which includes a tether connecting the head-mounted electrodes to the recording system.[1]
-
Data Acquisition: EEG and EMG data are continuously recorded, typically for 24 hours or longer, to capture both light and dark cycles.[1]
-
Sleep Scoring: The recorded data is divided into epochs (e.g., 10 seconds) and scored as wakefulness, NREM sleep, or REM sleep based on the characteristics of the EEG and EMG signals.[1][9]
-
Data Analysis: Various sleep parameters are quantified, including the total time spent in each stage, the duration and number of sleep/wake bouts, and the latency to different sleep stages.[1]
Conclusion
Animal models, particularly those involving genetic manipulation of the orexin system in rodents, have proven to be highly valuable in predicting the effects of Orexin B and its receptor modulation on sleep and wakefulness in humans. The strong correlation between preclinical and clinical findings in this domain underscores the translational relevance of these models for the development of novel therapeutics for sleep disorders. However, the role of Orexin B in appetite and long-term energy balance appears to be more complex, and while rodent models provide crucial initial insights, their direct translation to human obesity and metabolic disorders requires careful consideration of the broader physiological context. The detailed experimental protocols provided in this guide serve as a foundation for researchers to design and interpret studies with a clear understanding of their translational potential.
References
- 1. Effects of Suvorexant, an Orexin Receptor Antagonist, on Sleep Parameters as Measured by Polysomnography in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Orexin Receptor-2 Signaling Prevents Diet-Induced Obesity and Improves Leptin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Roles of Each Orexin Receptor Signaling in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of suvorexant on sleep architecture and power spectral profile in patients with insomnia: analysis of pooled phase 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of lemborexant with placebo and zolpidem tartrate extended release on sleep architecture in older adults with insomnia disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of daridorexant on sleep architecture in patients with chronic insomnia disorder: a pooled post hoc analysis of two randomized phase 3 clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexins mitigate obesity-associated dysfunctions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin receptor subtype activation and locomotor behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Orexin B (Human)
The following guide provides essential safety and logistical information for the proper disposal of Orexin B (human) in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure regulatory compliance and safety.
Hazard Classification: Human Orexin B is not considered a hazardous chemical according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is imperative to handle it in accordance with good industrial hygiene and safety practices and to adhere to all institutional and local waste disposal regulations.[2][3]
Core Disposal Principle: Consult Institutional Guidelines
Before proceeding with any disposal method, you must consult your institution's Environmental Health and Safety (EHS) department and review your organization's specific chemical hygiene and waste disposal plans.[3][4] Regulations can vary, and institutional policies may be more stringent than general guidelines.
Step-by-Step Disposal Protocol
This protocol outlines a systematic approach for disposing of Orexin B and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling Orexin B waste, including:
-
Safety glasses
-
Lab coat
-
Gloves
Step 2: Waste Segregation
Proper segregation of waste is the most critical step in the disposal process.[3][4] Categorize Orexin B waste into the following streams at the point of generation:
-
Unused or Expired Solid Peptide: The original vial containing lyophilized Orexin B powder.
-
Aqueous Solutions: Solutions of Orexin B in buffers or other media.
-
Contaminated Non-Sharp Labware: Items such as pipette tips, tubes, vials, and gloves that have come into contact with the peptide.[4]
-
Contaminated Sharps: Needles, syringes, scalpel blades, or contaminated broken glass.[5]
Step 3: Disposal Procedures for Each Waste Stream
1. Unused or Expired Solid Orexin B
-
Primary Method (Recommended): Dispose of the sealed, clearly labeled vial through your institution's non-hazardous chemical waste stream.[4][6] The label should include the full chemical name, "Orexin B (human)."
-
Alternative Method (Requires EHS Approval): For very small quantities, some institutions may permit disposal of the sealed vial in the regular laboratory trash. Do not do this without explicit approval from your EHS department. [4]
2. Aqueous Solutions of Orexin B
-
Never pour chemical solutions down the drain without explicit permission from your EHS department. [3][6]
-
Collect all aqueous waste containing Orexin B in a designated, sealed, and leak-proof container labeled for non-hazardous aqueous chemical waste.[4]
-
The label must clearly state "Aqueous waste with Orexin B (human)" and include the approximate concentration and solvent composition.
-
Store the sealed waste container in a designated waste accumulation area until collection by EHS.[6]
3. Contaminated Non-Sharp Labware
-
Unless these items are contaminated with a separate biohazardous or hazardous material, they can typically be disposed of in the regular laboratory trash.[4]
-
If your institutional policy is more stringent, place these items in a designated container for non-hazardous solid chemical waste.[4]
4. Contaminated Sharps
-
All sharps, regardless of contamination, must be disposed of in a designated, puncture-resistant sharps container. [5]
-
The container must be clearly labeled with the universal biohazard symbol if biologically contaminated, or as chemically contaminated sharps.[5]
-
Do not fill sharps containers more than three-quarters full.[7]
-
Follow your institution's protocol for the pickup and disposal of full sharps containers.
Handling and Storage Data
Proper storage is crucial for maintaining peptide integrity. The following table summarizes key storage and handling parameters for Orexin B.
| Form | Storage Temperature | Key Handling and Stability Notes |
| Lyophilized Powder | -20°C is recommended for long-term storage.[8][9] | Stable for several years when stored properly away from light. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[9] |
| Reconstituted Solution | -20°C | The shelf-life of peptides in solution is limited. For best results, use sterile buffers (pH 5-6), aliquot the solution to avoid repeated freeze-thaw cycles, and store frozen.[9] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Orexin B.
Caption: Logical workflow for the segregation and disposal of Orexin B waste streams.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 9: Biohazardous and Medical Waste Disposal | Office of Research [bu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Biological, Medical, Sharps and Pharmaceutical Waste (Regulated) | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Orexin B, human - Immunomart [immunomart.com]
- 9. genscript.com [genscript.com]
Essential Safety and Logistical Information for Handling Orexin B (Human)
For researchers, scientists, and drug development professionals, the safe handling of bioactive compounds like Orexin B (human) is of utmost importance. This document provides immediate and essential safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. While Orexin B (human) is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain experimental integrity[1].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is fundamental when handling Orexin B, particularly in its lyophilized powder form. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against splashes of solutions and contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the peptide. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or appropriate respirator | Recommended when handling the powder form to avoid inhalation of dust particles[2]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Orexin B minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to use and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
